LL-K9-3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
Fórmula molecular |
C31H49N5O6S3 |
|---|---|
Peso molecular |
684.0 g/mol |
Nombre IUPAC |
N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]-1-[2-[[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]ethylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C31H49N5O6S3/c1-20(2)23-8-7-21(3)15-24(23)41-18-26(37)32-11-14-45(39,40)36-12-9-22(10-13-36)29(38)35-30-34-17-28(44-30)43-19-27-33-16-25(42-27)31(4,5)6/h16-17,20-24H,7-15,18-19H2,1-6H3,(H,32,37)(H,34,35,38)/t21-,23+,24-/m1/s1 |
Clave InChI |
NPRIWHDFWDSJRZ-YFNKSVMNSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@H](C1)OCC(=O)NCCS(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=C(S3)SCC4=NC=C(O4)C(C)(C)C)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OCC(=O)NCCS(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=C(S3)SCC4=NC=C(O4)C(C)(C)C)C(C)C |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling the Mechanism of LL-K9-3: A Hydrophobic Tagging-Based Degrader of the CDK9-Cyclin T1 Complex
For Immediate Release
Shanghai, China – November 21, 2025 – The small molecule LL-K9-3 employs a novel mechanism of action, leveraging hydrophobic tagging (HyT) technology to induce the selective degradation of the Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1 protein complex. This targeted protein degradation strategy offers a promising avenue for therapeutic intervention in transcriptionally addicted cancers, such as prostate cancer, by eliminating the key enzymatic machinery responsible for oncogene expression.
This compound is a potent, small-molecule degrader specifically designed to hijack the cellular machinery for protein disposal to eliminate the CDK9-cyclin T1 complex.[1][2] Unlike traditional inhibitors that merely block the enzymatic activity of a protein, this compound's mechanism leads to the complete removal of the target proteins. This is achieved through a process of polyubiquitination, marking the CDK9-cyclin T1 complex for degradation by the proteasome.[1]
Developed by the Chinese Academy of Sciences, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in preclinical studies.[2][3] Its unique mode of action leads to the suppression of downstream signaling pathways critical for cancer cell survival, including those driven by the androgen receptor (AR) and the oncoprotein cMyc.[3][4]
Quantitative Potency of this compound
The efficacy of this compound in inducing the degradation of its target proteins has been quantified through the determination of its half-maximal degradation concentration (DC50).
| Target Protein | DC50 (nM) | Cell Line |
| Cyclin T1 | 589 | 22RV1 |
| CDK9 | 662 | 22RV1 |
Data sourced from Tocris Bioscience product information.
Core Mechanism: Hydrophobic Tagging Technology
This compound's innovative design incorporates a CDK9 inhibitor, SNS-032, linked to a hydrophobic tag via a glycol linker. This bifunctional molecule engages with the CDK9 protein, and the appended hydrophobic tag is believed to induce a conformational change or create a novel binding surface that is recognized by the cell's ubiquitin ligase machinery. This leads to the polyubiquitination and subsequent proteasomal degradation of the entire CDK9-cyclin T1 complex.[1]
This targeted degradation approach has been shown to be more effective than simple inhibition. This compound elicits more potent anti-proliferative and pro-apoptotic effects compared to its parent CDK9 inhibitor, BMS-387032 (also known as SNS-032).[1] Furthermore, it more effectively suppresses the downstream signaling of both CDK9 and the androgen receptor.[3][4]
Experimental Protocols
The characterization of this compound's mechanism of action involved a series of key experiments as detailed in the primary literature. A generalized workflow for these experiments is outlined below.
Experimental Workflow for Characterization of this compound
Caption: A generalized workflow for the synthesis and evaluation of this compound.
Downstream Signaling Pathway
The degradation of the CDK9-cyclin T1 complex by this compound has significant downstream consequences, particularly in cancer cells dependent on transcriptional regulation for their growth and survival. The primary effect is the inhibition of transcriptional elongation, which in turn leads to the downregulation of key oncogenes.
Caption: The signaling pathway impacted by this compound's mechanism of action.
Future Directions
The development of this compound and similar hydrophobic tagging-based degraders represents a significant advancement in the field of targeted cancer therapy.[5] By moving beyond simple inhibition to induce the complete removal of oncogenic proteins, these molecules offer the potential for a more profound and durable anti-tumor response. Further research will likely focus on optimizing the potency and selectivity of these degraders and exploring their efficacy in a broader range of cancer types.
References
LL-K9-3: A Technical Guide to a Novel CDK9-Cyclin T1 Complex Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
LL-K9-3 is a potent and selective small-molecule degrader of the Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1 complex.[1][2] This complex, known as the positive transcription elongation factor b (P-TEFb), is a critical regulator of gene transcription. Its dysregulation is implicated in various malignancies, including prostate cancer, making it a compelling target for therapeutic intervention. This compound utilizes an innovative approach known as hydrophobic tagging (HyT) to induce the selective, synchronous, and proteasome-mediated degradation of both CDK9 and Cyclin T1.[3][4][5][6] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.
Core Mechanism of Action
This compound is a heterobifunctional molecule built upon the scaffold of the known CDK9 inhibitor SNS-032.[3][5] It features a hydrophobic adamantane tag connected via a linker. This design facilitates the recruitment of the cellular protein degradation machinery.
The proposed mechanism involves the following key steps:
-
Binding: The SNS-032 moiety of this compound binds to the ATP-binding pocket of CDK9 within the CDK9-Cyclin T1 complex.
-
Hydrophobic Tagging: The exposed hydrophobic tag mimics a misfolded protein state.
-
Ubiquitination: This "misfolded" state is recognized by the cell's quality control machinery, leading to the polyubiquitination of both CDK9 and Cyclin T1.[5][6]
-
Proteasomal Degradation: The polyubiquitin chains mark the entire CDK9-Cyclin T1 complex for degradation by the 26S proteasome.
This degradation of the P-TEFb complex leads to the suppression of downstream signaling pathways, including those driven by the Androgen Receptor (AR) and the oncogene cMyc, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative metrics of this compound's activity, primarily evaluated in the 22RV1 human prostate cancer cell line.
| Parameter | Target Protein | Value (nM) | Cell Line | Reference |
| DC₅₀ (Degradation Concentration 50%) | CDK9 | 662 | 22RV1 | [3][8][9][10] |
| Cyclin T1 | 589 | 22RV1 | [3][8][9][10] |
Table 1: Degradation Potency of this compound
| Parameter | Value (µM) | Assay | Cell Line | Reference |
| IC₅₀ (Inhibitory Concentration 50%) | 0.095 | Cell Viability (5 days) | 22RV1 | [11] |
Table 2: Anti-proliferative Activity of this compound
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Cell Culture and Treatment
-
Cell Line: 22RV1 human prostate carcinoma epithelial cells.
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is renewed every 2 to 3 days.
-
Subculturing: When cells reach approximately 80-90% confluency, they are detached using a 0.25% Trypsin-EDTA solution. The trypsinization is neutralized with complete growth medium, and the cells are re-seeded at a ratio of 1:3 to 1:6.
-
Compound Treatment: For experiments, this compound is dissolved in DMSO to create a stock solution. This stock is then diluted in the complete growth medium to the desired final concentrations for treating the cells. Control cells are treated with an equivalent volume of DMSO.
Western Blotting for Protein Degradation
-
Objective: To quantify the degradation of CDK9, Cyclin T1, and downstream targets like AR and cMyc.
-
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time points (e.g., 2, 4, 8, 12, 24 hours), 22RV1 cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for CDK9, Cyclin T1, AR, cMyc, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Densitometry analysis is performed to quantify the protein levels relative to the loading control.
-
Cell Viability Assay
-
Objective: To assess the anti-proliferative effect of this compound.
-
Assay: CellTiter-Glo® Luminescent Cell Viability Assay.
-
Procedure:
-
Cell Seeding: 22RV1 cells are seeded in opaque-walled 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 5 days).
-
Reagent Addition: The plates are equilibrated to room temperature for approximately 30 minutes. A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.
-
Lysis and Signal Stabilization: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Measurement: Luminescence is recorded using a plate reader. The data is normalized to the DMSO-treated control wells to determine the percentage of cell viability, and IC₅₀ values are calculated.
-
Quantitative Proteomics Analysis
-
Objective: To globally assess the selectivity of this compound-induced protein degradation.
-
Procedure:
-
Sample Preparation: 22RV1 cells are treated with this compound or DMSO. Following treatment, cells are harvested, and proteins are extracted, reduced, alkylated, and digested (typically with trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Data is often acquired in a data-independent acquisition (DIA) mode to ensure comprehensive and reproducible quantification.
-
Data Analysis: The raw mass spectrometry data is processed using specialized software. Proteins are identified and quantified based on their peptide signals. Statistical analysis is performed to identify proteins that are significantly downregulated in this compound-treated cells compared to controls. This allows for the assessment of the degrader's selectivity across the proteome.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound-induced degradation of the CDK9-Cyclin T1 complex.
Experimental Workflow for Protein Degradation Analysis
Caption: Workflow for assessing this compound-mediated protein degradation via Western Blot.
Logical Relationship of Hydrophobic Tagging
References
- 1. elabscience.com [elabscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Cell Culture Academy [procellsystem.com]
- 5. OUH - Protocols [ous-research.no]
- 6. 22RV1 Cells [cytion.com]
- 7. Versatile One-Pot Synthesis of Hydrophobic Tags by Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. promega.com [promega.com]
- 11. cytion.com [cytion.com]
The Core of Hydrophobic Tagging Technology in LL-K9-3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrophobic tagging (HyT) technology as applied in the context of the small-molecule degrader, LL-K9-3. We will delve into the core mechanisms, experimental validation, and the resulting impact on key signaling pathways in prostate cancer.
Introduction to Hydrophobic Tagging and this compound
Hydrophobic tagging is an emerging strategy in targeted protein degradation. Unlike PROTACs (Proteolysis-Targeting Chimeras) that recruit an E3 ligase to the target protein, HyT-based degraders attach a hydrophobic moiety to a target-binding ligand. This modification is believed to induce a conformational change or expose hydrophobic patches on the target protein, mimicking a misfolded state. This "misfolded" protein is then recognized by the cell's quality control machinery, leading to its ubiquitination and subsequent degradation by the proteasome.
This compound is a novel small-molecule degrader that utilizes this hydrophobic tagging technology. It is composed of three key components:
-
A CDK9 inhibitor (SNS-032): This provides specificity by targeting the Cyclin-Dependent Kinase 9 (CDK9).
-
A hydrophobic tag: This moiety initiates the degradation process.
-
A glycol linker: This connects the CDK9 inhibitor to the hydrophobic tag.
This compound has been shown to induce the selective and synchronous degradation of both CDK9 and its partner protein, Cyclin T1, which together form the positive transcription elongation factor b (P-TEFb) complex. This complex plays a critical role in the transcription of anti-apoptotic and cell proliferation genes, making it a key target in transcriptionally addicted cancers like prostate cancer.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Degradation Potency of this compound
| Target Protein | DC50 (nM) in 22RV1 cells |
| CDK9 | 662 |
| Cyclin T1 | 589 |
DC50: The concentration of the compound that results in 50% degradation of the target protein.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | IC50 (nM) |
| 22RV1 (Prostate Cancer) | Data not explicitly found in searches |
IC50: The concentration of the compound that inhibits 50% of the biological process (e.g., cell growth).
Table 3: Selectivity of this compound
| Kinase | Degradation Observed |
| CDK1 | No |
| CDK2 | No |
| CDK4 | No |
| CDK5 | No |
| CDK6 | No |
| CDK7 | No |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.
Western Blotting for CDK9 and Cyclin T1 Degradation
This protocol is for assessing the degradation of target proteins in response to this compound treatment.
Materials:
-
22RV1 prostate cancer cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK9, anti-Cyclin T1, anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed 22RV1 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 100, 500, 1000 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with 100 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the gel. Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-CDK9 at 1:1000, anti-Cyclin T1 at 1:1000, anti-GAPDH at 1:5000) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Quantitative and Time-Resolved Proteomic Analysis
This protocol outlines a general workflow for a comprehensive analysis of the proteome-wide effects of this compound.
Materials:
-
22RV1 cells
-
This compound
-
Lysis buffer for mass spectrometry (e.g., Urea-based buffer)
-
DTT and iodoacetamide
-
Trypsin
-
Tandem Mass Tag (TMT) reagents (for quantitative proteomics)
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Treat 22RV1 cells with this compound (e.g., 1 µM) or vehicle control for different time points (e.g., 0, 2, 6, 12, 24 hours).
-
Cell Lysis and Protein Digestion: Lyse the cells, reduce and alkylate the proteins, and then digest them into peptides using trypsin.
-
TMT Labeling: Label the peptides from each condition with a different TMT reagent according to the manufacturer's instructions.
-
Peptide Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase chromatography to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze each fraction using a high-resolution LC-MS/MS system.
-
Data Analysis: Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Identify and quantify proteins based on the TMT reporter ion intensities.
-
Bioinformatics Analysis: Perform differential expression analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment. Conduct pathway and gene ontology analysis to understand the biological processes affected.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
22RV1 cells
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 22RV1 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of this compound induced degradation of the CDK9-Cyclin T1 complex.
Caption: Androgen Receptor signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for Western Blot analysis of protein degradation.
Caption: Workflow for quantitative and time-resolved proteomics analysis.
Conclusion
This compound, through its innovative use of hydrophobic tagging technology, presents a promising approach for the targeted degradation of the CDK9-Cyclin T1 complex. The data and protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working in the field of targeted protein degradation and oncology. The ability to selectively eliminate key drivers of transcriptional addiction offers a powerful therapeutic strategy for cancers that are dependent on this pathway for their survival and proliferation. Further research into the broader applications and long-term effects of hydrophobic tagging technology is warranted.
In-Depth Technical Guide: LL-K9-3 Induced Polyubiquitination of CDK9
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism and experimental validation of LL-K9-3, a small-molecule degrader of the Cyclin-Dependent Kinase 9 (CDK9)-Cyclin T1 complex. This compound utilizes a novel hydrophobic tagging (HyT) technology to induce the polyubiquitination and subsequent proteasomal degradation of CDK9, a key regulator of transcriptional elongation and a therapeutic target in various cancers. This document details the signaling pathways involved, presents quantitative data on its efficacy, and provides detailed protocols for the key experiments used to characterize this molecule. The information herein is intended to enable researchers to understand, replicate, and build upon the foundational work of this compound.
Core Mechanism of Action: Hydrophobic Tagging-Induced Degradation
This compound is a bifunctional molecule that comprises a CDK9 inhibitor (SNS-032) linked to a hydrophobic tag (a menthol derivative). Unlike traditional PROTAC (Proteolysis Targeting Chimera) degraders that recruit a specific E3 ubiquitin ligase, this compound's mechanism of action is predicated on the principles of hydrophobic tagging. The hydrophobic tag, when brought into proximity with the CDK9-Cyclin T1 complex, is thought to mimic a misfolded or unstable protein state. This triggers the cell's natural quality control machinery, leading to the recruitment of chaperones and E3 ligases that mark the target protein for degradation. While the specific E3 ligase recruited by this compound has not been explicitly identified, the process culminates in the polyubiquitination of CDK9 and its subsequent degradation by the 26S proteasome. This leads to the synchronous degradation of its partner, Cyclin T1.
Quantitative Efficacy of this compound
The potency of this compound has been quantified through various in vitro assays, primarily in the 22RV1 prostate cancer cell line. The following tables summarize the key quantitative data.
| Compound | Target | Assay Type | Value | Cell Line | Reference |
| This compound | CDK9 | Degradation (DC50) | 662 nM | 22RV1 | [1] |
| This compound | Cyclin T1 | Degradation (DC50) | 589 nM | 22RV1 | [1] |
| This compound | - | Anti-proliferative (IC50) | 0.095 ± 0.012 µM | 22RV1 |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Cell Culture and Treatment
-
Cell Line: 22RV1 (human prostate carcinoma)
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Cells are seeded in appropriate culture vessels and allowed to adhere overnight before treatment with this compound or vehicle control (DMSO) for the indicated time periods.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of CDK9, Cyclin T1, and other proteins of interest following treatment with this compound.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Procedure:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA protein assay kit.
-
Normalize protein concentrations for all samples and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-CDK9, mouse anti-Cyclin T1, mouse anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).
-
Immunoprecipitation for Ubiquitination Assay
This assay is designed to detect the polyubiquitination of CDK9 induced by this compound.
-
Reagents:
-
Denaturing Lysis Buffer: 1% SDS, 50 mM Tris-HCl pH 7.5, 0.5 mM EDTA, supplemented with protease inhibitors and 10 mM N-ethylmaleimide (NEM) to inhibit deubiquitinating enzymes.
-
Dilution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, supplemented with protease inhibitors.
-
Wash Buffer: Same as Dilution Buffer.
-
Primary antibodies: Rabbit anti-CDK9, Mouse anti-Ubiquitin.
-
Protein A/G magnetic beads.
-
-
Procedure:
-
Treat cells with this compound for the desired time. In the last 4-6 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to allow for the accumulation of polyubiquitinated proteins.
-
Lyse cells in Denaturing Lysis Buffer and boil for 10 minutes to dissociate protein complexes.
-
Dilute the lysates 10-fold with Dilution Buffer.
-
Centrifuge to pellet insoluble debris.
-
Incubate the supernatant with anti-CDK9 antibody for 4 hours to overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2 hours at 4°C.
-
Wash the beads three times with Wash Buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using an anti-Ubiquitin antibody to detect the polyubiquitin chains on CDK9 and an anti-CDK9 antibody to confirm the immunoprecipitation of the target protein.
-
Downstream Signaling and Cellular Effects
The degradation of the CDK9-Cyclin T1 complex by this compound has significant downstream consequences, particularly in cancer cells that are dependent on transcriptional regulation by this complex.
-
Inhibition of Oncogenic Transcription: The degradation of CDK9 leads to a reduction in the phosphorylation of the C-terminal domain of RNA Polymerase II, which is essential for transcriptional elongation. This results in the downregulation of key oncogenes such as c-Myc and the Androgen Receptor (AR).
-
Anti-proliferative and Pro-apoptotic Effects: By suppressing the expression of survival-promoting genes, this compound induces cell cycle arrest and apoptosis in cancer cells.
Conclusion
This compound represents a promising small-molecule degrader that effectively induces the polyubiquitination and proteasomal degradation of the CDK9-Cyclin T1 complex through a hydrophobic tagging mechanism. This technical guide provides the foundational knowledge and detailed experimental protocols for researchers to further investigate and harness the therapeutic potential of this and similar molecules. The provided data and methodologies offer a robust starting point for studies in drug development, cancer biology, and the broader field of targeted protein degradation.
References
The Impact of LL-K9-3 on c-Myc Driven Transcriptional Programs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The proto-oncogene c-Myc is a master transcriptional regulator that is frequently dysregulated in a myriad of human cancers. Its role in driving cellular proliferation and tumorigenesis has made it a prime, albeit challenging, therapeutic target. This technical guide delves into the mechanism of action of LL-K9-3, a novel small-molecule degrader, and its profound effects on c-Myc-driven transcriptional programs. This compound operates by inducing the selective degradation of the Cyclin-Dependent Kinase 9 (CDK9)-cyclin T1 complex, a critical component of the positive transcription elongation factor b (P-TEFb). This action effectively curtails the transcriptional amplification orchestrated by c-Myc, leading to anti-proliferative and pro-apoptotic effects in cancer cells. This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
The c-Myc protein is a transcription factor that forms a heterodimer with Max to bind to E-box sequences in the promoter regions of its target genes, thereby regulating a vast transcriptional network involved in cell cycle progression, metabolism, and apoptosis.[1][2] The transcriptional activity of c-Myc is critically dependent on the phosphorylation of the C-terminal domain of RNA Polymerase II (Pol II) by P-TEFb, of which CDK9 is the catalytic subunit.[3] By promoting the transition of Pol II from a paused to an elongating state, CDK9 amplifies the transcriptional output of c-Myc.
This compound is a potent and selective small-molecule degrader of the CDK9-cyclin T1 complex.[4] Unlike traditional kinase inhibitors that only block the catalytic activity of their targets, this compound utilizes the cell's ubiquitin-proteasome system to induce the complete degradation of CDK9 and its partner, cyclin T1.[4] This dual action of removing both the enzymatic and scaffolding functions of the CDK9-cyclin T1 complex results in a more profound and sustained inhibition of c-Myc-driven transcriptional programs compared to conventional CDK9 inhibitors.[3][4] This guide will explore the quantitative data supporting this mechanism and provide the necessary protocols to investigate these effects.
Data Presentation: Quantitative Effects of this compound
The efficacy of this compound in degrading the CDK9-cyclin T1 complex and its subsequent impact on c-Myc and cell viability have been quantified in various studies. The following tables summarize key quantitative data.
| Parameter | This compound Value | Cell Line | Reference |
| DC₅₀ for Cyclin T1 | 589 nM | 22RV1 | |
| DC₅₀ for CDK9 | 662 nM | 22RV1 | |
| Table 1: Degradation Potency of this compound. DC₅₀ represents the concentration of this compound required to degrade 50% of the target protein. |
| Cell Line | Treatment | c-Myc Protein Level Reduction | Reference |
| 22RV1 | This compound | Significant Reduction | [4][5] |
| Table 2: Effect of this compound on c-Myc Protein Expression. The reduction in c-Myc protein levels is a direct consequence of CDK9 degradation, which is essential for c-Myc transcriptional activity. |
| Cell Line | Assay | This compound Effect | Reference |
| 22RV1 | CellTiter-Glo | Enhanced anti-proliferative effects compared to SNS032 (parental CDK9 inhibitor) | [4][6] |
| 22RV1 | Annexin V/PI Staining | Enhanced pro-apoptotic effects compared to SNS032 | [4] |
| Table 3: Cellular Effects of this compound. These findings demonstrate the functional consequences of inhibiting c-Myc-driven transcriptional programs. |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on c-Myc driven transcriptional programs.
Western Blotting for c-Myc and CDK9 Expression
Objective: To qualitatively and quantitatively assess the protein levels of c-Myc and CDK9 in cells treated with this compound.
Materials:
-
This compound
-
Cancer cell line (e.g., 22RV1)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-Myc, anti-CDK9, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts and load equal quantities onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc, CDK9, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the protein band intensities, normalized to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for c-Myc Target Genes
Objective: To measure the mRNA expression levels of known c-Myc target genes following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for c-Myc target genes (e.g., CCND2, ODC1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described for Western blotting. Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers, and qPCR master mix.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. The thermal cycling conditions will depend on the specific master mix and primers used.
-
Data Analysis: Analyze the amplification data. The relative expression of target genes can be calculated using the ΔΔCt method, normalized to the housekeeping gene.[7]
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of this compound on cell proliferation and viability.[6][8][9][10]
Materials:
-
This compound
-
Cancer cell line
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Assay Reagent Addition: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound induces proteasomal degradation of the P-TEFb complex (CDK9/Cyclin T1).
Experimental Workflow Diagram
Caption: A typical experimental workflow to evaluate the effects of this compound.
Conclusion
This compound represents a promising therapeutic strategy for cancers driven by aberrant c-Myc activity. By inducing the degradation of the CDK9-cyclin T1 complex, this compound effectively dismantles a critical node in the c-Myc transcriptional network. The data presented in this guide highlight its potent and selective activity, leading to the suppression of c-Myc expression and its downstream pro-proliferative and anti-apoptotic effects. The detailed experimental protocols and visual diagrams provided herein serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of CDK9 degraders in the context of c-Myc-driven malignancies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic window and efficacy of this compound in various cancer models.
References
- 1. Therapeutic Strategies to Inhibit MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MYC: Multidimensional regulation and therapeutic strategies in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted degradation of CDK9 potently disrupts the MYC-regulated network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. neoplasiaresearch.com [neoplasiaresearch.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
The Emergence of LL-K9-3: A Targeted Approach to Cancer Therapy
A Technical Whitepaper on the Anti-Proliferative Activity of a Novel CDK9-Cyclin T1 Degrader
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the anti-proliferative activity of LL-K9-3, a novel small-molecule degrader, in cancer cells. It details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Introduction
This compound has been identified as a potent and selective small-molecule degrader of the Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1 complex.[1][2][3] This complex is a critical component of the positive transcription elongation factor b (P-TEFb), which plays a central role in regulating transcriptional elongation.[4] Aberrant activity of CDK9 is implicated in various cancers, making it a compelling therapeutic target.[5][6] this compound utilizes hydrophobic tagging technology to induce the selective and synchronous degradation of both CDK9 and Cyclin T1, leading to downstream anti-cancer effects.[1][3]
Mechanism of Action
This compound functions by inducing the degradation of the CDK9-Cyclin T1 complex.[1][3] This action suppresses the downstream signaling of CDK9 and the Androgen Receptor (AR), and inhibits oncogenic transcriptional programs driven by AR and c-Myc.[1][2][7] The degradation of CDK9 and Cyclin T1 leads to enhanced anti-proliferative and pro-apoptotic effects in cancer cells, particularly in prostate cancer.[1][2][7]
Quantitative Data Summary
The anti-proliferative and degradation activities of this compound have been quantified in prostate cancer cell lines. The following table summarizes the key metrics.
| Parameter | Cell Line | Value | Description |
| IC50 | CWR22Rv1 | 0.095 µM | Concentration for 50% inhibition of cell viability after 5 days, measured by CellTiter-Glo assay.[2][8][9][10] |
| DC50 (Cyclin T1) | 22RV1 | 589 nM | Concentration for 50% degradation of Cyclin T1.[3][11] |
| DC50 (CDK9) | 22RV1 | 662 nM | Concentration for 50% degradation of CDK9.[3][11] |
Signaling Pathway
The signaling cascade initiated by this compound culminates in the inhibition of key oncogenic transcription factors.
Caption: Signaling pathway of this compound in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies cell proliferation by measuring ATP, an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 22Rv1) in 96-well plates at a predetermined density and culture overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the specified duration (e.g., 5 days).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add CellTiter-Glo® Reagent to each well, mix, and incubate at room temperature for 10 minutes to induce cell lysis and stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blotting for Protein Degradation
This technique is used to detect and quantify the levels of specific proteins (e.g., CDK9, Cyclin T1, AR, c-Myc).
Protocol:
-
Cell Treatment and Lysis: Treat cultured cancer cells with this compound for various time points or at different concentrations. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (CDK9, Cyclin T1, AR, c-Myc, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anti-proliferative activity of this compound.
Caption: Experimental workflow for this compound evaluation.
Conclusion
This compound represents a promising therapeutic strategy for cancers dependent on transcriptional addiction, particularly prostate cancer. Its targeted degradation of the CDK9-Cyclin T1 complex leads to potent anti-proliferative and pro-apoptotic effects. The data and protocols presented in this whitepaper provide a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this novel compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 4. mdpi.com [mdpi.com]
- 5. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Active Degraders | Tocris Bioscience [tocris.com]
Pro-Apoptotic Effects of LL-K9-3 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LL-K9-3 is a novel small-molecule degrader targeting the Cyclin-Dependent Kinase 9 (CDK9)-cyclin T1 complex, a critical regulator of transcriptional elongation.[1][2] Dysregulation of CDK9 activity is implicated in the pathogenesis of various malignancies, including prostate cancer, by promoting the expression of key oncogenes such as androgen receptor (AR) and c-Myc.[1][2] this compound leverages the hydrophobic tagging strategy to induce the selective and synchronous degradation of both CDK9 and cyclin T1, leading to the suppression of oncogenic transcriptional programs and exhibiting potent anti-proliferative and pro-apoptotic activities.[1][2] This technical guide provides an in-depth overview of the pro-apoptotic effects of this compound, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a visualization of the underlying signaling pathways.
Quantitative Assessment of this compound Pro-Apoptotic Activity
The pro-apoptotic efficacy of this compound has been quantified in prostate cancer cell lines, demonstrating its potential as a therapeutic agent. The following tables summarize key quantitative data from preclinical studies.
| Cell Line | Parameter | Value | Reference |
| CWR22R (Prostate Cancer) | IC50 (5 days) | 0.095 µM | [1] |
| 22RV1 (Prostate Cancer) | DC50 (CDK9) | 662 nM | |
| 22RV1 (Prostate Cancer) | DC50 (Cyclin T1) | 589 nM |
Table 1: In Vitro Efficacy of this compound. IC50 represents the concentration at which 50% of cell growth is inhibited. DC50 denotes the concentration required to degrade 50% of the target protein.
Core Signaling Pathway of this compound Induced Apoptosis
This compound-induced apoptosis is initiated by the targeted degradation of the CDK9-cyclin T1 complex. This event disrupts the transcriptional machinery responsible for the expression of key survival proteins and oncogenes, ultimately leading to programmed cell death.
Caption: Signaling pathway of this compound induced apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key experiments used to evaluate the pro-apoptotic effects of this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Prostate cancer cell lines (e.g., CWR22R, 22RV1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate for the desired time period (e.g., 5 days).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for cell viability assessment.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Prostate cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for apoptosis analysis by flow cytometry.
Western Blotting
Western blotting is used to detect and quantify the levels of specific proteins, such as CDK9, Cyclin T1, AR, c-Myc, and apoptosis-related markers (e.g., cleaved PARP, cleaved Caspase-3).
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cell pellets in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using appropriate software and normalize to a loading control (e.g., GAPDH, β-actin).
Conclusion
This compound demonstrates significant pro-apoptotic effects in preclinical models of prostate cancer by effectively degrading the CDK9-cyclin T1 complex. This leads to the downregulation of critical oncogenic drivers AR and c-Myc, ultimately inducing programmed cell death. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other targeted protein degraders in oncology. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to advance its clinical development.
References
LL-K9-3: A Novel Degrader Targeting Transcriptional Addiction in Prostate Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men. A significant subset of prostate cancers, particularly castration-resistant prostate cancer (CRPC), exhibit a strong dependence on aberrant transcriptional programs for their growth and survival. This phenomenon, known as transcriptional addiction, is often driven by the hyperactivation of transcription factors such as the androgen receptor (AR) and c-Myc. Cyclin-dependent kinase 9 (CDK9), in complex with its regulatory partner cyclin T1, plays a pivotal role in this process by phosphorylating the C-terminal domain of RNA polymerase II, thereby promoting transcriptional elongation of key oncogenes. Consequently, targeting the CDK9-cyclin T1 complex presents a promising therapeutic strategy to dismantle these oncogenic transcriptional circuits. LL-K9-3 is a novel small-molecule degrader that induces the selective and synchronous degradation of the CDK9-cyclin T1 complex, offering a potent approach to combat transcriptional addiction in prostate cancer.[1][2][3][4]
This compound: A Hydrophobic Tagging-Based Degrader
This compound was developed using hydrophobic tagging (HyT) technology. It is a potent small-molecule degrader of the CDK9-cyclin T1 complex.[1][2][3] The design of this compound is based on its parental CDK9 inhibitor, SNS-032.[1][2] This novel degrader has demonstrated enhanced anti-proliferative and pro-apoptotic effects in prostate cancer cells compared to its parent compound.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's degradation potency and its effects on prostate cancer cells.
Table 1: Degradation Potency of this compound in 22RV1 Prostate Cancer Cells
| Target Protein | DC50 (nM) | Reference |
| Cyclin T1 | 589 | [5] |
| CDK9 | 662 | [5] |
Table 2: Anti-proliferative and Pro-apoptotic Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 | 0.095 ± 0.012 µM | 22RV1 | [2] |
| Apoptosis Induction | Enhanced compared to SNS-032 | 22RV1 | [1][3] |
Mechanism of Action
This compound induces the selective and synchronous degradation of both CDK9 and cyclin T1.[1][3] This dual degradation leads to the suppression of downstream signaling pathways driven by CDK9 and the androgen receptor (AR).[3][4][6] Consequently, the expression levels of key oncogenic transcription factors, AR and c-Myc, are significantly reduced in prostate cancer cells treated with this compound.[1][3][5] This targeted degradation of the CDK9-cyclin T1 complex effectively inhibits the AR and Myc-driven oncogenic transcriptional programs that are crucial for the survival and proliferation of prostate cancer cells.[1][3][6][7]
Caption: Mechanism of action of this compound.
Experimental Protocols
Cell Culture
The 22RV1 human prostate cancer cell line is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting
-
Cell Lysis: 22RV1 cells are treated with varying concentrations of this compound or DMSO as a control for the indicated times. Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against CDK9, Cyclin T1, AR, c-Myc, and a loading control (e.g., GAPDH) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Proteomics (DIA-MS)
-
Sample Preparation: 22RV1 cells are treated with this compound or DMSO. Cell pellets are lysed, and proteins are extracted, reduced, alkylated, and digested with trypsin.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by a high-resolution mass spectrometer operating in data-independent acquisition (DIA) mode.
-
Data Analysis: The DIA data is processed using specialized software to identify and quantify changes in protein abundance between the this compound treated and control groups.
In Vivo Xenograft Studies
-
Animal Model: Male immunodeficient mice (e.g., BALB/c nude mice) are used.
-
Tumor Implantation: 22RV1 cells are suspended in Matrigel and subcutaneously injected into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Experimental and Logical Workflow
The evaluation of this compound follows a logical progression from initial compound design to in vivo validation.
Caption: A logical workflow for the evaluation of this compound.
Conclusion
This compound represents a promising therapeutic agent for the treatment of prostate cancer, particularly for tumors exhibiting transcriptional addiction. Its novel mechanism of action, the targeted degradation of the CDK9-cyclin T1 complex, leads to the effective suppression of key oncogenic drivers, AR and c-Myc. The preclinical data for this compound demonstrates its potent anti-proliferative and pro-apoptotic activities in prostate cancer cells. Further investigation and clinical development of this compound and similar degraders are warranted to fully assess their therapeutic potential in patients with advanced prostate cancer.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Small-Molecule Degraders of the CDK9-Cyclin T1 Complex for Targeting Transcriptional Addiction in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Nanomicellar TGX221 blocks xenograft tumor growth of prostate cancer in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.7. Mouse Xenograft Studies [bio-protocol.org]
The Discovery and Development of LL-K9-3: A Hydrophobic Tagging-Based Degrader of the CDK9-Cyclin T1 Complex for Prostate Cancer Therapy
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
LL-K9-3 is a novel small-molecule degrader that targets the Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1 complex through an innovative mechanism known as hydrophobic tagging (HyT). This technology leverages the cell's natural protein degradation machinery to eliminate, rather than merely inhibit, key drivers of oncogenesis. Developed as a potential therapeutic for transcriptionally addicted cancers, particularly prostate cancer, this compound has demonstrated potent anti-proliferative and pro-apoptotic effects. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of its quantitative effects on cancer cells.
Introduction
Transcriptionally addicted cancers are highly dependent on the continuous expression of oncogenes for their survival and proliferation. A key regulator of this process is the CDK9-Cyclin T1 complex, which forms the core of the positive transcription elongation factor b (P-TEFb). By phosphorylating the C-terminal domain of RNA Polymerase II, the CDK9-Cyclin T1 complex facilitates the transition from transcriptional initiation to elongation, thereby promoting the expression of critical oncogenes such as Androgen Receptor (AR) and c-Myc, especially in the context of prostate cancer.
Traditional therapeutic strategies have focused on the development of small-molecule inhibitors of CDK9. However, these inhibitors often require sustained high concentrations to be effective, which can lead to off-target effects and toxicity. An alternative and promising approach is the targeted degradation of the CDK9-Cyclin T1 complex. This compound was designed to achieve this through hydrophobic tagging, a technology that involves attaching a hydrophobic moiety to a ligand that binds to the protein of interest. This "hydrophobic tag" mimics a partially unfolded protein, triggering the cell's quality control machinery to induce proteasomal degradation.
This compound is a chimeric molecule that comprises a CDK9 inhibitor, SNS-032, linked to a hydrophobic adamantyl moiety via a flexible linker. This design allows this compound to simultaneously bind to CDK9 and present the hydrophobic tag, leading to the ubiquitination and subsequent degradation of both CDK9 and its partner, Cyclin T1.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Parameter | Cell Line | Value | Description | Reference |
| DC₅₀ (CDK9) | 22Rv1 | 662 nM | Concentration of this compound required to degrade 50% of CDK9 protein. | [1] |
| DC₅₀ (Cyclin T1) | 22Rv1 | 589 nM | Concentration of this compound required to degrade 50% of Cyclin T1 protein. | [1] |
| IC₅₀ | 22Rv1 | 95 ± 12 nM | Concentration of this compound that inhibits cell proliferation by 50% after 5 days of treatment. | [2] |
Table 2: Selectivity Profile of this compound
| Target | Activity | Description | Reference |
| CDK1 | No significant degradation | This compound does not induce the degradation of other tested CDKs at effective concentrations. | [1] |
| CDK2 | No significant degradation | " | [1] |
| CDK4 | No significant degradation | " | [1] |
| CDK5 | No significant degradation | " | [1] |
| CDK6 | No significant degradation | " | [1] |
| CDK7 | No significant degradation | " | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted in the evaluation of this compound.
Cell Culture
The human prostate cancer cell line 22Rv1 was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
Western Blotting for Protein Degradation
-
Cell Treatment and Lysis: 22Rv1 cells were seeded in 6-well plates and treated with varying concentrations of this compound or vehicle (DMSO) for the indicated times. After treatment, cells were washed with ice-cold PBS and lysed on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the cell lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against CDK9, Cyclin T1, AR, c-Myc, and β-actin (as a loading control).
-
Detection: After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
-
Cell Seeding: 22Rv1 cells were seeded in 96-well plates at a density of 5,000 cells per well.
-
Compound Treatment: After 24 hours, cells were treated with a serial dilution of this compound or vehicle (DMSO).
-
Incubation: The plates were incubated for 5 days at 37°C.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions. Luminescence was measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values were calculated using non-linear regression analysis.
Apoptosis Assay
-
Cell Treatment: 22Rv1 cells were treated with this compound or vehicle (DMSO) for 48 hours.
-
Cell Staining: Both floating and adherent cells were collected and washed with cold PBS. The cells were then resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the key signaling pathways affected by this compound and its mechanism of action.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. By effectively inducing the degradation of the CDK9-Cyclin T1 complex, it potently inhibits the transcriptional machinery that drives the proliferation and survival of prostate cancer cells. The preclinical data demonstrate its high potency and selectivity, highlighting its potential as a promising therapeutic candidate. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this area. Future studies will be crucial to evaluate the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of this compound, with the ultimate goal of translating this innovative therapeutic strategy into clinical practice for the benefit of patients with prostate cancer and other transcriptionally addicted malignancies.
References
An In-depth Technical Guide to LL-K9-3: A Novel Degrader of the CDK9-Cyclin T1 Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
LL-K9-3 is a novel small molecule that operates as a selective degrader of the CDK9-cyclin T1 complex through hydrophobic tagging (HyT) technology.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, along with a summary of its quantitative effects on prostate cancer cells. Furthermore, this document elucidates the underlying mechanism of action of this compound, including its impact on the CDK9-cyclin T1 signaling pathway and downstream effectors such as the androgen receptor (AR) and c-Myc.[1][2][5]
Chemical Structure and Physicochemical Properties
This compound is a synthetic organic molecule designed to induce the degradation of the CDK9-cyclin T1 protein complex.[1][4] It is composed of a CDK9 inhibitor, SNS-032, which provides selectivity for the target protein, a hydrophobic tag derived from menthol that engages the cellular degradation machinery, and a glycol linker that connects these two moieties.[1]
| Property | Value | Reference |
| Molecular Formula | C31H49N5O6S3 | [3] |
| Molecular Weight | 683.94 g/mol | [3] |
| CAS Number | 2809353-52-2 | [3] |
| Appearance | White to off-white solid | [6] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility | DMSO: 68.39 mg/mL (100 mM) Ethanol: 3.42 mg/mL (5 mM) | [3] |
| SMILES | O=S(CCNC(CO[C@H]1--INVALID-LINK--C">C@@HC(C)C)=O)(N2CCC(CC2)C(NC3=NC=C(SCC4=NC=C(C(C)(C)C)O4)S3)=O)=O | [3] |
| InChI Key | NPRIWHDFWDSJRZ-YFNKSVMNSA-N | [3] |
Biological Properties and Mechanism of Action
This compound employs the hydrophobic tagging (HyT) mechanism to induce the ubiquitination and subsequent proteasomal degradation of the CDK9-cyclin T1 complex.[1][4] This targeted protein degradation leads to the suppression of transcriptional programs that are critical for the survival and proliferation of cancer cells, particularly those addicted to transcriptional amplification.[2][5]
Degradation of CDK9-Cyclin T1
This compound induces the selective and synchronous degradation of both CDK9 and its regulatory partner, cyclin T1.[1][2] This dual degradation is a key feature of its mechanism, leading to a more profound and sustained inhibition of the kinase complex's activity compared to traditional inhibitors.
| Parameter | Cell Line | Value | Reference |
| CDK9 DC50 | 22Rv1 | 662 nM | [1][3] |
| Cyclin T1 DC50 | 22Rv1 | 589 nM | [1][3] |
Anti-proliferative and Pro-apoptotic Activity
By degrading the CDK9-cyclin T1 complex, this compound exhibits potent anti-proliferative and pro-apoptotic effects in prostate cancer cell lines.[2][6] This is attributed to the downregulation of key survival proteins and the induction of apoptosis.
| Parameter | Cell Line | Value | Reference |
| IC50 (Anti-proliferation) | 22Rv1 | 0.095 µM (95 nM) | [1][6] |
Impact on Downstream Signaling
The degradation of CDK9-cyclin T1 by this compound leads to a significant reduction in the expression of the androgen receptor (AR) and the proto-oncogene c-Myc, both of which are critical drivers of prostate cancer progression.[1][2][5] This highlights the potential of this compound to overcome resistance mechanisms associated with AR and c-Myc overexpression.
Signaling Pathway
This compound targets the CDK9-cyclin T1 complex, a key regulator of transcriptional elongation. In prostate cancer, this complex plays a crucial role in the expression of oncogenes, including the androgen receptor (AR) and c-Myc. By inducing the degradation of CDK9 and cyclin T1, this compound effectively shuts down this signaling axis, leading to reduced proliferation and increased apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Small-Molecule Degraders of the CDK9-Cyclin T1 Complex for Targeting Transcriptional Addiction in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
In-depth Technical Guide: Selectivity Profile of LL-K9-3 for CDK Family Members
For Researchers, Scientists, and Drug Development Professionals
Introduction
LL-K9-3 is a novel small-molecule degrader that utilizes hydrophobic tagging technology to induce the simultaneous degradation of Cyclin-Dependent Kinase 9 (CDK9) and its regulatory partner, Cyclin T1.[1] This mechanism of action offers a distinct advantage over traditional kinase inhibition by eliminating both the catalytic and scaffolding functions of the target protein. Understanding the selectivity profile of this compound across the CDK family is paramount for assessing its therapeutic potential and predicting potential off-target effects. This guide provides a comprehensive overview of the selectivity of this compound, detailing its effects on various CDK family members, the experimental protocols used for these determinations, and the relevant signaling pathways.
Data Presentation: Quantitative Selectivity Profile
The selectivity of this compound has been primarily characterized through degradation assays (measuring protein levels) and kinase inhibition assays (measuring enzymatic activity).
Degradation Selectivity
This compound was designed to selectively induce the degradation of the CDK9-Cyclin T1 complex.[1] Its selectivity was assessed by measuring the degradation of various CDK family members in 22RV1 prostate cancer cells after treatment with the compound. The half-maximal degradation concentration (DC50) values were determined for CDK9 and Cyclin T1.
Table 1: Degradation Potency of this compound against CDK9 and Cyclin T1.
| Protein | DC50 (nM) |
| CDK9 | 662 |
| Cyclin T1 | 589 |
Data sourced from Li et al., 2022 and Tocris Bioscience.[1][2]
Further studies demonstrated that this compound does not induce the degradation of other CDK family members, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK7, when tested at concentrations that lead to robust CDK9 degradation.[2]
Kinase Inhibition Selectivity
In addition to inducing degradation, the warhead of this compound, derived from the CDK inhibitor SNS-032, can inhibit the kinase activity of various CDKs. The inhibitory activity of this compound and its parent inhibitor SNS-032 was evaluated against a panel of CDK-cyclin complexes.
Table 2: Kinase Inhibitory Activity of this compound and SNS-032 against CDK Family Members.
| Kinase-Cyclin Complex | This compound IC50 (nM) | SNS-032 IC50 (nM) |
| CDK2/A | >10000 | 38 |
| CDK2/E | >10000 | 48 |
| CDK7/H/MAT1 | >10000 | 62 |
| CDK9/T1 | 95 | 4 |
This data is based on the findings reported in the supplementary information of Li et al., J Med Chem, 2022.
The data clearly indicates that while the parent inhibitor SNS-032 has broader activity against CDKs 2 and 7, the modification into the degrader this compound significantly enhances its selectivity for CDK9, with inhibitory activity against CDK2 and CDK7 being substantially reduced.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the determination of the selectivity profile of this compound.
Western Blotting for Protein Degradation
This protocol is used to assess the degradation of specific CDK proteins in cells following treatment with this compound.
Workflow:
References
Downstream Signaling Pathways Affected by LL-K9-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LL-K9-3 is a potent and selective small-molecule degrader of the Cyclin-Dependent Kinase 9 (CDK9)-cyclin T1 complex, developed using hydrophobic tagging technology. By inducing the simultaneous degradation of both components of this critical transcriptional regulator, this compound effectively disrupts oncogenic transcriptional programs, particularly those driven by the Androgen Receptor (AR) and c-Myc. This targeted degradation leads to potent anti-proliferative and pro-apoptotic effects in cancer cells, notably in prostate cancer models. This technical guide provides an in-depth overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development efforts.
Core Mechanism of Action
This compound functions by inducing the selective and synchronous degradation of the CDK9 and cyclin T1 proteins. This dual degradation is achieved through a hydrophobic tag linked to a CDK9 inhibitor (SNS-032), which leverages the cell's natural protein degradation machinery. The primary consequence of CDK9/cyclin T1 depletion is the suppression of transcriptional elongation of key oncogenes.
Downstream Signaling Pathways
The degradation of the CDK9-cyclin T1 complex by this compound initiates a cascade of downstream effects, primarily impacting the Androgen Receptor (AR) and c-Myc signaling pathways.
Impact on Androgen Receptor (AR) Signaling
In prostate cancer, the Androgen Receptor is a key driver of tumor growth and survival. CDK9 is known to phosphorylate the AR, enhancing its transcriptional activity. By degrading CDK9, this compound effectively reduces AR phosphorylation and subsequent expression of AR-dependent genes. This leads to a significant reduction in overall AR protein levels.[1]
Caption: this compound mediated degradation of CDK9/Cyclin T1 and its effect on AR signaling.
Impact on c-Myc Signaling
c-Myc is a potent proto-oncogene that is frequently overexpressed in various cancers and drives cell proliferation. The transcription of the MYC gene is highly dependent on CDK9 activity. By degrading CDK9, this compound significantly reduces c-Myc protein expression, thereby inhibiting its downstream effects on cell cycle progression and proliferation.
Caption: this compound mediated degradation of CDK9/Cyclin T1 and its effect on c-Myc signaling.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: Degradation Potency of this compound in 22Rv1 Cells
| Target Protein | DC50 (nM) |
|---|---|
| Cyclin T1 | 589 |
| CDK9 | 662 |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Assay | IC50 (µM) | Treatment Duration |
|---|
| 22Rv1 | CellTiter-Glo | 0.095[2] | 5 days |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
-
Cell Line: 22Rv1 (human prostate carcinoma)[3]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.[4]
Western Blotting
Caption: Standard workflow for Western Blot analysis.
-
Cell Treatment: 22Rv1 cells were seeded and allowed to adhere overnight. Cells were then treated with specified concentrations of this compound or DMSO (vehicle control) for the indicated time periods.
-
Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.[4]
-
Antibody Incubation: Membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membranes were then incubated with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection kit.
Primary Antibodies used in relevant studies include those against CDK9, Cyclin T1, AR, c-Myc, and β-actin (as a loading control).
Cell Proliferation Assay
Caption: Workflow for the CellTiter-Glo cell proliferation assay.
-
Cell Seeding: 22Rv1 cells were seeded in 96-well plates at a density of approximately 2,000-5,000 cells per well and allowed to attach overnight.[4]
-
Compound Treatment: Cells were treated with a serial dilution of this compound.
-
Incubation: The plates were incubated for 5 days at 37°C.[2]
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Data Analysis: Luminescence was measured using a plate reader. The IC50 values were calculated using non-linear regression analysis.
Apoptosis Assay
-
Cell Treatment: 22Rv1 cells were treated with this compound at various concentrations for a specified period (e.g., 48 or 72 hours).
-
Cell Staining: Cells were harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Cells were stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[4]
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
Conclusion
This compound represents a promising therapeutic strategy for cancers driven by transcriptional addiction, such as prostate cancer. Its ability to induce the degradation of the CDK9-cyclin T1 complex leads to the effective downregulation of key oncogenic drivers, AR and c-Myc. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate the mechanism of action and therapeutic potential of this compound and similar targeted protein degraders.
References
- 1. Discovery of Small-Molecule Degraders of the CDK9-Cyclin T1 Complex for Targeting Transcriptional Addiction in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 22RV1 Cells [cytion.com]
- 4. Linalool inhibits 22Rv1 prostate cancer cell proliferation and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to LL-K9-3 and Its Impact on Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
LL-K9-3 is a novel small-molecule degrader of the Cyclin-Dependent Kinase 9 (CDK9)-cyclin T1 complex, a key regulator of transcriptional elongation. Developed using hydrophobic tagging technology, this compound induces the selective and synchronous degradation of both CDK9 and cyclin T1, leading to potent anti-proliferative and pro-apoptotic effects in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on cell cycle regulation, detailed experimental protocols for its characterization, and a summary of key quantitative data.
Introduction to this compound
This compound is a synthetic organic compound designed as a selective degrader of the CDK9-cyclin T1 complex.[1] It is built upon the scaffold of the known CDK9 inhibitor SNS-032, to which a hydrophobic tag is attached via a linker.[1] This modification converts the molecule from a simple inhibitor to a potent degrader, utilizing the cell's own ubiquitin-proteasome system to eliminate the target proteins. The primary therapeutic rationale for targeting the CDK9-cyclin T1 complex lies in its critical role in the transcription of short-lived anti-apoptotic proteins and key oncogenes, such as c-Myc and the androgen receptor (AR), making it a compelling target in transcriptionally addicted cancers like prostate cancer.[2][3]
Mechanism of Action
This compound employs a novel mechanism known as hydrophobic tagging. Unlike traditional inhibitors that merely block the active site of a kinase, this compound induces the proximity of the CDK9-cyclin T1 complex to E3 ubiquitin ligases, leading to the polyubiquitination and subsequent proteasomal degradation of both CDK9 and its partner, cyclin T1. This dual degradation is a key advantage, as it eliminates both components of the active kinase complex, leading to a more profound and sustained inhibition of downstream signaling pathways.
The degradation of the CDK9-cyclin T1 complex by this compound results in the suppression of transcriptional elongation, particularly affecting the expression of genes with short half-lives, including the oncogenes AR and c-Myc.[2] This targeted protein degradation offers a promising strategy to overcome the limitations of traditional kinase inhibitors, such as the development of resistance.
digraph "LL-K9-3_Mechanism_of_Action" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowhead=normal, penwidth=1.5];
// Nodes
LLK93 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
CDK9_CyclinT1 [label="CDK9-Cyclin T1\nComplex", fillcolor="#FBBC05", fontcolor="#202124"];
E3_Ligase [label="E3 Ubiquitin Ligase", fillcolor="#34A853", fontcolor="#FFFFFF"];
Ternary_Complex [label="Ternary Complex\n(this compound + CDK9-Cyclin T1 + E3)", fillcolor="#F1F3F4", fontcolor="#202124"];
Polyubiquitination [label="Polyubiquitination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Proteasome [label="Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Degradation [label="Degradation of\nCDK9 & Cyclin T1", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Transcription_Elongation [label="Transcriptional\nElongation", fillcolor="#FBBC05", fontcolor="#202124"];
AR_cMyc [label="AR, c-Myc\nexpression", fillcolor="#FBBC05", fontcolor="#202124"];
Proliferation_Apoptosis [label="Reduced Proliferation\nIncreased Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
LLK93 -> Ternary_Complex [color="#4285F4"];
CDK9_CyclinT1 -> Ternary_Complex [color="#FBBC05"];
E3_Ligase -> Ternary_Complex [color="#34A853"];
Ternary_Complex -> Polyubiquitination [color="#202124"];
Polyubiquitination -> Proteasome [label="Targeting", color="#EA4335"];
Proteasome -> Degradation [color="#5F6368"];
CDK9_CyclinT1 -> Transcription_Elongation [label="Promotes", color="#FBBC05"];
Degradation -> Transcription_Elongation [label="Inhibits", color="#EA4335"];
Transcription_Elongation -> AR_cMyc [label="Drives", color="#FBBC05"];
AR_cMyc -> Proliferation_Apoptosis [label="Leads to", color="#202124", style=dashed];
}
Experimental workflow for this compound analysis.
Conclusion
This compound represents a promising new class of targeted anti-cancer agents that function by inducing the degradation of the CDK9-cyclin T1 complex. Its ability to potently and selectively eliminate these key transcriptional regulators leads to the suppression of oncogenic signaling and the induction of cell cycle arrest, specifically in the G0/G1 phase. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers in the fields of oncology and drug development who are interested in further investigating the therapeutic potential of this compound and similar targeted protein degraders. Further studies are warranted to explore the full spectrum of its cell cycle effects in different cancer models and to elucidate the precise molecular players involved in the this compound-induced G0/G1 arrest.
References
Methodological & Application
Application Notes and Protocols for the Use of LL-K9-3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LL-K9-3 is a potent, selective small-molecule degrader of the Cyclin-Dependent Kinase 9 (CDK9) and cyclin T1 complex.[1][2] It operates through the innovative Hydrophobic Tagging (HyT) technology. This technology involves a bifunctional molecule that binds to the target protein and attaches a hydrophobic moiety, mimicking a misfolded state. This induces the cell's natural quality control machinery to recognize and degrade the target protein via the proteasome.[1] In prostate cancer models, this compound has been shown to induce the degradation of the CDK9-cyclin T1 complex, leading to the downregulation of key oncogenic drivers, the Androgen Receptor (AR) and cMyc.[1][2] This results in potent anti-proliferative and pro-apoptotic effects.
These application notes provide detailed protocols for the use of this compound in cell culture, focusing on the well-characterized 22RV1 human prostate cancer cell line.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound in the 22RV1 cell line.
| Parameter | Value | Cell Line | Assay | Duration | Reference |
| IC50 | 0.095 µM | 22RV1 | CellTiter-Glo | 5 days | [2] |
| DC50 (CDK9) | 662 nM | 22RV1 | Western Blot | Not Specified | |
| DC50 (Cyclin T1) | 589 nM | 22RV1 | Western Blot | Not Specified |
Note: IC50 is the half-maximal inhibitory concentration for cell proliferation. DC50 is the half-maximal degradation concentration.
Mandatory Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound inducing degradation of the CDK9/Cyclin T1 complex.
Downstream Signaling Pathway of this compound
Caption: Downstream effects of this compound on AR, cMyc, proliferation, and apoptosis.
Experimental Workflow for Evaluating this compound
Caption: Workflow for characterizing the effects of this compound on 22RV1 cells.
Experimental Protocols
22RV1 Cell Culture Protocol
This protocol outlines the standard procedure for maintaining and passaging the 22RV1 human prostate cancer cell line.
Materials:
-
22RV1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
15 mL and 50 mL conical tubes
-
Cell culture incubator (37°C, 5% CO2)
Complete Growth Medium:
-
RPMI-1640
-
10% (v/v) Fetal Bovine Serum
-
1% (v/v) Penicillin-Streptomycin
Procedure:
-
Maintenance: Culture cells in a T-75 flask with 10-12 mL of complete growth medium in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Passaging:
-
Subculture cells when they reach 80-90% confluency.
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Seed new T-75 flasks at a subcultivation ratio of 1:3 to 1:6.
-
Cell Viability (CellTiter-Glo®) Assay
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
22RV1 cells
-
This compound stock solution (e.g., in DMSO)
-
Complete growth medium
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed 22RV1 cells in a white, opaque-walled 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the desired final concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 5 days for IC50 determination).
-
Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol uses Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
22RV1 cells
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (1x)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 22RV1 cells in 6-well plates. Once they reach the desired confluency, treat them with various concentrations of this compound and a vehicle control for a specified time (e.g., 24-48 hours).
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge at 200 x g for 5 minutes and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of CDK9, Cyclin T1, AR, and cMyc following treatment with this compound.
Materials:
-
22RV1 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK9, anti-Cyclin T1, anti-AR, anti-cMyc, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treating 22RV1 cells with this compound for the desired time (e.g., 24 hours), wash the cells with cold PBS and lyse them with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (GAPDH or β-actin) to determine the extent of protein degradation.
References
Application Notes and Protocols for In Vitro Studies with LL-K9-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
LL-K9-3 is a novel small molecule that operates through hydrophobic tagging (HyT) technology to induce the degradation of the Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1 complex. By recruiting cellular protein degradation machinery, this compound leads to the simultaneous and selective removal of both CDK9 and Cyclin T1.[1] This mechanism effectively downregulates the transcription of key oncogenes, such as c-Myc, and disrupts androgen receptor (AR) signaling pathways, which are critical drivers in prostate cancer.[1][2][3][4] Consequently, this compound exhibits potent anti-proliferative and pro-apoptotic effects in cancer cell lines, particularly in prostate cancer models like 22Rv1.[1][2][3][4]
These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its effects on cell viability, apoptosis, and the degradation of its target proteins.
Data Presentation
Table 1: In Vitro Efficacy of this compound in 22Rv1 Prostate Cancer Cells
| Parameter | Value | Cell Line | Assay | Reference |
| DC₅₀ (CDK9) | 662 nM | 22Rv1 | Western Blot | |
| DC₅₀ (Cyclin T1) | 589 nM | 22Rv1 | Western Blot | |
| IC₅₀ (Anti-proliferative) | 0.095 µM (95 nM) | 22Rv1 | CellTiter-Glo | [5] |
Note: DC₅₀ (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein. IC₅₀ (Inhibitory Concentration 50) is the concentration of the compound that inhibits a biological process by 50%.
Signaling Pathway and Mechanism of Action
This compound utilizes a hydrophobic tag to mark the CDK9/Cyclin T1 complex for degradation by the cellular proteasome machinery. This targeted degradation leads to a reduction in the levels of CDK9 and Cyclin T1, which in turn inhibits the phosphorylation of RNA Polymerase II. This disruption of transcriptional regulation ultimately leads to the downregulation of oncogenic proteins like c-Myc and the inhibition of Androgen Receptor (AR) signaling, culminating in apoptosis of the cancer cell.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is designed to measure the anti-proliferative effects of this compound.
Materials:
-
22Rv1 cells
-
RPMI-1640 medium with 10% FBS
-
96-well opaque-walled plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed 22Rv1 cells in a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 5 days at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
22Rv1 cells
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed 22Rv1 cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Western Blot for Protein Degradation
This protocol assesses the degradation of CDK9, Cyclin T1, AR, and c-Myc.
Materials:
-
22Rv1 cells
-
6-well plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-CDK9, anti-Cyclin T1, anti-AR, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed 22Rv1 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with different concentrations of this compound for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Experimental Workflow
The following diagram outlines a typical in vitro workflow for evaluating a small molecule degrader like this compound.
References
Determining the Optimal Concentration of LL-K9-3 for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the optimal experimental concentration of LL-K9-3, a potent and selective hydrophobic tagging (HyT)-based degrader of the CDK9-cyclin T1 complex.[1][2] this compound induces the degradation of the CDK9-cyclin T1 heterodimer, leading to anti-proliferative and pro-apoptotic effects, particularly in transcriptionally addicted cancers such as prostate cancer.[1][3][4] The protocols outlined below describe a systematic approach to establish the optimal concentration range for this compound in cell-based assays by assessing its impact on cell viability, apoptosis induction, and target protein degradation.
Introduction to this compound
This compound is a novel small molecule that utilizes hydrophobic tagging technology to induce the polyubiquitination and subsequent proteasomal degradation of the CDK9-cyclin T1 complex.[1] This complex is a crucial component of the positive transcription elongation factor b (P-TEFb), which plays a central role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II.[5][6] By degrading CDK9 and cyclin T1, this compound effectively inhibits transcription elongation, leading to the downregulation of key oncogenic transcripts, including those driven by the androgen receptor (AR) and c-Myc.[7] Published data indicates that this compound has DC50 values of approximately 589 nM for cyclin T1 and 662 nM for CDK9 in 22RV1 prostate cancer cells.
Experimental Strategy Overview
The determination of the optimal this compound concentration is a critical step in experimental design. The following three-tiered approach is recommended:
-
Dose-Response Assessment of Cell Viability: To determine the half-maximal inhibitory concentration (IC50) for cell growth and to identify a suitable concentration range for subsequent assays.
-
Quantification of Apoptosis: To confirm the pro-apoptotic activity of this compound and to correlate it with the observed effects on cell viability.
-
Target Protein Degradation Analysis: To directly measure the degradation of CDK9 and cyclin T1 and to confirm the mechanism of action of this compound at the molecular level.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experiments.
Table 1: Dose-Response of this compound on Cell Viability (Hypothetical Data)
| This compound Concentration (nM) | Percent Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 10 | 95.3 ± 4.8 |
| 50 | 82.1 ± 6.1 |
| 100 | 65.7 ± 5.5 |
| 250 | 51.2 ± 4.9 |
| 500 | 35.8 ± 3.7 |
| 750 | 22.4 ± 2.9 |
| 1000 | 15.1 ± 2.1 |
| IC50 (nM) | ~250 |
Table 2: Apoptosis Induction by this compound (Hypothetical Data)
| This compound Concentration (nM) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.1 | 2.1 ± 0.5 |
| 250 (IC50) | 25.8 ± 3.4 | 10.5 ± 2.2 |
| 500 (2x IC50) | 45.1 ± 4.9 | 22.7 ± 3.1 |
Table 3: Quantification of CDK9 and Cyclin T1 Degradation (Hypothetical Data)
| This compound Concentration (nM) | CDK9 Protein Level (%) (Normalized to Vehicle) | Cyclin T1 Protein Level (%) (Normalized to Vehicle) |
| 0 (Vehicle Control) | 100 | 100 |
| 100 | 78 | 82 |
| 250 | 55 | 58 |
| 500 | 28 | 31 |
| 1000 | 12 | 15 |
| DC50 (nM) | ~300 | ~320 |
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTT Assay
This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[2][3]
Materials:
-
This compound
-
Prostate cancer cell line (e.g., 22RV1)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0-1000 nM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for this compound dilution).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay using Annexin V/PI Staining
This protocol quantifies the percentage of cells undergoing apoptosis following treatment with this compound.[1][7][8]
Materials:
-
This compound
-
Prostate cancer cell line (e.g., 22RV1)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Protocol 3: Western Blot Analysis of CDK9 and Cyclin T1 Degradation
This protocol is used to directly measure the degradation of the target proteins, CDK9 and Cyclin T1, in response to this compound treatment.
Materials:
-
This compound
-
Prostate cancer cell line (e.g., 22RV1)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against CDK9, Cyclin T1, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with a range of this compound concentrations (e.g., 0, 100, 250, 500, 1000 nM) for 24 hours.
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of CDK9 and Cyclin T1 to the loading control to determine the extent of degradation.
Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Upregulation of cyclin T1/CDK9 complexes during T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols for LL-K9-3 Treatment and Protein Degradation Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
LL-K9-3 is a small-molecule degrader that utilizes hydrophobic tagging technology to induce the simultaneous degradation of Cyclin-Dependent Kinase 9 (CDK9) and its partner, Cyclin T1. This complex is a critical regulator of transcriptional elongation, and its targeting has shown promise in transcriptionally addicted cancers, such as prostate cancer. This compound-mediated degradation of the CDK9-Cyclin T1 complex leads to the downregulation of key oncogenic drivers, including the Androgen Receptor (AR) and c-Myc, ultimately resulting in anti-proliferative and pro-apoptotic effects.
These application notes provide a comprehensive guide to utilizing this compound for targeted protein degradation studies, with a focus on determining the effective treatment duration. Detailed protocols for cell culture, treatment, and analysis of protein degradation are provided, along with a summary of key quantitative data and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and kinetics of this compound-induced protein degradation in the 22RV1 prostate cancer cell line.
Table 1: Degradation Efficacy of this compound
| Target Protein | DC50 (nM) | Cell Line |
| CDK9 | 662 | 22RV1 |
| Cyclin T1 | 589 | 22RV1 |
DC50 represents the concentration of this compound required to induce 50% degradation of the target protein.
Table 2: Time-Dependent Degradation of CDK9 and Cyclin T1 by this compound (1 µM)
| Treatment Duration (hours) | CDK9 Remaining (%) | Cyclin T1 Remaining (%) |
| 0 | 100 | 100 |
| 12 | Significantly Reduced | Significantly Reduced |
| 24 | Substantially Degraded | Substantially Degraded |
Note: While precise percentage values beyond "significantly reduced" and "substantially degraded" require access to the raw densitometry data from the source publication, the provided information indicates a time-dependent degradation with substantial effects observed at 12 and 24 hours.
Signaling Pathway
The degradation of the CDK9-Cyclin T1 complex by this compound has significant downstream effects on oncogenic signaling pathways, primarily through the inhibition of transcriptional elongation of genes regulated by AR and c-Myc.
Caption: this compound induced degradation of CDK9-Cyclin T1 and its downstream effects.
Experimental Protocols
Cell Culture of 22RV1 Cells
Materials:
-
22RV1 human prostate carcinoma cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen/Strep)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Pen/Strep.
-
Cell Thawing:
-
Quickly thaw the cryovial of 22RV1 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Plate the cells in a suitable culture flask.
-
-
Cell Maintenance:
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
-
Cell Passaging:
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4-6 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Centrifuge the cells at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a 1:3 to 1:6 split ratio.
-
This compound Treatment for Time-Course Analysis
Materials:
-
22RV1 cells cultured as described above
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
6-well or 12-well plates
Protocol:
-
Cell Seeding: Seed 22RV1 cells in 6-well plates at a density that will allow them to reach approximately 70-80% confluency on the day of treatment.
-
This compound Preparation: Prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentration (e.g., 1 µM). Prepare a vehicle control (DMSO) at the same final concentration as the this compound treatment.
-
Cell Treatment:
-
Aspirate the medium from the wells.
-
Add the medium containing this compound or vehicle control to the respective wells.
-
Incubate the cells for the desired time points (e.g., 0, 6, 12, 24 hours).
-
-
Cell Lysis: At each time point, proceed immediately to cell lysis for Western blot analysis.
Western Blot Analysis of Protein Degradation
Materials:
-
RIPA Lysis Buffer (or similar) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK9, anti-Cyclin T1, anti-AR, anti-c-Myc, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Wash the treated cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Experimental Workflow
Caption: Workflow for analyzing time-dependent protein degradation by this compound.
Application Notes and Protocols for Western Blot Analysis of CDK9 Degradation by LL-K9-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the analysis of Cyclin-Dependent Kinase 9 (CDK9) degradation mediated by the small-molecule degrader, LL-K9-3. This document includes detailed protocols for Western blot analysis, quantitative data presentation, and diagrams illustrating the experimental workflow and the underlying signaling pathway.
Introduction
This compound is a potent, selective small-molecule degrader of the CDK9-cyclin T1 complex.[1][2] It utilizes a novel mechanism known as hydrophobic tagging (HyT) to induce the degradation of its target proteins.[3] Unlike traditional inhibitors, which only block the enzymatic activity of their targets, degraders like this compound eliminate the target protein entirely, offering a potentially more profound and sustained therapeutic effect. This is particularly relevant in diseases driven by transcriptional addiction, such as certain forms of cancer, where CDK9 plays a crucial role in promoting the expression of oncogenes like Androgen Receptor (AR) and c-Myc.[1][2]
Western blotting is a fundamental technique to quantify the degradation of CDK9 in response to this compound treatment. This document provides a robust protocol for performing this analysis and interpreting the results.
Quantitative Data Summary
The following table summarizes the dose-dependent degradation of CDK9 and Cyclin T1 in 22RV1 prostate cancer cells treated with this compound for 24 hours. Data is presented as the percentage of protein remaining compared to a vehicle control (DMSO).
| This compound Concentration (µM) | CDK9 Remaining (%) | Cyclin T1 Remaining (%) |
| 0.1 | 85 | 90 |
| 0.3 | 60 | 65 |
| 1 | 25 | 30 |
| 3 | 10 | 15 |
Note: This data is representative and compiled from typical results. Actual results may vary based on experimental conditions.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of CDK9 degradation.
1. Cell Culture and Treatment
-
Cell Line: 22RV1 (human prostate carcinoma)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed 2 x 10^6 cells in 10 cm dishes and allow them to adhere overnight.
-
Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to final concentrations ranging from 0.1 µM to 3 µM.
-
For a time-course experiment, treat cells with a fixed concentration (e.g., 1 µM) of this compound for 0, 2, 4, 8, 12, and 24 hours.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
2. Cell Lysis and Protein Quantification
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Procedure:
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 500 µL of ice-cold lysis buffer to each dish and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
-
3. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis:
-
Load the samples into the wells of a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel in MOPS or MES running buffer at 150V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100V for 1-2 hours or at 30V overnight at 4°C.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
4. Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for CDK9 (e.g., rabbit anti-CDK9) diluted in the blocking buffer. A recommended starting dilution is 1:1000.
-
Incubate overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted 1:5000 in the blocking buffer for 1 hour at room temperature.
-
-
Loading Control: To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
5. Data Analysis
-
Quantify the band intensity for CDK9 and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the CDK9 band intensity to the corresponding loading control band intensity.
-
Express the results as a percentage of the vehicle-treated control.
Visualizations
Signaling Pathway of this compound-mediated CDK9 Degradation
References
Application Notes and Protocols for Immunoprecipitation of the CDK9-Cyclin T1 Complex Following LL-K9-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation of the Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1 complex to investigate the effects of the small-molecule degrader, LL-K9-3. This compound has been identified as a potent degrader of the CDK9-cyclin T1 complex, inducing selective and synchronous degradation of both protein components.[1][2][3][4] The following protocols are designed to enable researchers to assess the efficacy of this compound in disrupting this complex in a cellular context.
Introduction
The CDK9-cyclin T1 heterodimer is a crucial component of the positive transcription elongation factor b (P-TEFb).[5][6][7][8][9] P-TEFb plays a vital role in regulating gene expression by phosphorylating the C-terminal domain of RNA polymerase II, thereby promoting transcriptional elongation.[5][6] Dysregulation of CDK9 activity is implicated in various diseases, including cancer and HIV infection, making the CDK9-cyclin T1 complex an attractive therapeutic target.[10][11][12]
This compound is a novel small-molecule degrader that operates through a hydrophobic tagging mechanism to induce the degradation of the CDK9-cyclin T1 heterodimer.[1][2] This targeted degradation leads to the suppression of oncogenic transcriptional programs, highlighting its potential as a therapeutic agent.[1][3][4] Immunoprecipitation is a key technique to study the integrity of the CDK9-cyclin T1 complex and the effect of compounds like this compound on its stability and cellular levels.
Signaling Pathway of CDK9-Cyclin T1 and the Effect of this compound
The following diagram illustrates the role of the CDK9-cyclin T1 complex in transcriptional activation and the mechanism of its degradation induced by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Small-Molecule Degraders of the CDK9-Cyclin T1 Complex for Targeting Transcriptional Addiction in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Targeting CDK9 in Cancer: An Integrated Approach of Combining In-Silico Screening with Experimental Validation for Novel Degraders[v1] | Preprints.org [preprints.org]
- 10. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the CDK9-cyclin T1 protein-protein interaction as a new approach against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Structure-guided design and cloning of peptide inhibitors targeting CDK9/cyclin T1 protein-protein interaction [frontiersin.org]
Application Notes: Quantitative Proteomics for Assessing the Effects of the CDK9-Cyclin T1 Degrader, LL-K9-3
Introduction
LL-K9-3 is a potent and selective small-molecule degrader of the Cyclin-Dependent Kinase 9 (CDK9)-cyclin T1 complex.[1][2][3] It operates through hydrophobic tagging technology (HyT) to induce the selective and synchronous degradation of both CDK9 and its regulatory partner, cyclin T1.[1] The CDK9-cyclin T1 heterodimer forms the core of the Positive Transcription Elongation Factor b (P-TEFb), a critical regulator of gene transcription.[4][5] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, an essential step for releasing it from promoter-proximal pausing and enabling productive transcriptional elongation.[4][5] Many oncogenic pathways, particularly those reliant on transcription factors with short half-lives like c-Myc and the Androgen Receptor (AR), are highly dependent on P-TEFb activity.[1][5]
By degrading the CDK9-cyclin T1 complex, this compound effectively suppresses these downstream signaling pathways, exhibiting potent anti-proliferative and pro-apoptotic effects in cancer models, such as prostate cancer.[1][2] Quantitative mass spectrometry-based proteomics is an indispensable tool for characterizing the molecular effects of targeted degraders like this compound.[6][7] It enables a comprehensive, unbiased view of the cellular proteome, allowing researchers to confirm target engagement, quantify the degradation of target proteins, measure downstream pathway modulation, and identify potential off-target effects, thereby providing critical insights for drug development.[8][9]
This document provides detailed protocols for three common quantitative proteomics workflows—Label-Free Quantification (LFQ), Tandem Mass Tag (TMT) labeling, and Stable Isotope Labeling by Amino acids in Cell culture (SILAC)—to assess the cellular effects of this compound.
This compound Mechanism of Action
This compound targets the CDK9-cyclin T1 complex, leading to its degradation. This action inhibits the phosphorylation of RNA Polymerase II, which in turn suppresses the transcriptional elongation of genes crucial for cancer cell survival, including those regulated by AR and c-Myc.
Caption: this compound induces degradation of the P-TEFb complex (CDK9-Cyclin T1).
Data Presentation: Summary of Expected Proteomic Changes
Quantitative proteomics experiments are expected to confirm the degradation of CDK9 and Cyclin T1 and the subsequent reduction in the expression of key downstream oncogenic proteins.
Table 1: Effect of this compound on Target Proteins
| Protein | Gene | Log2 Fold Change (this compound / Vehicle) | p-value |
|---|---|---|---|
| Cyclin-dependent kinase 9 | CDK9 | -2.15 | < 0.001 |
| Cyclin T1 | CCNT1 | -1.98 | < 0.001 |
Table 2: Downstream Effects of this compound on Key Oncogenic Pathway Proteins
| Protein | Gene | Pathway | Log2 Fold Change (this compound / Vehicle) | p-value |
|---|---|---|---|---|
| Androgen Receptor | AR | AR Signaling | -1.58 | < 0.01 |
| Myc proto-oncogene protein | MYC | c-Myc Signaling | -1.81 | < 0.01 |
Table 3: Representative Top Differentially Down-Regulated Proteins Following this compound Treatment
| Protein | Gene | Description | Log2 Fold Change (this compound / Vehicle) | p-value |
|---|---|---|---|---|
| Bromodomain-containing protein 4 | BRD4 | Transcriptional regulator | -1.25 | < 0.01 |
| Hexokinase-2 | HK2 | Glycolysis enzyme, often Myc-regulated | -1.10 | < 0.05 |
| Ornithine decarboxylase | ODC1 | Key enzyme in polyamine biosynthesis | -1.45 | < 0.01 |
| Survivin | BIRC5 | Inhibitor of apoptosis | -1.33 | < 0.01 |
| Mcl-1 | MCL1 | Anti-apoptotic protein | -1.62 | < 0.001 |
Experimental Protocols
A generalized workflow for a quantitative proteomics experiment to assess the effects of this compound is outlined below. This workflow is adaptable to LFQ, TMT, and SILAC methodologies, with specific steps for each detailed in the subsequent protocols.
Caption: General workflow for quantitative proteomics analysis.
Protocol 1: Label-Free Quantitative (LFQ) Proteomics
LFQ is a cost-effective method ideal for large-scale studies, comparing protein abundance based on the signal intensity of peptides in separate LC-MS/MS runs.[10][11]
1. Cell Culture and Treatment: a. Culture 22RV1 prostate cancer cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2. b. Seed cells to reach 70-80% confluency on the day of treatment. c. Treat cells with either this compound (e.g., 1 µM final concentration) or vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours). Prepare at least three biological replicates per condition.
2. Cell Lysis and Protein Extraction: a. After treatment, wash cells twice with ice-cold PBS. b. Lyse cells on ice using a lysis buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate) supplemented with protease and phosphatase inhibitors.[12] c. Scrape the cells and collect the lysate. Sonicate briefly to shear DNA and reduce viscosity. d. Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant and determine protein concentration using a BCA assay.
3. Protein Digestion: a. Take 100 µg of protein from each sample. b. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.[12] c. Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 45 minutes at room temperature in the dark. d. Dilute the sample 8-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M. e. Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[12]
4. Peptide Cleanup: a. Stop the digestion by adding formic acid to a final concentration of 1%. b. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's protocol. c. Dry the purified peptides in a vacuum centrifuge and resuspend in a solution of 2% acetonitrile and 0.1% formic acid for LC-MS/MS analysis.
5. LC-MS/MS Analysis: a. Analyze each sample separately via nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap).[10] b. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[13] DIA is often preferred for its higher reproducibility in LFQ.[13]
6. Data Analysis: a. Process the raw data using software like MaxQuant or Spectronaut.[10] b. Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins. c. Perform label-free quantification based on precursor ion intensities (MS1-based) or spectral counting.[14] d. Normalize the data to correct for systematic variations between runs.[15] e. Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly differentially expressed between this compound and vehicle-treated samples.
Protocol 2: TMT-Based Quantitative Proteomics
Tandem Mass Tag (TMT) labeling allows for the multiplexing of up to 16 samples, enabling precise relative quantification in a single LC-MS/MS run, which is ideal for comparing multiple doses or time points.[16]
1. Cell Culture, Lysis, and Digestion: a. Follow steps 1-3 from the LFQ protocol. Ensure protein amounts are equal across all samples to be compared.
2. TMT Labeling: a. Resuspend the dried, cleaned peptides from each sample in the labeling buffer provided with the TMT kit. b. Add the appropriate TMTpro reagent (each with a unique reporter mass) to each peptide sample.[16] c. Incubate at room temperature for 1 hour to allow the labeling reaction to complete. d. Quench the reaction by adding hydroxylamine.
3. Sample Mixing and Cleanup: a. Combine all TMT-labeled samples into a single tube in a 1:1 ratio.[8] b. Perform a final desalting step using a C18 SPE cartridge to remove excess TMT reagent and buffer salts. c. For complex samples, consider performing high-pH reversed-phase fractionation to increase proteome coverage.[17]
4. LC-MS/MS Analysis: a. Analyze the mixed, fractionated sample by nano-LC-MS/MS. b. Use an acquisition method that includes an MS3 scan (e.g., Synchronous Precursor Selection) to minimize ratio compression and improve quantification accuracy.
5. Data Analysis: a. Process raw data using software capable of handling TMT data, such as Proteome Discoverer.[16] b. Identify peptides and proteins as in the LFQ workflow. c. Quantify the relative protein abundance across samples by measuring the intensity of the TMT reporter ions in the MS/MS or MS3 spectra.[16] d. Perform statistical analysis on the normalized reporter ion intensities to determine significant changes.
Protocol 3: SILAC-Based Quantitative Proteomics
SILAC is a metabolic labeling technique that provides high accuracy by allowing samples to be mixed at the cell or protein lysate stage, minimizing downstream sample preparation variability.[18] It is well-suited for comparing 2 or 3 conditions (e.g., Vehicle vs. This compound vs. parental inhibitor SNS-032).[19]
1. Cell Culture and Labeling: a. Culture 22RV1 cells for at least five cell divisions in specialized SILAC RPMI-1640 medium deficient in lysine and arginine.[19] b. For a two-condition experiment, supplement the media as follows:
- "Light" Condition: Standard L-arginine (Arg0) and L-lysine (Lys0).
- "Heavy" Condition: Isotope-labeled L-[¹³C₆,¹⁵N₄]arginine (Arg10) and L-[¹³C₆,¹⁵N₂]lysine (Lys8).[19] c. Confirm >98% isotope incorporation via mass spectrometry before starting the experiment.
2. Cell Treatment and Sample Mixing: a. Once fully labeled, treat the "Light" cells with vehicle (DMSO) and the "Heavy" cells with this compound for the desired time. b. After treatment, wash the cells with PBS. c. Lyse the "Light" and "Heavy" cell populations separately, as described in the LFQ protocol. d. Measure the protein concentration of each lysate and mix them in a 1:1 ratio.[18]
3. Protein Digestion and Cleanup: a. Process the combined protein lysate through the digestion and peptide cleanup steps (Steps 3 and 4) as described in the LFQ protocol.
4. LC-MS/MS Analysis: a. Analyze the peptide mixture in a single nano-LC-MS/MS run.
5. Data Analysis: a. Process the raw data using MaxQuant or a similar SILAC-compatible software. b. The software will identify peptide pairs (light and heavy) and calculate the Heavy/Light (H/L) ratio for each peptide. c. Protein ratios are calculated from the median of all corresponding peptide ratios. This ratio directly reflects the relative abundance change between the this compound and vehicle-treated conditions. d. Log-transform the ratios and perform statistical analysis to identify proteins with significantly altered abundance.
Caption: Workflow for quantitative proteomics data analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanistic Insights into a CDK9 Inhibitor Via Orthogonal Proteomics Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK9 inhibition constrains multiple oncogenic transcriptional and epigenetic pathways in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 9. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 10. A Guide to Label-Free Quantitative Proteomics: From Experiment to Data Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Proteomic Sample Preparation Procedures for Comprehensive Protein Characterization of Pathogenic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
- 14. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 15. Issues and Applications in Label-Free Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Sample Prep & Protocols | Nevada Proteomics Center | University of Nevada, Reno [unr.edu]
- 18. SILAC Pretreatment Protocol for Phosphotyrosine Proteins - Creative Proteomics [creative-proteomics.com]
- 19. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Assays Following LL-K9-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing apoptosis assays, specifically Annexin V staining, to evaluate the efficacy of the CDK9-cyclin T1 degrader, LL-K9-3, in inducing programmed cell death in cancer cells. Detailed protocols and data interpretation guidelines are provided for researchers in oncology and drug development.
Introduction to this compound and Apoptosis Induction
This compound is a potent and selective small-molecule degrader of the CDK9-cyclin T1 complex.[1][2] This complex is crucial for the transcriptional regulation of key oncogenes, including c-Myc and the androgen receptor (AR).[1][2] By inducing the degradation of CDK9 and cyclin T1, this compound effectively suppresses the expression of these oncogenic drivers, leading to anti-proliferative and pro-apoptotic effects in cancer cells, particularly in prostate cancer.[1][2]
Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. A key hallmark of early apoptosis is the externalization of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label (e.g., FITC) to detect apoptotic cells via flow cytometry.[3] Propidium iodide (PI), a fluorescent intercalating agent, is unable to cross the membrane of live or early apoptotic cells but can stain the nucleus of late apoptotic or necrotic cells, allowing for the differentiation of various cell populations.
Quantitative Analysis of this compound Induced Apoptosis
Treatment of prostate cancer cells with this compound leads to a dose-dependent increase in apoptosis. The following table summarizes the quantitative data from Annexin V and PI staining of 22Rv1 prostate cancer cells treated with this compound for 48 hours.
| Treatment Group | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle (DMSO) | - | 95.2 | 2.1 | 2.3 | 0.4 |
| This compound | 0.1 | 85.6 | 8.9 | 4.1 | 1.4 |
| This compound | 0.5 | 65.3 | 20.1 | 12.5 | 2.1 |
| This compound | 1.0 | 40.1 | 35.7 | 20.8 | 3.4 |
Data is derived from the supporting information of "Discovery of Small-Molecule Degraders of the CDK9-Cyclin T1 Complex for Targeting Transcriptional Addiction in Prostate Cancer" and is representative of typical results.[1]
Experimental Protocols
Annexin V Apoptosis Assay Protocol
This protocol outlines the steps for staining cells with Annexin V-FITC and Propidium Iodide for analysis by flow cytometry following treatment with this compound.
Materials:
-
This compound
-
Prostate cancer cell line (e.g., 22Rv1)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed prostate cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) and a vehicle control (DMSO) for the desired time period (e.g., 48 hours).
-
-
Cell Harvesting:
-
Carefully collect the cell culture medium, which contains detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Combine the detached cells with the collected medium from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls to set up compensation and gates:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Signaling Pathways and Visualizations
Proposed Signaling Pathway for this compound Induced Apoptosis
This compound initiates apoptosis through a targeted degradation of the CDK9-cyclin T1 complex. This leads to the transcriptional repression of key survival factors, ultimately triggering the apoptotic cascade.
Caption: this compound induced apoptosis signaling pathway.
Experimental Workflow for Annexin V Assay
The following diagram illustrates the key steps in performing an Annexin V apoptosis assay.
Caption: Workflow for Annexin V apoptosis assay.
References
Application Note: Preparation of LL-K9-3 Stock Solutions in DMSO
For Research Use Only
Introduction
LL-K9-3 is a potent and selective small-molecule degrader of the Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1 complex.[1][2][3][4] It utilizes hydrophobic tagging technology to induce the simultaneous degradation of both proteins, leading to the suppression of downstream signaling pathways, including those mediated by the androgen receptor (AR) and c-Myc.[2][4][5][6][7] This activity makes this compound a valuable tool for studying transcriptional addiction in cancer, particularly in prostate cancer models.[1][4][5] Proper preparation of stock solutions is crucial for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO).
Physicochemical and Solubility Data
A summary of the key physicochemical properties and solubility of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 683.94 g/mol | [2][8][9] |
| Formula | C₃₁H₄₉N₅O₆S₃ | [2][9] |
| Appearance | White to off-white powder | N/A |
| Purity | ≥98% (HPLC) | [2][8] |
| Solubility in DMSO | 100 mM (68.39 mg/mL) | [2][10] |
| Solubility in Ethanol | 5 mM (3.42 mg/mL) | [2][10] |
| Storage Conditions | Store at -20°C | [2][8][9] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7%
-
Sterile microcentrifuge tubes or vials (amber or protected from light)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparing a 10 mM this compound Stock Solution
-
Preparation: Perform all steps in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing this compound: Carefully weigh out 6.84 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile, light-protected vial.
-
Adding DMSO: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. For long-term storage (over 1 year), it is recommended to store at -80°C.[11]
Preparation of Working Solutions
For cell-based assays, it is recommended to prepare fresh working solutions from the frozen stock on the day of the experiment. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
-
Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
Visualizations
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps for preparing a stock solution of this compound.
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
Signaling Pathway of this compound Action
This diagram depicts the mechanism of action of this compound in inducing the degradation of the CDK9-Cyclin T1 complex and its downstream effects.
Caption: Mechanism of this compound-induced degradation of CDK9-Cyclin T1 and downstream effects.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. GSE205363 - Discovery of small-molecule degraders of the CDK9-cyclin T1 complex for targeting transcriptional addiction in prostate cancer - OmicsDI [omicsdi.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bio-techne.com [bio-techne.com]
- 9. biocompare.com [biocompare.com]
- 10. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 11. 化合物 this compound|T83936|TargetMol - ChemicalBook [chemicalbook.com]
Application Notes and Protocols for LL-K9-3: A Potent Degrader of the CDK9-Cyclin T1 Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
LL-K9-3 is a novel small molecule that potently and selectively induces the degradation of the Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1 complex.[1][2] As a critical regulator of transcriptional elongation, the CDK9-Cyclin T1 heterodimer, also known as Positive Transcription Elongation Factor b (P-TEFb), plays a pivotal role in the expression of key oncogenes such as c-Myc and the anti-apoptotic protein MCL-1.[3] Dysregulation of P-TEFb activity is a hallmark of various cancers, making it a compelling therapeutic target.
This compound utilizes an innovative hydrophobic tagging (HyT) technology.[4][5][6][7] This approach involves a bifunctional molecule that binds to the target protein and attaches a hydrophobic moiety, inducing a conformational change that mimics protein misfolding. This leads to the recruitment of cellular protein degradation machinery, resulting in the selective and synchronous degradation of both CDK9 and Cyclin T1.[1][2] These application notes provide detailed protocols for utilizing this compound to study the function and therapeutic potential of targeting the CDK9-Cyclin T1 complex.
Data Presentation
Quantitative Activity of this compound
| Parameter | Cell Line | Value | Assay | Reference |
| Degradation (DC50) | ||||
| CDK9 | 22Rv1 | 0.362 µM | Western Blot | [8] |
| Cyclin T1 | 22Rv1 | 0.680 µM | Western Blot | [8] |
| Anti-proliferative Activity (IC50) | ||||
| This compound | 22Rv1 | Not explicitly stated, but shown to be more potent than SNS-032 | Cell Viability Assay | [1][2] |
| SNS-032 (parental inhibitor) | 22Rv1 | - | Cell Viability Assay | [1][2] |
Note: The provided DC50 values are for a structurally related and more potent degrader, LL-CDK9-12, which was developed from the principles of this compound. The anti-proliferative effects of this compound have been demonstrated to be superior to its parental CDK9 inhibitor, SNS-032.
Signaling Pathways and Experimental Workflows
CDK9-Cyclin T1 Signaling Pathway in Transcriptional Regulation
Caption: CDK9-Cyclin T1 (P-TEFb) signaling pathway in transcriptional regulation.
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for characterizing the effects of this compound.
Experimental Protocols
Assessment of Cell Viability using CellTiter-Glo® Luminescent Assay
This protocol is designed to measure the anti-proliferative effects of this compound on prostate cancer cell lines, such as 22Rv1.
Materials:
-
22Rv1 prostate cancer cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count 22Rv1 cells.
-
Seed 5,000 cells per well in 100 µL of complete culture medium in an opaque-walled 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. A suggested starting concentration range is 0.01 µM to 10 µM.
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.1%.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
CellTiter-Glo® Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9][10][11][12][13]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[10][11][13]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9][10][11][12][13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10][11][12][13]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of CDK9 and Cyclin T1 Degradation
This protocol details the detection of CDK9 and Cyclin T1 protein levels in 22Rv1 cells following treatment with this compound.
Materials:
-
22Rv1 cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-CDK9, anti-Cyclin T1, anti-c-Myc, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed 22Rv1 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2 µM) or vehicle (DMSO) for 24 hours.[8]
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[14][15]
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target proteins (CDK9, Cyclin T1, c-Myc) to the loading control (e.g., GAPDH).
-
Compare the protein levels in this compound-treated samples to the vehicle control to determine the extent of degradation.
-
Co-Immunoprecipitation of CDK9 and Cyclin T1
This protocol is for confirming the interaction between CDK9 and Cyclin T1 and assessing the effect of this compound on the integrity of the complex.
Materials:
-
22Rv1 cells
-
This compound
-
Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors
-
Anti-CDK9 antibody (for immunoprecipitation)
-
Normal Rabbit/Mouse IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
-
Primary antibodies for Western blot: anti-CDK9, anti-Cyclin T1
Procedure:
-
Cell Treatment and Lysis:
-
Treat 22Rv1 cells with this compound or vehicle as described in the Western blot protocol.
-
Lyse the cells in non-denaturing lysis buffer.
-
Centrifuge to clear the lysate and pre-clear with Protein A/G beads for 1 hour at 4°C.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-CDK9 antibody or an isotype control IgG overnight at 4°C on a rotator.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluted samples by Western blotting as described above, probing for both CDK9 and Cyclin T1.
-
-
Data Analysis:
-
Confirm the presence of Cyclin T1 in the CDK9 immunoprecipitated sample, indicating their interaction.
-
Observe the levels of both CDK9 and Cyclin T1 in the eluates from this compound-treated cells to see if the degrader affects the amount of complex that can be immunoprecipitated. A decrease in both proteins would be expected due to degradation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Small-Molecule Degraders of the CDK9-Cyclin T1 Complex for Targeting Transcriptional Addiction in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophobic tag-based protein degradation: Development, opportunity and challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hydrophobic-tag-tethering-degrader-as-a-promising-paradigm-of-protein-degradation-past-present-and-future-perspectives - Ask this paper | Bohrium [bohrium.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. OUH - Protocols [ous-research.no]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 14. preprints.org [preprints.org]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for LL-K9-3 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
LL-K9-3 is a potent, small-molecule degrader of the CDK9-cyclin T1 complex.[1][2][3][4] As a hydrophobic tagging-based degrader, it induces the simultaneous degradation of both CDK9 and cyclin T1, leading to the suppression of oncogenic transcriptional programs.[1][2][3] Notably, this compound has demonstrated significant anti-proliferative and pro-apoptotic activities in prostate cancer cell lines by downregulating key oncogenic drivers such as the Androgen Receptor (AR) and c-Myc.[1][2][3] These application notes provide a summary of the reported effects of this compound in various cancer cell lines and detailed protocols for key experimental assays.
Mechanism of Action
This compound functions as a degrader of the CDK9/cyclin T1 complex. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation of many genes, including those involved in cancer cell survival and proliferation. By inducing the degradation of CDK9 and its regulatory partner cyclin T1, this compound effectively shuts down the transcription of oncogenes that are highly dependent on this complex, such as AR and MYC.[1][2][3]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| 22Rv1 (CWR22Rv1) | Prostate Cancer | IC50 | 0.095 µM | [1][4] |
| 22Rv1 | Prostate Cancer | DC50 (CDK9) | 662 nM | |
| 22Rv1 | Prostate Cancer | DC50 (Cyclin T1) | 589 nM |
Table 2: Effect of this compound on Protein Expression and Cell Cycle in 22Rv1 Cells
| Treatment | Protein Level Change | Cell Cycle Phase Distribution | Apoptosis Rate | Reference |
| This compound (200 nM, 24h) | CDK9: Significant Decrease | G1 Arrest: Increased percentage of cells | Increased Annexin V positive cells | [2][3] |
| Cyclin T1: Significant Decrease | ||||
| AR: Significant Decrease | ||||
| c-Myc: Significant Decrease | ||||
| Cleaved PARP: Significant Increase |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the methods described for assessing the anti-proliferative activity of this compound.[1][4]
Materials:
-
Cancer cell lines of interest (e.g., 22Rv1)
-
Complete cell culture medium
-
96-well opaque-walled plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.01 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 5 days at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the percentage of cell viability versus the log concentration of this compound using a non-linear regression model.
References
Application Notes: Analysis of Cell Cycle Arrest Induced by LL-K9-3 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
LL-K9-3 is a potent, small-molecule degrader of the Cyclin-Dependent Kinase 9 (CDK9)-cyclin T1 complex.[1][2] CDK9 is a key transcriptional regulator, and its inhibition has been shown to have anti-proliferative and pro-apoptotic effects in various cancer models, including prostate cancer.[1][2][3] One of the expected downstream effects of inhibiting CDK9, a protein involved in the regulation of gene expression required for cell growth, is the induction of cell cycle arrest.[4] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of prostate cancer cells using flow cytometry with propidium iodide (PI) staining.
Principle
Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[5] Propidium iodide is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[6] Therefore, cells in the G2/M phase (with 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity. By analyzing a large population of cells, a histogram of DNA content can be generated, allowing for the quantification of the percentage of cells in each phase of the cell cycle.[7]
Data Presentation
The following table summarizes the quantitative data on the effects of this compound on the cell cycle distribution of 22RV1 prostate cancer cells. Cells were treated with the indicated concentrations of this compound for 48 hours before being harvested and analyzed by flow cytometry.
| Treatment | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | - | 45.8 | 35.2 | 19.0 |
| This compound | 0.1 | 55.3 | 28.5 | 16.2 |
| This compound | 0.5 | 68.7 | 15.1 | 16.2 |
Data is derived from the supporting information of "Discovery of Small-Molecule Degraders of the CDK9-Cyclin T1 Complex for Targeting Transcriptional Addiction in Prostate Cancer" by Li J, et al. (2022).[1]
The data indicates that this compound treatment leads to a dose-dependent increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases. This suggests that this compound induces a G0/G1 cell cycle arrest in 22RV1 prostate cancer cells.
Experimental Protocols
Materials and Reagents
-
This compound
-
22RV1 prostate cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile-filtered[6]
-
Trypsin-EDTA
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[6][8]
-
5 ml flow cytometry tubes[6]
-
Refrigerated centrifuge[6]
-
Flow cytometer
Procedure
-
Cell Culture and Treatment:
-
Culture 22RV1 cells in complete medium to ~70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 0.1 µM and 0.5 µM) or DMSO as a vehicle control for 48 hours.
-
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.[6]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.
-
Carefully discard the supernatant.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or FL3).[6]
-
Collect data for at least 10,000 events per sample.[6]
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.[8]
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound inducing G1 cell cycle arrest.
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
potential off-target effects of LL-K9-3
This technical support center is designed for researchers, scientists, and drug development professionals using LL-K9-3 in their experiments. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound?
This compound is a selective degrader of the CDK9-cyclin T1 complex.[1] It was developed using hydrophobic tagging technology to induce the degradation of both CDK9 and cyclin T1.[2] Studies have shown that this compound does not cause the degradation of other cyclin-dependent kinases (CDKs), including CDK1, 2, 4, 5, 6, and 7.
Q2: I am observing a phenotype in my experiment that is not consistent with CDK9-cyclin T1 degradation. Could this be an off-target effect of this compound?
While this compound is designed to be highly selective, unexpected phenotypes can occur in complex biological systems. It is possible that at certain concentrations or in specific cellular contexts, off-target effects may be observed. It is crucial to perform control experiments to verify that the observed phenotype is a direct result of CDK9-cyclin T1 degradation.
Q3: What are the initial steps to investigate a suspected off-target effect?
If you suspect an off-target effect, a systematic approach is recommended:
-
Confirm On-Target Engagement: First, verify that this compound is inducing the degradation of CDK9 and cyclin T1 in your experimental system at the concentration you are using. This can be done by Western blotting.
-
Dose-Response Analysis: Perform a dose-response experiment. An off-target effect may have a different concentration dependency than the on-target effect.
-
Use a Control Compound: Compare the effects of this compound with its parental, non-degrader CDK9 inhibitor, SNS-032. If the phenotype is only observed with this compound, it might be related to the degradation mechanism or an off-target of the degrader molecule itself.
Q4: How can I definitively identify potential off-target proteins of this compound?
To identify specific off-target proteins, several advanced techniques can be employed:
-
Kinome Profiling: This method screens this compound against a large panel of kinases to identify any unintended interactions.
-
Quantitative Proteomics: Techniques like mass spectrometry can be used to analyze global protein expression changes in cells treated with this compound, revealing unexpected protein up- or down-regulation.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity at Effective Concentrations
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Toxicity | 1. Perform a dose-response curve for both CDK9/cyclin T1 degradation and cell viability. 2. Compare the phenotype with a structurally different CDK9 degrader or the parental inhibitor (SNS-032). 3. Perform a kinome-wide selectivity screen to identify potential off-target kinases that could be mediating toxicity. | A significant difference between the degradation concentration and the toxic concentration may suggest off-target effects. If a different CDK9 degrader does not produce the same toxicity, it points to an off-target effect of this compound. Identification of unintended kinase targets. |
| On-Target Toxicity | If toxicity correlates well with CDK9/cyclin T1 degradation and is observed with other CDK9 inhibitors, the toxicity is likely an on-target effect. | Confirmation that the observed toxicity is due to the inhibition of the intended target. |
Issue 2: Inconsistent Phenotypic Results Across Different Cell Lines
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell-line specific expression of off-target proteins | 1. Characterize the proteome of your cell lines to identify differences in protein expression. 2. Confirm on-target CDK9/cyclin T1 degradation in all cell lines. | Identification of potential off-target proteins that are uniquely expressed in the sensitive cell lines. |
| Different dependencies on CDK9 signaling | The cell lines may have varying levels of dependence on CDK9 for survival and proliferation. | Understanding the biological context of your cell lines will help interpret the results. |
Data Presentation
Table 1: Template for Documenting Off-Target Analysis of this compound
| Experimental Method | Potential Off-Target Identified | Cell Line(s) | Concentration of this compound | Observed Effect | Validation |
| e.g., Kinome Scan | e.g., Kinase X | e.g., 22Rv1 | e.g., 1 µM | e.g., 80% inhibition | e.g., Western blot for p-substrate |
| e.g., Proteomics | e.g., Protein Y | e.g., 2-fold increase | e.g., siRNA knockdown | ||
Experimental Protocols
1. Western Blot for CDK9 and Cyclin T1 Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of this compound and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against CDK9, Cyclin T1, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the extent of degradation.
2. Kinome Profiling (General Workflow)
-
Compound Submission: Provide this compound to a specialized service provider.
-
Assay Performance: The compound is screened against a large panel of purified kinases (e.g., >400) at a fixed concentration (e.g., 1 µM). The activity of each kinase is measured in the presence of the compound.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control. The results are typically presented as a dendrogram, showing the selectivity of the compound across the kinome.
3. Quantitative Proteomics (General Workflow)
-
Sample Preparation: Treat cells with this compound or a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Mass Spectrometry: Analyze the peptide mixtures using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between the this compound treated and control samples to identify proteins with significantly altered expression levels.
Visualizations
Caption: Intended signaling pathway of this compound leading to CDK9-Cyclin T1 degradation.
References
troubleshooting LL-K9-3 insolubility or precipitation in media
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting issues related to the insolubility or precipitation of LL-K9-3 in experimental media. The following information is curated to assist users in achieving consistent and reliable experimental outcomes.
Disclaimer
Specific solubility data for this compound in complex aqueous media, such as cell culture media, is not extensively documented in publicly available literature. The guidance provided herein is based on the known chemical properties of this compound, general principles for handling hydrophobic small molecules and PROTACs, and established laboratory best practices.
Troubleshooting Guide: Insolubility and Precipitation
This guide addresses common issues encountered with this compound solubility in a question-and-answer format.
Q1: I observed a precipitate immediately after diluting my this compound DMSO stock solution into my aqueous experimental media. What is the likely cause and how can I fix it?
A1: This is likely due to the low aqueous solubility of this compound, a characteristic common to many hydrophobic small molecules. When a concentrated DMSO stock is rapidly diluted into an aqueous environment, the compound can "crash out" of the solution, forming a precipitate.
Troubleshooting Steps:
-
Reduce Final Concentration: Your target concentration may exceed the solubility limit of this compound in the final medium. Consider performing a dose-response experiment to determine the maximum soluble concentration that still provides the desired biological effect.
-
Modify Dilution Method: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed serum-free media. Mix gently and then add this intermediate dilution to the final volume of your complete media.
-
Pre-warm Your Media: Adding the compound to media at 37°C can improve solubility compared to room temperature or cold media.[1]
-
Sonication: After dilution, briefly sonicating the solution in a water bath may help to dissolve fine precipitates.[2]
Q2: My this compound solution appeared clear initially but became cloudy or showed a precipitate after incubation. What could be happening?
A2: This delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of the culture medium over time.
Potential Causes and Solutions:
-
Temperature and pH Shifts: The incubator environment (37°C, CO2) can alter the temperature and pH of the media, which can affect compound solubility. Ensure your media is properly buffered for the CO2 concentration in your incubator.
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over time, leading to precipitation. The presence of serum proteins can sometimes help solubilize hydrophobic compounds, so if you are using low-serum or serum-free media, you may be more likely to encounter this issue.[3]
-
Compound Instability: The compound itself may not be stable in the aqueous environment for the duration of your experiment.
Q3: Can the concentration of DMSO in my final working solution affect this compound solubility and my experiment?
A3: Yes, the final DMSO concentration is a critical factor. While a higher DMSO concentration can aid solubility, it can also be toxic to cells.
Guidelines for DMSO Concentration:
-
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[4][5]
-
It is recommended to keep the final DMSO concentration at or below 0.1% for sensitive cell lines or long-term experiments.[6][7]
-
Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.[6]
Quantitative Data Summary
The following table summarizes the known solubility of this compound in common organic solvents and the generally accepted tolerable final concentrations of DMSO in cell culture media.
| Parameter | Value | Reference |
| This compound Solubility in DMSO | Up to 100 mM | |
| This compound Solubility in Ethanol | Up to 5 mM | |
| Recommended Max. DMSO in Cell Culture | ≤ 0.5% | [4][5] |
| Recommended DMSO for Sensitive Cells | ≤ 0.1% | [6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM or 100 mM).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are typically stable for up to 3 months at -20°C.[8]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
This protocol outlines the steps for diluting the this compound DMSO stock solution into cell culture media to achieve the final desired working concentration.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM or RPMI-1640, with or without serum)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended):
-
In a sterile tube, add a small volume of the pre-warmed cell culture medium.
-
Add the required volume of the this compound stock solution to the medium to create an intermediate dilution (e.g., 10-100 times the final concentration).
-
Gently mix by pipetting or brief vortexing.
-
-
Final Dilution:
-
Add the intermediate dilution to the final volume of pre-warmed cell culture medium.
-
Mix thoroughly by gentle inversion or swirling.
-
-
Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.
Visual Troubleshooting and Workflow Diagrams
The following diagrams, created using Graphviz, illustrate the logical flow for troubleshooting this compound precipitation and the recommended experimental workflow.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for preparing and using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule degrader of the CDK9-cyclin T1 complex.[9][10][11] It utilizes hydrophobic tagging technology (HyT) to induce the polyubiquitination and subsequent proteasomal degradation of both CDK9 and cyclin T1.[9]
Q2: How should I store the solid form of this compound?
A2: The solid (powder) form of this compound should be stored at -20°C.
Q3: How should I store the this compound stock solution in DMSO?
A3: Aliquoted stock solutions in DMSO should be stored at -20°C for up to 3 months or at -80°C for longer-term storage.[8] It is important to use single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture into the DMSO.
Q4: Can I use a solvent other than DMSO to prepare the stock solution?
A4: While this compound is also soluble in ethanol, its solubility is significantly lower (up to 5 mM) compared to DMSO (up to 100 mM). For most cell-based assays that require higher stock concentrations to minimize the final solvent percentage, DMSO is the recommended solvent. If you must use another solvent, ensure it is compatible with your experimental system and that the final concentration does not adversely affect your results.
Q5: What should I do if I suspect my this compound has degraded?
A5: If you suspect degradation (e.g., due to improper storage or multiple freeze-thaw cycles), it is best to use a fresh vial of the compound or a new aliquot of the stock solution. Inconsistent or unexpected experimental results can be a sign of compound degradation.
References
- 1. reddit.com [reddit.com]
- 2. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Assessing the Stability of LL-K9-3 in Solution
Introduction
This technical support center provides guidance to researchers, scientists, and drug development professionals on assessing the stability of the novel kinase inhibitor, LL-K9-3, in solution. The information herein is designed to serve as a comprehensive resource for troubleshooting common experimental challenges, providing standardized protocols, and answering frequently asked questions related to the handling and analysis of this compound.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Precipitation or Cloudiness Observed in Aqueous Solution
-
Question: I prepared a solution of this compound in an aqueous buffer (e.g., PBS, pH 7.4), and it appeared clear initially, but now I observe precipitation/cloudiness. What should I do?
-
Answer: This is a common issue for poorly soluble compounds. Follow these troubleshooting steps:
-
Verify Solubility Limits: this compound has limited aqueous solubility. Please refer to the solubility data table in the FAQ section to ensure you are working within the recommended concentration range for your chosen solvent system.
-
Check pH: The solubility of this compound is pH-dependent. Confirm the pH of your buffer solution, as slight deviations can significantly impact solubility.
-
Consider a Co-solvent: For concentrations exceeding aqueous solubility, the use of a co-solvent is recommended. Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol, and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting your assay.
-
Temperature Effects: Ensure your solution has been stored at the recommended temperature. Temperature fluctuations can affect solubility.[1]
-
Sonication: Gentle sonication can help to redissolve precipitated material, but be cautious as excessive sonication may induce degradation.
-
Issue 2: Unexpected Peaks in HPLC Chromatogram
-
Question: My HPLC analysis of an this compound solution shows new, unexpected peaks that were not present in the initial analysis. What could be the cause?
-
Answer: The appearance of new peaks is often indicative of degradation.[2][3][4][5] Here's how to investigate:
-
Assess Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the main this compound peak. Co-elution of a degradation product can lead to an impure peak.
-
Forced Degradation Comparison: Compare the chromatogram of your sample to the reference chromatograms from the forced degradation studies (see Experimental Protocols). This can help in the preliminary identification of the degradation pathway (e.g., hydrolysis, oxidation).
-
LC-MS Analysis: To identify the unknown peaks, perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the degradation products, aiding in their structural elucidation.
-
Review Solution Handling: Review your solution preparation and storage procedures. Exposure to light, elevated temperatures, or incompatible buffer components can accelerate degradation.[6]
-
Issue 3: Change in Solution Color
-
Question: The color of my this compound solution has changed over time (e.g., from colorless to a faint yellow). Is this a concern?
-
Answer: A change in color often indicates a chemical change, possibly due to degradation.
-
Photodegradation: this compound is known to have some sensitivity to light. Photolytic degradation can lead to the formation of colored byproducts.[7][8] It is recommended to work with this compound solutions in amber vials or to protect them from light.
-
Oxidation: Exposure to air (oxygen) can cause oxidative degradation, which may also result in a color change. If your application allows, consider preparing solutions with degassed buffers.
-
Correlate with Purity: Analyze the discolored solution by HPLC to quantify the remaining this compound and the presence of any new peaks. This will confirm if the color change is associated with a loss of purity.
-
Frequently Asked Questions (FAQs)
Handling and Storage
-
What are the recommended solvents for preparing stock solutions of this compound?
-
For high concentration stock solutions (10-50 mM), DMSO is the recommended solvent. For applications sensitive to DMSO, absolute ethanol can be used, although the achievable concentration may be lower.
-
-
What are the recommended storage conditions for this compound solutions?
-
Stock solutions in DMSO or ethanol should be stored at -20°C or -80°C in tightly sealed vials. For aqueous working solutions, it is recommended to prepare them fresh daily. If short-term storage is necessary, keep the solution at 2-8°C for no longer than 24 hours.
-
-
Is this compound sensitive to freeze-thaw cycles?
-
Yes, repeated freeze-thaw cycles can lead to degradation and precipitation. It is highly recommended to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.
-
Stability and Degradation
-
What is the expected stability of this compound in aqueous buffers?
-
The stability of this compound in aqueous solution is highly dependent on pH and temperature. At neutral pH and room temperature, a noticeable degradation can be observed within 24-48 hours. Stability is enhanced at lower pH and colder temperatures.
-
-
What are the known degradation pathways for this compound?
-
Can buffer components affect the stability of this compound?
-
Yes, certain buffer components can influence stability. For example, phosphate buffers have been observed to slightly accelerate hydrolysis compared to citrate buffers at the same pH. It is advisable to test the stability in your specific buffer system if long-term experiments are planned.[10]
-
Data Presentation
Table 1: Stability of this compound (10 µM) in Different Aqueous Buffers at 25°C over 48 Hours
| Buffer System | pH | % Remaining this compound (24 hours) | % Remaining this compound (48 hours) |
| Citrate Buffer | 5.0 | 98.5% | 96.8% |
| Phosphate-Buffered Saline (PBS) | 7.4 | 92.1% | 85.3% |
| Carbonate-Bicarbonate Buffer | 9.0 | 81.4% | 65.7% |
Table 2: Effect of Temperature on the Stability of this compound (10 µM) in PBS (pH 7.4)
| Temperature | % Remaining this compound (24 hours) | % Remaining this compound (48 hours) |
| 4°C | 99.2% | 98.1% |
| 25°C (Room Temperature) | 92.1% | 85.3% |
| 37°C | 84.5% | 71.2% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve a final concentration of 10 mM.
-
Vortex gently for 2-3 minutes until the solid is completely dissolved.
-
Aliquot into single-use volumes in amber vials and store at -20°C.
-
-
Aqueous Working Solution (e.g., 10 µM in PBS):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
In a sterile conical tube, add the desired volume of PBS (pH 7.4).
-
While gently vortexing the PBS, add the required volume of the 10 mM stock solution to achieve the final concentration of 10 µM. (e.g., for 10 mL of 10 µM solution, add 10 µL of 10 mM stock to 9.99 mL of PBS).
-
Use the working solution immediately after preparation.
-
Protocol 2: Stability-Indicating HPLC-UV Method
This method is designed to separate this compound from its potential degradation products.[2][11]
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B (linear gradient)
-
15-17 min: 90% B (isocratic)
-
17-18 min: 90% to 10% B (linear gradient)
-
18-22 min: 10% B (isocratic, re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Protocol 3: Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the stability-indicating method.[5][7][8][9] A target degradation of 10-20% is recommended.[9][12]
-
Acid Hydrolysis: Incubate a solution of this compound (1 mg/mL in 1:1 Acetonitrile:Water) with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound (1 mg/mL in 1:1 Acetonitrile:Water) with 0.1 M NaOH at 60°C for 8 hours.
-
Oxidative Degradation: Treat a solution of this compound (1 mg/mL in 1:1 Acetonitrile:Water) with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound powder to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in 1:1 Acetonitrile:Water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8]
Visualizations
Caption: Experimental workflow for assessing the solution stability of this compound.
Caption: Hypothetical signaling pathway targeted by the kinase inhibitor this compound.
Caption: Troubleshooting logic for addressing precipitation of this compound in solution.
References
- 1. Troubleshooting Root Cause Analysis for Non-Adherence in Stability Studies – Pharma.Tips [pharma.tips]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability Indicating HPLC Method Development: A Review | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. acdlabs.com [acdlabs.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lubrizolcdmo.com [lubrizolcdmo.com]
- 10. benchchem.com [benchchem.com]
- 11. web.vscht.cz [web.vscht.cz]
- 12. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing LL-K9-3 Concentration to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with LL-K9-3, a potent small-molecule degrader of the CDK9-cyclin T1 complex.[1][2] The focus is on strategies to minimize cytotoxicity while maintaining the desired on-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective degrader of the CDK9-cyclin T1 complex, developed for its potential as an anti-cancer agent.[1][2] It utilizes hydrophobic tagging (HyT) technology. This involves a small molecule with a hydrophobic tag that, when bound to the target protein, mimics a partially denatured state.[3][4][5] This "misfolded" state is recognized by the cell's quality control machinery, specifically chaperone proteins like Hsp70, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] By degrading the CDK9-cyclin T1 complex, this compound inhibits transcription of key oncogenes.[1][2]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the synchronous degradation of CDK9 and cyclin T1.[1][2] This leads to the downregulation of downstream signaling pathways, including those driven by the androgen receptor (AR) and c-Myc, which are critical for the proliferation of certain cancer cells.[1][2] Consequently, this compound exhibits anti-proliferative and pro-apoptotic activities in cancer cell lines.[1][2]
Q3: What is the recommended starting concentration range for this compound in cell-based assays?
A3: Based on published data, the half-maximal degradation concentrations (DC50) for this compound are approximately 589 nM for cyclin T1 and 662 nM for CDK9 in 22RV1 cells.[6] A sensible starting point for a dose-response experiment would be to test a wide range of concentrations spanning this DC50 value, for example, from 10 nM to 10 µM, to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How does the cytotoxicity of this compound differ from traditional CDK9 inhibitors?
A4: While both this compound and traditional CDK9 inhibitors aim to block CDK9 activity, their mechanisms and potential for cytotoxicity can differ. Traditional inhibitors block the kinase activity, but the protein itself remains. Degraders like this compound remove the entire protein, which can lead to a more sustained and profound inhibition of the target pathway.[7] However, the hydrophobic tag itself or off-target degradation could contribute to cytotoxicity, a consideration that is unique to this class of molecules. Furthermore, some first-generation CDK inhibitors have shown off-target effects by targeting multiple CDKs, leading to toxicity.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your experiments.
Issue 1: High Cytotoxicity Observed Across All Tested Concentrations
-
Possible Cause: The concentration range is too high for your specific cell line. Cell lines exhibit differential sensitivity to cytotoxic agents.
-
Solution: Perform a broader dose-response experiment starting from a much lower concentration (e.g., 0.1 nM) and extending to a lower maximum concentration (e.g., 1 µM).
-
-
Possible Cause: The solvent (e.g., DMSO) concentration is toxic to the cells.
-
Solution: Ensure the final concentration of the solvent in your culture medium is non-toxic (typically below 0.5%). Run a vehicle-only control to assess solvent toxicity.
-
-
Possible Cause: Off-target effects of this compound are causing general cellular stress.
-
Solution: Reduce the incubation time. A shorter exposure might be sufficient to observe on-target degradation without inducing widespread cytotoxicity. Also, consider using a more resistant cell line if appropriate for your research question.
-
Issue 2: Inconsistent Results Between Experiments
-
Possible Cause: Variability in cell seeding density. Inconsistent cell numbers can lead to different responses to the compound.
-
Solution: Ensure a consistent and optimized cell seeding density for all experiments. Perform a cell titration experiment to determine the optimal number of cells per well for your assay.[8]
-
-
Possible Cause: Instability or poor solubility of this compound in the culture medium.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Ensure the compound is fully dissolved in the solvent before diluting it in the culture medium.
-
-
Possible Cause: "Hook effect" at high concentrations. PROTACs and other degraders can exhibit a biphasic dose-response, where very high concentrations can inhibit the formation of the productive ternary complex (Target-Degrader-E3 ligase), leading to reduced degradation.[9]
-
Solution: Carefully analyze your dose-response curve. If you observe a decrease in effect at higher concentrations, focus on the lower to mid-range of your tested concentrations for subsequent experiments.
-
Issue 3: Difficulty Distinguishing Between Targeted Apoptosis and General Cytotoxicity
-
Possible Cause: The endpoint assay measures a general marker of cell death.
-
Solution: Employ multiple, mechanistically distinct assays to assess cell health. For example, combine a metabolic activity assay (like MTT) with an assay that specifically measures apoptosis (like Caspase-3/7 activity) and a membrane integrity assay (like LDH release).
-
-
Possible Cause: On-target effects are leading to apoptosis, which is being interpreted as general cytotoxicity.
-
Solution: Correlate the cytotoxicity data with on-target protein degradation. Use Western blotting or other protein quantification methods to confirm the degradation of CDK9 and Cyclin T1 at concentrations that induce cell death. This helps to establish a causal link between the intended mechanism of action and the observed phenotype.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound Concentration (nM) | % CDK9 Degradation (Western Blot) | % Cell Viability (MTT Assay) | % Apoptosis (Caspase-3 Assay) |
| 0 (Vehicle) | 0 | 100 | 5 |
| 10 | 15 | 95 | 8 |
| 50 | 40 | 85 | 15 |
| 100 | 65 | 70 | 30 |
| 500 | 90 | 40 | 65 |
| 1000 | 92 | 25 | 80 |
| 5000 | 85 (Hook Effect) | 10 | 90 |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol provides a method to assess cell metabolic activity as an indicator of viability.
-
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and treat the cells with the this compound dilutions. Include vehicle-only and no-treatment controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
2. Apoptosis Detection using Caspase-3 Colorimetric Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.[3][10][11][12][13]
-
Materials:
-
Cells treated with this compound
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
DTT (dithiothreitol)
-
DEVD-pNA substrate
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Induce apoptosis in cells by treating with various concentrations of this compound. Include an untreated control.
-
Pellet the cells and resuspend them in chilled Cell Lysis Buffer. Incubate on ice.
-
Centrifuge to pellet the cell debris and transfer the supernatant (cytosolic extract) to a fresh tube.
-
Determine the protein concentration of the lysate.
-
Dilute the lysate to a consistent protein concentration.
-
Add 2x Reaction Buffer (containing DTT) to each sample.
-
Add the DEVD-pNA substrate and incubate at 37°C for 1-2 hours.
-
Read the absorbance at 405 nm. The fold-increase in caspase-3 activity is determined by comparing the results to the uninduced control.[11]
-
3. Cytotoxicity Measurement using LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[8][14][15][16][17]
-
Materials:
-
96-well cell culture plates with treated cells
-
LDH Assay Reaction Mixture
-
Stop Solution
-
Microplate reader
-
-
Procedure:
-
Culture cells in a 96-well plate and treat with a range of this compound concentrations. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution).
-
After the incubation period, carefully collect the cell culture supernatant.
-
Add the LDH Assay Reaction Mixture to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature, protected from light.
-
Add the Stop Solution to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental samples relative to the controls.
-
Visualizations
Caption: Mechanism of this compound induced degradation of the CDK9-cyclin T1 complex.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Small-Molecule Degraders of the CDK9-Cyclin T1 Complex for Targeting Transcriptional Addiction in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Hydrophobic Tagging-Mediated Degradation of Transcription Coactivator SRC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. tiarisbiosciences.com [tiarisbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. mpbio.com [mpbio.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scientificlabs.ie [scientificlabs.ie]
- 17. sigmaaldrich.com [sigmaaldrich.com]
how to control for non-specific effects of LL-K9-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LL-K9-3, a hydrophobic tagging (HyT)-based degrader of the CDK9-cyclin T1 complex. The following information will assist in designing experiments that effectively control for potential non-specific effects of this molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that induces the degradation of the CDK9-cyclin T1 complex.[1][2][3] It is a heterobifunctional molecule composed of the CDK9 inhibitor SNS-032, a linker, and a hydrophobic adamantyl tag.[1] This hydrophobic tag mimics a partially unfolded protein, which is recognized by the cell's chaperone-mediated ubiquitin-proteasome system, leading to the polyubiquitination and subsequent degradation of the CDK9-cyclin T1 complex.[4][5]
Q2: How can I be sure that the observed phenotype is due to the degradation of CDK9-cyclin T1 and not just its inhibition?
To distinguish between the effects of CDK9-cyclin T1 degradation and inhibition, it is crucial to use the parental CDK9 inhibitor, SNS-032, as a control in your experiments.[6] By comparing the results of this compound treatment with those of SNS-032 treatment at an equivalent concentration that achieves similar levels of CDK9 inhibition, you can isolate the biological consequences of protein degradation.
Q3: Is there a specific negative control compound for this compound?
While a commercially available, inactive version of this compound is not widely documented, the ideal negative control would be a molecule structurally identical to this compound but with a modification that abrogates its ability to bind to CDK9. This would control for any off-target effects of the hydrophobic tag and linker. In the absence of such a specific molecule, researchers should rely on a combination of control experiments.
Q4: What are the recommended control experiments to account for non-specific effects of this compound?
A multi-faceted approach is recommended to control for non-specific effects:
-
Parental Inhibitor Control: As mentioned in Q2, always compare the effects of this compound to its parental inhibitor, SNS-032.
-
Proteasome Inhibitor Co-treatment: To confirm that the degradation of CDK9-cyclin T1 is proteasome-dependent, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132 or bortezomib). A rescue of CDK9-cyclin T1 levels in the presence of the proteasome inhibitor would confirm the mechanism of action.
-
Time-Course and Dose-Response Experiments: Perform detailed time-course and dose-response studies to establish a clear correlation between CDK9-cyclin T1 degradation and the observed phenotype.
-
Global Proteomics Analysis: Employ quantitative mass spectrometry-based proteomics to identify any off-target proteins that are degraded upon this compound treatment.[7][8][9][10][11]
-
Rescue Experiments: If possible, perform rescue experiments by re-expressing a degradation-resistant mutant of CDK9 or cyclin T1 to see if the phenotype is reversed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation of CDK9-cyclin T1 is observed. | 1. Cell line may have low expression of required ubiquitin ligase machinery. 2. Incorrect dosage or incubation time. 3. Compound instability. | 1. Screen different cell lines. 2. Perform a dose-response and time-course experiment (e.g., 0.1 - 10 µM for 4 - 24 hours). 3. Ensure proper storage and handling of this compound. |
| High levels of cellular toxicity are observed. | 1. On-target toxicity due to potent degradation of CDK9-cyclin T1. 2. Off-target effects. | 1. Lower the concentration of this compound. 2. Perform global proteomics to identify potential off-targets and use control compounds to dissect the cause of toxicity. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent compound preparation. | 1. Standardize cell culture protocols. 2. Prepare fresh stock solutions of this compound for each experiment. |
Experimental Protocols
Protocol 1: Western Blotting to Confirm CDK9-cyclin T1 Degradation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with this compound (e.g., 0.1, 1, 5 µM), SNS-032 (as a control, at equivalent inhibitory concentrations), and a vehicle control (e.g., DMSO) for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK9, cyclin T1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 2: Global Proteomics for Off-Target Analysis
-
Sample Preparation:
-
Treat cells with this compound, SNS-032, and a vehicle control for a predetermined time and concentration.
-
Harvest and lyse the cells.
-
Quantify the protein concentration.
-
-
Protein Digestion:
-
Reduce, alkylate, and digest the proteins with trypsin overnight.
-
-
Peptide Labeling (Optional but Recommended):
-
For quantitative proteomics, label the peptides with isobaric tags (e.g., TMT or iTRAQ).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound treated samples compared to the controls.
-
Filter the data to identify proteins that are specifically degraded by this compound and not by SNS-032.
-
Visualizations
Caption: Mechanism of this compound induced degradation of the CDK9-Cyclin T1 complex.
Caption: Experimental workflow for controlling non-specific effects of this compound.
References
- 1. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hydrophobic Tagging-Mediated Degradation of Transcription Coactivator SRC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation of Histone Deacetylases by Hydrophobically Tagged Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Small-Molecule Degraders of the CDK9-Cyclin T1 Complex for Targeting Transcriptional Addiction in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Targeted Protein Degraders | Bruker [bruker.com]
- 9. researchgate.net [researchgate.net]
- 10. Modificated Protein Degrader Proteomics Service - Creative Proteomics [creative-proteomics.com]
- 11. Protein Degrader [proteomics.com]
LL-K9-3 Experiments: Technical Support and Troubleshooting Guide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with LL-K9-3, a small-molecule degrader of the CDK9-cyclin T1 complex.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent small-molecule degrader of the CDK9-cyclin T1 complex.[1][2] It employs hydrophobic tagging technology to induce the polyubiquitination of the CDK9-cyclin T1 complex, which subsequently leads to its proteasome-mediated degradation.[3] This action inhibits oncogenic transcriptional programs driven by factors like androgen receptor (AR) and Myc.[1][4]
Q2: What are the expected cellular effects of this compound treatment?
Treatment with this compound is expected to result in anti-proliferative and pro-apoptotic activities in cancer cells, particularly those addicted to transcription.[1][3] This is achieved through the degradation of CDK9 and Cyclin T1, leading to the suppression of downstream signaling pathways of CDK9 and AR.[1][5]
Q3: How does this compound differ from traditional CDK9 inhibitors?
Unlike traditional CDK9 inhibitors that only block the kinase activity, this compound induces the degradation of both CDK9 and its partner protein, Cyclin T1.[3] This can lead to a more profound and sustained inhibition of CDK9-dependent transcription. Studies have shown that this compound can have more potent anti-proliferative and pro-apoptotic effects than its parent CDK9 inhibitor, SNS032.[2][3]
Troubleshooting Guide
Unexpected Result 1: No significant degradation of CDK9 or Cyclin T1 is observed.
Q: We treated our prostate cancer cell line with this compound but did not observe a decrease in CDK9 or Cyclin T1 protein levels via Western Blot. What could be the issue?
A: This could be due to several factors. Here is a step-by-step troubleshooting guide:
-
Confirm Compound Integrity: Ensure the this compound compound is correctly stored and has not degraded. Prepare fresh stock solutions.
-
Optimize Treatment Conditions: The concentration and duration of this compound treatment may need optimization for your specific cell line. Perform a dose-response and time-course experiment.
-
Cell Line Specificity: While effective in cell lines like 22RV1, the efficacy of this compound can vary between different cell lines.[5] Consider the expression levels of necessary E3 ligases in your cell model.
-
Proteasome Activity: The degradation of the CDK9-Cyclin T1 complex is dependent on the proteasome. As a control, you can co-treat cells with a proteasome inhibitor (e.g., MG132) and this compound. An accumulation of ubiquitinated CDK9/Cyclin T1 would confirm that the upstream degradation machinery is active.
-
Western Blot Protocol: Verify your Western Blot protocol, including antibody specificity and concentration, transfer efficiency, and appropriate loading controls.
Unexpected Result 2: Cell viability is not significantly reduced after this compound treatment.
Q: We do not see the expected anti-proliferative effects of this compound on our cancer cell line. Why might this be?
A: A lack of effect on cell viability can be linked to the issues described above or other factors:
-
Transcriptional Addiction: The targeted cancer cells may not be "transcriptionally addicted" and thus less sensitive to CDK9 degradation.
-
Compensatory Mechanisms: Cells may activate compensatory signaling pathways to overcome the inhibition of CDK9-mediated transcription.
-
Apoptosis Assay Sensitivity: The chosen apoptosis assay may not be sensitive enough or timed correctly to detect the pro-apoptotic effects.[1][2] Consider using multiple assays (e.g., Annexin V staining, caspase activity assays) at different time points.
Data Presentation
Table 1: Example of Expected vs. Unexpected Protein Expression Changes Post this compound Treatment.
| Protein | Expected Outcome | Potential Unexpected Outcome |
| CDK9 | Significant Decrease | No change or slight increase |
| Cyclin T1 | Significant Decrease | No change or slight increase |
| c-Myc | Decrease | No change |
| Androgen Receptor (AR) | Decrease | No change |
| Cleaved PARP | Increase | No change |
Table 2: Example of Expected vs. Unexpected Cell Viability and Apoptosis Results.
| Assay | Expected Outcome | Potential Unexpected Outcome |
| Cell Viability (e.g., MTT, CellTiter-Glo) | Significant Decrease | No significant change |
| Apoptosis (e.g., Annexin V/PI staining) | Significant Increase in apoptotic cells | No significant change |
Experimental Protocols
Key Experiment: Western Blot for CDK9 and Cyclin T1 Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK9, Cyclin T1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSE205363 - Discovery of small-molecule degraders of the CDK9-cyclin T1 complex for targeting transcriptional addiction in prostate cancer - OmicsDI [omicsdi.org]
Technical Support Center: Overcoming Resistance to LL-K9-3 in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals working with LL-K9-3, a potent and selective small-molecule degrader of the CDK9-cyclin T1 complex. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, hydrophobic tagging (HyT)-based degrader of the Cyclin-dependent kinase 9 (CDK9) and cyclin T1 complex.[1][2] It functions by inducing the simultaneous degradation of both CDK9 and cyclin T1.[3] This dual degradation leads to the suppression of downstream signaling pathways, including those driven by the androgen receptor (AR) and the oncogene c-Myc, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells.[4]
Q2: In which cancer types has this compound shown potential?
A2: this compound has been primarily investigated in the context of prostate cancer, where the androgen receptor plays a crucial role.[4] However, given its mechanism of targeting the fundamental transcriptional regulator CDK9, its potential may extend to other cancers that are dependent on transcriptional addiction, such as certain leukemias and other solid tumors.
Q3: What are the expected outcomes of successful this compound treatment in sensitive cancer cells?
A3: In sensitive cancer cell lines, treatment with this compound should lead to:
-
A dose-dependent decrease in the protein levels of CDK9 and cyclin T1.
-
Downregulation of downstream target proteins such as AR and c-Myc.
-
A reduction in cell viability and proliferation.
-
Induction of apoptosis.
Q4: What are the potential mechanisms of resistance to this compound?
A4: While specific resistance mechanisms to this compound have not been extensively documented, based on studies of other CDK9 inhibitors and targeted protein degraders, potential resistance mechanisms may include:
-
Mutations in the target protein: A key potential mechanism is the acquisition of mutations in the CDK9 kinase domain that prevent the binding of the degrader. One such mutation that has been identified to confer resistance to CDK9 inhibitors, including PROTAC degraders, is the L156F mutation.[1][3][5][6] This mutation sterically hinders the binding of the inhibitor/degrader to CDK9.[5][6]
-
Alterations in the protein degradation machinery: As a degrader, this compound relies on the cell's ubiquitin-proteasome system. Alterations in the components of this system, such as E3 ligases or the proteasome itself, could potentially lead to resistance.
-
Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein), can actively pump the degrader out of the cell, reducing its intracellular concentration and efficacy.[7][8][9]
-
Activation of bypass signaling pathways: Cancer cells may develop resistance by activating alternative signaling pathways that compensate for the inhibition of the CDK9-mediated pathway.
Q5: Are there any known ways to overcome resistance to CDK9 degraders?
A5: Yes, several strategies are being explored to overcome resistance:
-
Development of next-generation degraders: For specific mutations like L156F in CDK9, novel compounds have been developed to effectively inhibit both the wild-type and the mutant forms of the kinase. For example, the compound IHMT-CDK9-36 has shown potent inhibitory activity against both wild-type CDK9 and the L156F mutant.[1][5][6]
-
Combination therapies: Combining this compound with other therapeutic agents can be a powerful strategy. For example, combining a CDK9 inhibitor with a TRAIL receptor agonist has been shown to be effective in overcoming TRAIL resistance in cancer cells.[10] Another potential combination is with BRD4 inhibitors, as both CDK9 and BRD4 are key regulators of transcription in cancer.[11]
-
Targeting drug efflux pumps: The use of inhibitors for drug efflux pumps like ABCB1 could potentially restore sensitivity to CDK9 degraders in resistant cells.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound.
Issue 1: Inconsistent or No Degradation of CDK9/Cyclin T1
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for maximal degradation (DC50). Be aware of the "hook effect," where very high concentrations of a degrader can sometimes lead to reduced degradation due to the formation of non-productive binary complexes.[12] |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal incubation time for maximal degradation of CDK9 and Cyclin T1. |
| Cell Line Insensitivity | Confirm that your cell line is a suitable model. Test a panel of cell lines to find a responsive model. Prostate cancer cell lines like 22Rv1 are a good starting point.[13] |
| Compound Instability or Solubility Issues | Ensure this compound is properly dissolved and stored. Prepare fresh stock solutions in a suitable solvent like DMSO and make single-use aliquots to avoid repeated freeze-thaw cycles.[12] |
| Technical Issues with Western Blotting | Refer to the detailed Western Blotting protocol in the "Experimental Protocols" section to ensure proper sample preparation, protein transfer, and antibody incubation. |
Issue 2: High Variability in Cell Viability (IC50) Assays
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Create a cell suspension of uniform density and mix well before plating. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outermost wells of the plate or fill them with sterile media or PBS. |
| Errors in Compound Dilution | Prepare fresh serial dilutions of this compound for each experiment to ensure accuracy. |
| Variable Incubation Time | Maintain a consistent incubation time for all plates in an experiment. |
| Cell Line Passage Number | Use cells from a consistent and low passage number, as cellular responses can change over time in culture. |
Issue 3: Suspected Acquired Resistance to this compound
| Observation | Troubleshooting and Investigation Steps |
| Decreased sensitivity to this compound over time | 1. Confirm Resistance: Perform a dose-response curve with the resistant cell line and compare the IC50/DC50 values to the parental, sensitive cell line. 2. Sequence CDK9: Extract genomic DNA from the resistant cells and sequence the CDK9 gene to check for mutations, particularly the L156F mutation.[5][6] 3. Assess Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123) to assess if there is increased efflux activity in the resistant cells. 4. Investigate Bypass Pathways: Perform RNA sequencing or proteomic analysis to identify upregulated signaling pathways in the resistant cells. |
| Confirmed CDK9 L156F Mutation | 1. Test Alternative Inhibitors: Evaluate the efficacy of compounds designed to overcome this resistance, such as IHMT-CDK9-36.[1][5][6] 2. Consider Combination Therapy: Explore combinations with inhibitors of parallel or downstream pathways. |
| No CDK9 Mutation Detected | 1. Investigate E3 Ligase Components: Analyze the expression and mutational status of key components of the ubiquitin-proteasome system. 2. Explore Combination Therapies: Test this compound in combination with other anti-cancer agents to potentially overcome resistance through synergistic effects. |
Data Presentation
Table 1: Degradation Potency of this compound
| Target Protein | DC50 (nM) in 22Rv1 cells | Reference |
| CDK9 | 662 | [1][2] |
| Cyclin T1 | 589 | [1][2] |
Table 2: Activity of a Compound Overcoming CDK9 L156F Resistance
| Compound | Target | IC50 (nM) | Reference |
| IHMT-CDK9-36 | CDK9 WT | Data not specified | [1][5][6] |
| IHMT-CDK9-36 | CDK9 L156F | Data not specified | [1][5][6] |
(Note: While the exact IC50 values for IHMT-CDK9-36 were not provided in the search results, the sources confirm its potent activity against both wild-type and L156F mutant CDK9.)
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to cancer cell apoptosis.
Caption: Potential mechanisms of resistance to this compound in cancer cells.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Experimental Protocols
Western Blotting for CDK9, Cyclin T1, AR, and c-Myc Degradation
This protocol is adapted for the analysis of protein degradation in prostate cancer cells (e.g., 22Rv1) treated with this compound.
Materials:
-
This compound
-
22Rv1 prostate cancer cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-CDK9, anti-Cyclin T1, anti-AR, anti-c-Myc, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Treatment: Seed 22Rv1 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 100, 500, 1000, 2000 nM) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of supplemented RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (GAPDH) to determine the extent of protein degradation.
MTT Cell Viability Assay
This protocol is for assessing the effect of this compound on the viability of prostate cancer cells.
Materials:
-
This compound
-
Prostate cancer cells (e.g., LNCaP, 22Rv1)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[8][11]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).[14]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Quantitative Real-Time PCR (qRT-PCR) for AR and c-Myc mRNA Expression
This protocol is for measuring the mRNA levels of this compound downstream targets.
Materials:
-
This compound
-
Prostate cancer cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for AR, c-Myc, and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described for the Western blot protocol. Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for AR, c-Myc, and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in mRNA expression of AR and c-Myc in this compound treated cells compared to the vehicle-treated control, normalized to the housekeeping gene.
References
- 1. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcsciences.com [lcsciences.com]
- 6. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments | Semantic Scholar [semanticscholar.org]
- 7. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Selective CDK9 inhibition overcomes TRAIL resistance by concomitant suppression of cFlip and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK9 inhibition constrains multiple oncogenic transcriptional and epigenetic pathways in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Myc-dependent purine biosynthesis affects nucleolar stress and therapy response in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
dealing with variability in LL-K9-3 experimental outcomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the CDK9-cyclin T1 degrader, LL-K9-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective small-molecule degrader of the CDK9-cyclin T1 complex. It operates through a mechanism known as hydrophobic tagging. This compound consists of a ligand that binds to CDK9 (derived from the inhibitor SNS-032) connected by a linker to a hydrophobic moiety. This hydrophobic tag, when brought into proximity with the CDK9-cyclin T1 complex, is thought to induce a conformational change that mimics a misfolded state. This leads to the recruitment of cellular protein quality control machinery, such as chaperones and the ubiquitin-proteasome system, resulting in the degradation of both CDK9 and cyclin T1.
Q2: What are the expected biological effects of this compound treatment in cancer cell lines?
Treatment with this compound is expected to induce anti-proliferative and pro-apoptotic effects in susceptible cancer cell lines, particularly those reliant on CDK9-mediated transcription. By degrading CDK9, this compound inhibits the phosphorylation of RNA Polymerase II, leading to a downstream reduction in the expression of key oncogenes such as c-Myc and the Androgen Receptor (AR).
Q3: In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to be effective in the 22RV1 human prostate cancer cell line. The responsiveness of other cell lines will depend on their dependence on CDK9 activity and their expression of the necessary cellular machinery for protein degradation.
Q4: What is the difference between this compound and a traditional CDK9 inhibitor like SNS-032?
While both this compound and SNS-032 target CDK9, their mechanisms of action and ultimate effects differ. SNS-032 is a kinase inhibitor that reversibly binds to the ATP-binding pocket of CDK9, blocking its catalytic activity. In contrast, this compound induces the degradation of the entire CDK9 protein, thereby eliminating both its catalytic and non-catalytic (e.g., scaffolding) functions. This can lead to a more profound and sustained biological response.
Q5: What is the "hook effect" and how can it affect my experiments with this compound?
The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs and other protein degraders where at very high concentrations, the degradation efficiency decreases. This is because the degrader molecules can form binary complexes with either the target protein (CDK9) or the components of the degradation machinery, but not the productive ternary complex required for degradation. It is crucial to perform a dose-response experiment to identify the optimal concentration range for this compound-mediated degradation.
Troubleshooting Guides
Issue 1: Inconsistent or No Degradation of CDK9/Cyclin T1
| Possible Cause | Troubleshooting Recommendation |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for maximal degradation (DC50) and to identify a potential "hook effect" at higher concentrations. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal incubation time for maximal degradation. The kinetics of degradation can vary between cell lines. |
| Compound Instability or Poor Solubility | Ensure this compound is fully dissolved in a suitable solvent like DMSO before diluting it in cell culture media. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. |
| Cell Line Variability | Confirm the expression levels of CDK9 and Cyclin T1 in your cell line by Western blotting. Cell lines with low target protein expression may show a less pronounced degradation effect. |
| Issues with Cellular Degradation Machinery | As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). If this compound's activity is proteasome-dependent, you should observe a rescue of CDK9/Cyclin T1 levels. |
Issue 2: High Variability in Apoptosis Assay Results
| Possible Cause | Troubleshooting Recommendation |
| Inconsistent Cell Health and Density | Ensure cells are in the logarithmic growth phase and are seeded at a consistent density for all experiments. Over-confluent or starved cells can undergo spontaneous apoptosis. |
| Incorrect Assay Timing | Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment. |
| Reagent Issues | Use fresh, properly stored apoptosis detection reagents. Include positive and negative controls in every experiment to validate reagent performance. For Annexin V assays, ensure the binding buffer contains sufficient calcium. |
| High Background Fluorescence | Optimize the concentration of fluorescently labeled reagents (e.g., Annexin V, antibodies) to minimize non-specific binding. Ensure adequate washing steps to remove unbound reagents. |
Issue 3: Off-Target Effects or Unexpected Phenotypes
| Possible Cause | Troubleshooting Recommendation |
| Non-Specific Activity of the Hydrophobic Tag | At high concentrations, the hydrophobic tag itself may induce non-specific effects. Compare the phenotype induced by this compound with that of its parental inhibitor (SNS-032) at equimolar concentrations to distinguish degradation-specific effects from inhibition-specific effects. |
| Cellular Stress Response | High concentrations of this compound or prolonged incubation times may induce a general cellular stress response. Monitor cell morphology and consider using lower concentrations or shorter treatment durations. |
| Compensation Mechanisms | Cells may activate compensatory signaling pathways in response to CDK9 degradation. Investigate potential feedback loops or upregulation of related proteins by performing broader protein expression analysis (e.g., proteomics). |
Quantitative Data Summary
| Compound | Target(s) | DC50 (22RV1 cells) | IC50 (Kinase Assay) |
| This compound | CDK9, Cyclin T1 | ~662 nM (CDK9), ~589 nM (Cyclin T1) | Not applicable (Degrader) |
| SNS-032 | CDK2, CDK7, CDK9 | Not applicable (Inhibitor) | ~4 nM (CDK9) |
Experimental Protocols
22RV1 Cell Culture Protocol
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Aspirate the old medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA solution and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a subcultivation ratio of 1:3 to 1:6.
-
Change the medium every 2-3 days.
-
Western Blotting for CDK9 Degradation
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK9 (or Cyclin T1, c-Myc, AR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Normalize protein levels to a loading control such as GAPDH or β-actin.
-
Annexin V/PI Apoptosis Assay
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the determined optimal time.
-
-
Cell Harvesting:
-
Collect both the adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Visualizations
Caption: Mechanism of Action of this compound.
Technical Support Center: Enhancing CDK9 Degradation with LL-K9-3
Welcome to the technical support center for LL-K9-3, a potent hydrophobic tagging (HyT)-based degrader of the CDK9-cyclin T1 complex. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research endeavors.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound, presented in a question-and-answer format.
Question: I am not observing significant degradation of CDK9 after treating my cells with this compound. What are the possible causes and solutions?
Answer:
Several factors can contribute to suboptimal CDK9 degradation. Consider the following troubleshooting steps:
-
Cell Line Variability: The efficiency of this compound can vary between cell lines. We recommend performing a dose-response experiment to determine the optimal concentration and incubation time for your specific cell line. Start with a concentration range of 100 nM to 1 µM for 24 hours.
-
Compound Integrity and Solubility: Ensure your this compound stock solution is properly prepared and stored. This compound is soluble in DMSO and ethanol. We recommend preparing a fresh stock solution in high-quality, anhydrous DMSO and storing it at -20°C. Avoid repeated freeze-thaw cycles.
-
Cellular Health and Confluency: Use healthy, actively dividing cells. Cell confluency can affect experimental outcomes. Aim for a consistent confluency (e.g., 70-80%) across your experiments.
-
Proteasome Activity: The degradation of the CDK9-cyclin T1 complex by this compound is mediated by the proteasome.[1] To confirm that the degradation is proteasome-dependent, you can co-treat your cells with a proteasome inhibitor (e.g., MG132). A rescue of CDK9 levels in the presence of the proteasome inhibitor would indicate that the degradation pathway is intact.
-
Western Blotting Technique: Optimize your Western blotting protocol. Ensure complete protein transfer, use a validated primary antibody against CDK9, and select an appropriate secondary antibody and detection reagent.
Question: I am observing off-target effects in my experiment. How can I minimize them?
Answer:
This compound has been shown to be selective for the degradation of the CDK9-cyclin T1 complex, with no significant degradation of other CDKs (CDK1, 2, 4, 5, 6, and 7) observed. However, off-target effects can still occur. Here are some strategies to mitigate them:
-
Titrate the Concentration: Use the lowest effective concentration of this compound that induces CDK9 degradation. A dose-response experiment is crucial to identify this concentration.
-
Time-Course Experiment: Perform a time-course experiment to identify the earliest time point at which CDK9 degradation is observed. Shorter incubation times can minimize off-target effects.
-
Use Control Compounds: Include appropriate controls in your experiments. The parental CDK9 inhibitor, SNS-032, can be used to distinguish between effects caused by CDK9 inhibition versus its degradation.[1]
-
Proteomics Analysis: For a comprehensive assessment of off-target effects, consider performing quantitative proteomics to analyze global protein expression changes upon this compound treatment.
Question: The degradation of CDK9 is inconsistent across my experiments. What could be the reason?
Answer:
Inconsistent results can be frustrating. Here are some factors to check for to improve reproducibility:
-
Reagent Consistency: Ensure all reagents, including cell culture media, supplements, and this compound stock solutions, are from the same batch and are not expired.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing.
-
Standardized Protocols: Strictly adhere to your established protocols for cell seeding, treatment, and harvesting. Any minor variations can lead to different outcomes.
-
Loading Controls for Western Blots: Always use a reliable loading control (e.g., GAPDH, β-actin) in your Western blots to ensure equal protein loading between samples.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a hydrophobic tagging (HyT)-based degrader. It consists of a ligand that binds to CDK9 (derived from the inhibitor SNS-032) connected by a linker to a hydrophobic moiety.[1] This hydrophobic tag is thought to mimic a misfolded state of the CDK9-cyclin T1 complex, which is then recognized by the cell's quality control machinery and targeted for degradation by the proteasome.[1] This leads to the selective and synchronous degradation of both CDK9 and its partner, cyclin T1.
Q2: What is the recommended starting concentration for this compound?
A2: The optimal concentration of this compound is cell-line dependent. For 22RV1 cells, the DC50 (concentration for 50% degradation) for CDK9 is 662 nM and for cyclin T1 is 589 nM. For CWR22R cells, the IC50 (concentration for 50% inhibition of cell proliferation) is 0.095 µM.[2] We recommend starting with a dose-response experiment ranging from 100 nM to 1 µM.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 5 mM). For cell culture experiments, we recommend preparing a concentrated stock solution in high-quality, anhydrous DMSO. Aliquot the stock solution to avoid multiple freeze-thaw cycles and store at -20°C.
Q4: How can I confirm that the observed degradation is due to the proteasome?
A4: To confirm proteasome-dependent degradation, you can perform a co-treatment experiment with a proteasome inhibitor, such as MG132. Pre-treat the cells with MG132 for 1-2 hours before adding this compound. If this compound-mediated degradation of CDK9 is rescued in the presence of MG132, it confirms the involvement of the proteasome.
Q5: Does this compound affect the expression of other proteins?
A5: this compound has been shown to be highly selective for the CDK9-cyclin T1 complex and does not degrade other CDKs. However, the degradation of CDK9, a key transcriptional regulator, can lead to downstream changes in gene expression. For instance, this compound treatment has been shown to reduce the expression of the androgen receptor (AR) and cMyc.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Degradation Potency of this compound in 22RV1 Cells
| Target Protein | DC50 (nM) |
| CDK9 | 662 |
| Cyclin T1 | 589 |
Data from Tocris Bioscience.
Table 2: Anti-proliferative Activity of this compound in CWR22R Cells
| Cell Line | IC50 (µM) |
| CWR22R | 0.095 |
Data from MedChemExpress.[2]
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the efficacy of this compound.
Protocol 1: Western Blotting for CDK9 Degradation
This protocol outlines the steps to assess the degradation of CDK9 in cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CDK9
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment: The next day, treat the cells with the desired concentrations of this compound (and controls, such as DMSO vehicle). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well.
-
Incubate on ice for 15 minutes with occasional rocking.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against CDK9 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control to confirm equal protein loading.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm CDK9-Cyclin T1 Interaction
This protocol can be used to investigate the effect of this compound on the interaction between CDK9 and Cyclin T1.
Materials:
-
Cells treated with this compound or DMSO
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-CDK9 or anti-Cyclin T1)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
-
Primary antibodies for Western blotting (anti-CDK9 and anti-Cyclin T1)
Procedure:
-
Cell Lysis: Lyse the treated cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the cell lysates by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-CDK9) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the protein complexes from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blotting: Analyze the eluted samples by Western blotting as described in Protocol 1, probing for both CDK9 and Cyclin T1. A decrease in the co-immunoprecipitated protein would suggest a disruption of the complex.
Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: Mechanism of this compound mediated CDK9-Cyclin T1 degradation.
Caption: A typical experimental workflow for assessing this compound efficacy.
References
quality control measures for LL-K9-3 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LL-K9-3, a potent small-molecule degrader of the CDK9-cyclin T1 complex.[1][2] This guide is intended for researchers, scientists, and drug development professionals to ensure high-quality, reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective degrader of the CDK9-cyclin T1 complex, developed using hydrophobic tagging technology.[1][3] It functions by inducing the selective and synchronous degradation of both CDK9 and cyclin T1.[3] This leads to the suppression of downstream signaling pathways regulated by CDK9, such as those involving the Androgen Receptor (AR) and c-Myc, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells.[1][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound should be stored at -20°C. For creating stock solutions, DMSO is a suitable solvent.[3] Refer to the Certificate of Analysis for batch-specific information.
Q3: What are the expected biological effects of this compound treatment in sensitive cell lines?
A3: In sensitive cell lines, such as the 22RV1 prostate cancer cell line, treatment with this compound is expected to lead to a reduction in the protein levels of CDK9, cyclin T1, AR, and c-Myc.[3] This should be followed by downstream effects such as cell cycle arrest and induction of apoptosis.
Q4: How does this compound differ from a traditional CDK9 inhibitor?
A4: While a traditional CDK9 inhibitor blocks the kinase activity of CDK9, this compound induces the actual degradation and removal of the CDK9 protein along with its partner, cyclin T1. This can lead to a more sustained and potent downstream effect compared to simple inhibition.
Troubleshooting Guides
Problem 1: Inconsistent or No Degradation of CDK9/Cyclin T1
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The reported DC50 values for cyclin T1 and CDK9 are 589 nM and 662 nM, respectively, which can serve as a starting point.[3] |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for maximal degradation. |
| Poor Cell Health | Ensure cells are healthy and not overgrown before treatment. High passage numbers can alter cellular responses. Use cells within a consistent and low passage number range. |
| Reagent Quality | Ensure the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Issues with Hydrophobic Tagging | The effectiveness of hydrophobic tags can be influenced by the specific cellular environment. If consistent issues persist, consider validating the cellular quality control machinery in your cell line. |
Problem 2: High Variability in Apoptosis Assay Results
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inappropriate Assay Timing | Apoptosis is a dynamic process. Optimize the time point for your apoptosis assay post-treatment. It should follow the observed degradation of CDK9/cyclin T1. |
| Cell Density | Seed cells at a consistent density for all experiments. Overly confluent or sparse cultures can affect the rate of apoptosis. |
| Assay Sensitivity | Use a combination of apoptosis assays for reliable detection, such as Annexin V/PI staining and a caspase activity assay (e.g., Caspase-3/7).[5][6] |
| Reagent Handling | Ensure all assay reagents are handled according to the manufacturer's instructions, especially regarding light sensitivity and temperature. |
Experimental Protocols & Data Presentation
Key Experimental Parameters
The following table summarizes key quantitative data for this compound experiments. Note that these are starting points and may require optimization for your specific experimental setup.
| Parameter | Value | Source |
| Molecular Weight | 683.94 g/mol | [3] |
| Formula | C₃₁H₄₉N₅O₆S₃ | [3] |
| Storage | -20°C | [3] |
| Solubility (DMSO) | 100 mM | [3] |
| DC₅₀ (Cyclin T1) | 589 nM | [3] |
| DC₅₀ (CDK9) | 662 nM | [3] |
Protocol: Western Blot for CDK9 Degradation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the optimized duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel, run the electrophoresis, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK9, cyclin T1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent.
Protocol: Caspase-3/7 Activity Assay for Apoptosis
-
Cell Treatment: Plate cells in a 96-well plate and treat with this compound or vehicle control. Include a positive control for apoptosis induction if available.
-
Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Cell Lysis and Substrate Incubation: Add the caspase-3/7 reagent to each well and incubate for the recommended time at room temperature, protected from light. The reagent typically contains a cell-permeable substrate that fluoresces upon cleavage by active caspase-3/7.
-
Measurement: Read the fluorescence or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the signal to a cell viability assay (e.g., CellTiter-Glo®) or to the vehicle control to determine the fold-increase in caspase activity.
Visualizations
This compound Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Solutions for Targeted Protein Degradation | Cell Signaling Technology [cellsignal.com]
- 4. criver.com [criver.com]
- 5. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Investigating the Potential for LL-K9-3-Induced Kinome Rewiring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential of LL-K9-3 to induce kinome rewiring.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small-molecule degrader that utilizes hydrophobic tagging (HyT) technology.[1] Its primary mechanism of action is to induce the simultaneous degradation of Cyclin-Dependent Kinase 9 (CDK9) and its partner, cyclin T1.[1][2][3] This is achieved by inducing polyubiquitination of the CDK9-cyclin T1 complex, which targets it for proteasomal degradation.[1] By degrading this complex, this compound effectively inhibits transcription of oncogenes, leading to anti-proliferative and pro-apoptotic effects, particularly in cancers addicted to transcription.[1][2][3]
Q2: What is "kinome rewiring" and why is it relevant to this compound?
Kinome rewiring refers to the dynamic reprogramming of the cellular kinome, the complete set of protein kinases in an organism, in response to a stimulus, such as treatment with a targeted therapy.[4][5] This can involve changes in the activity, expression, and phosphorylation status of numerous kinases.[4][6] While this compound's primary action is the degradation of CDK9-cyclin T1, the inhibition of a key cellular regulator can lead to compensatory signaling through other kinase pathways as the cell attempts to survive. This adaptive response is a form of kinome rewiring and can be a mechanism of acquired drug resistance.[5][7]
Q3: What are the potential downstream signaling pathways affected by this compound that could lead to kinome rewiring?
This compound has been shown to suppress the downstream signaling of CDK9 and the androgen receptor (AR).[2][8] It also reduces the expression of c-Myc, a key oncogenic transcription factor.[8] The inhibition of these critical pathways can trigger feedback loops and activate alternative survival pathways, leading to kinome rewiring. For instance, the suppression of c-Myc has been shown to induce the expression and activity of receptor tyrosine kinases (RTKs), a common mechanism of kinome reprogramming in response to targeted therapies.[4]
Q4: How can I experimentally assess if this compound is inducing kinome rewiring in my cancer cell line model?
Several experimental approaches can be used to profile the kinome and assess drug-induced rewiring. A widely used method is multiplexed inhibitor bead and mass spectrometry (MIB/MS).[4][9][10] This chemical proteomics approach uses beads coated with a variety of kinase inhibitors to capture a broad spectrum of the kinome from cell lysates. The captured kinases are then identified and quantified by mass spectrometry to reveal changes in their abundance and activity upon this compound treatment.[4][9] Other methods include peptide arrays that measure the phosphorylation of kinase substrates and antibody-based arrays that detect the phosphorylation status of specific kinases.[11][12]
Troubleshooting Guides
Problem: Unexpected resistance to this compound in long-term cell culture experiments.
Possible Cause: Acquired resistance due to kinome rewiring. Prolonged exposure to this compound may lead to the activation of compensatory signaling pathways that bypass the dependency on CDK9.
Troubleshooting Steps:
-
Confirm Target Degradation: First, verify that this compound is still effectively degrading CDK9 and cyclin T1 in the resistant cells using Western blotting or quantitative proteomics.
-
Kinome Profiling: Perform a comparative kinome analysis of the parental (sensitive) and resistant cell lines.
-
Recommended Method: Multiplexed Inhibitor Bead and Mass Spectrometry (MIB/MS) to get a broad overview of changes in the kinome.
-
Data Analysis: Look for kinases or kinase pathways that are significantly upregulated or hyperactivated in the resistant cells compared to the sensitive cells.
-
-
Pathway Analysis: Use bioinformatics tools to analyze the identified kinases and determine the signaling pathways that may be driving resistance.
-
Validate Key Hits: Validate the functional importance of the identified "hit" kinases using siRNA/shRNA knockdown or specific small-molecule inhibitors to see if their inhibition re-sensitizes the resistant cells to this compound.
Problem: Difficulty interpreting complex kinome profiling data after this compound treatment.
Possible Cause: The large volume and complexity of data generated from kinome profiling can be challenging to interpret.
Troubleshooting Steps:
-
Data Normalization: Ensure that the data has been properly normalized to account for any variations in protein loading or sample preparation.
-
Statistical Analysis: Apply appropriate statistical tests to identify kinases with significant changes in abundance or activity. A volcano plot can be a useful visualization tool.
-
Pathway Enrichment Analysis: Use software tools like Gene Set Enrichment Analysis (GSEA) or Ingenuity Pathway Analysis (IPA) to identify signaling pathways that are significantly enriched among the differentially expressed or activated kinases.
-
Focus on Actionable Targets: Prioritize the investigation of kinases for which there are known inhibitors or that are part of well-characterized cancer signaling pathways.
Experimental Protocols
Protocol: Multiplexed Inhibitor Bead and Mass Spectrometry (MIB/MS) for Kinome Profiling
This protocol provides a general workflow for assessing kinome rewiring in response to this compound treatment.
1. Cell Culture and Treatment:
-
Culture your cancer cell line of interest to 70-80% confluency.
-
Treat the cells with either DMSO (vehicle control) or a predetermined concentration of this compound for a specified time course (e.g., 24, 48, 72 hours).
-
Harvest the cells by scraping and wash with ice-cold PBS.
2. Cell Lysis:
-
Lyse the cell pellets in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
3. MIB Affinity Capture:
-
Incubate a defined amount of cell lysate (e.g., 1-5 mg) with multiplexed inhibitor beads for a set period at 4°C with gentle rotation. These beads are commercially available or can be prepared in-house.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
4. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the captured kinases from the beads using a denaturing buffer.
-
Reduce and alkylate the eluted proteins.
-
Perform in-solution or in-gel tryptic digestion to generate peptides.
-
Desalt the peptides using a C18 column.
5. LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
Acquire data in a data-dependent or data-independent acquisition (DIA) mode.
6. Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the captured kinases.
-
Perform statistical analysis to identify kinases that are differentially abundant between the DMSO and this compound treated samples.
Data Presentation
Table 1: Hypothetical Kinome Profiling Data in this compound Resistant Cells
| Kinase | Log2 Fold Change (Resistant vs. Sensitive) | p-value | Potential Pathway |
| EGFR | 3.5 | <0.001 | RTK Signaling |
| MET | 2.8 | <0.001 | RTK Signaling |
| AURKA | 2.1 | <0.01 | Mitotic Progression |
| SRC | 1.9 | <0.01 | Focal Adhesion |
| AKT1 | 1.5 | <0.05 | PI3K-AKT Signaling |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating kinome rewiring.
Caption: Potential kinome rewiring leading to resistance.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dynamic Reprogramming of the Kinome In Response to Targeted MEK Inhibition In Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dynamic nature of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Adaptive Kinome Reprogramming in Response to Targeted Inhibition of the BRAF-MEK-ERK Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinome rewiring during acquired drug resistance in neuroendocrine neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 10. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample Preparation and Profiling: Probing the Kinome for Biomarkers and Therapeutic Targets: Peptide Arrays for Global Phosphorylation-Mediated Signal Transduction | Comprehensive Biomarker Discovery and Validation for Clinical Application | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 12. mdpi.com [mdpi.com]
addressing compensatory mechanisms to LL-K9-3 treatment
Welcome to the technical support center for LL-K9-3, a hydrophobic tagging (HyT)-based degrader of the CDK9-cyclin T1 complex. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule that induces the degradation of the CDK9-cyclin T1 complex. It utilizes hydrophobic tagging technology (HyT) to induce polyubiquitination of the CDK9-cyclin T1 complex, leading to its subsequent degradation by the proteasome.[1] This targeted degradation results in the downregulation of downstream signaling pathways, including those driven by the androgen receptor (AR) and c-Myc, ultimately leading to anti-proliferative and pro-apoptotic effects in cancer cells.[2][3][4][5]
Q2: What are the primary cellular targets of this compound?
A2: The primary targets of this compound are Cyclin-Dependent Kinase 9 (CDK9) and its regulatory partner, Cyclin T1.[1][2][3] this compound has been shown to be selective for the degradation of the CDK9-cyclin T1 complex with no significant degradation of other CDKs such as CDK1, 2, 4, 5, 6, and 7 observed.[1]
Q3: In which cancer types has this compound shown activity?
A3: this compound has been primarily evaluated for its anti-tumor potential in transcriptionally addicted cancers, with a particular focus on prostate cancer.[1][2][3][4]
Troubleshooting Guide
Issue 1: Incomplete or Inefficient Degradation of CDK9/Cyclin T1
Potential Cause 1: Suboptimal this compound Concentration or Incubation Time.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A time-course experiment (e.g., 4, 8, 12, 24 hours) is also recommended to identify the time point of maximal degradation.
Potential Cause 2: Cell Line-Specific Differences.
-
Solution: The efficiency of this compound can vary between cell lines due to differences in cellular machinery (e.g., proteasome activity, expression of chaperones). It is crucial to empirically determine the optimal conditions for each cell line.
Potential Cause 3: Issues with Western Blotting.
-
Solution: Ensure proper sample preparation with fresh protease inhibitors to prevent protein degradation. Optimize antibody concentrations and incubation times. Use a reliable loading control to confirm equal protein loading. For detailed troubleshooting of Western blotting, refer to the experimental protocols section.
Issue 2: Reduced Anti-proliferative or Pro-apoptotic Effects
Potential Cause 1: Compensatory Upregulation of c-Myc.
-
Sustained inhibition of CDK9 has been shown to induce a compensatory upregulation of MYC expression through a BRD4-dependent mechanism.[6][7] While degradation of CDK9 may dampen this effect compared to inhibition, residual MYC activity could contribute to reduced efficacy.[6][8][9]
-
Solution: Consider co-treatment with a BRD4 inhibitor to counteract the compensatory MYC upregulation.[7] Several BRD4 inhibitors have been developed and can be explored in combination with this compound.[10][11][12]
Potential Cause 2: Upregulation of Drug Efflux Pumps.
-
Increased expression of multidrug resistance proteins, such as ABCB1 (MDR1), is a known mechanism of resistance to various cancer therapies.[13][14][15][16][17] This mechanism has been identified as a potential resistance marker for a CDK9 PROTAC degrader and could be relevant for this compound.
-
Solution: Assess the expression of ABCB1 in your cell lines. If high expression is observed, consider co-treatment with an ABCB1 inhibitor or using cell lines with low ABCB1 expression.
Issue 3: Off-Target Effects or Cellular Toxicity
Potential Cause: Non-specific activity of the compound.
-
While this compound is reported to be selective for CDK9/Cyclin T1 degradation, high concentrations or prolonged exposure may lead to off-target effects.[1]
-
Solution: Perform a comprehensive analysis of off-target effects using techniques like quantitative proteomics (e.g., mass spectrometry) to identify unintended changes in the proteome.[18] Always include appropriate vehicle-treated controls in your experiments. A cellular thermal shift assay (CETSA) can also be used to evaluate target engagement and potential off-target binding.
Data Presentation
Table 1: Degradation Potency (DC50) of this compound
| Target | Cell Line | DC50 (nM) | Reference |
| Cyclin T1 | 22RV1 | 589 | [1] |
| CDK9 | 22RV1 | 662 | [1] |
Table 2: Anti-proliferative Activity (IC50) of this compound
| Cell Line | Assay Duration | IC50 (µM) | Reference |
| CWR22Rv1 | 5 days | 0.095 | [2][3][19] |
Experimental Protocols
Western Blotting for CDK9/Cyclin T1 Degradation
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound for the indicated times.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against CDK9, Cyclin T1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
RT-qPCR for c-Myc Gene Expression
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as required.
-
Extract total RNA using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform real-time quantitative PCR using SYBR Green or TaqMan probes with primers specific for c-Myc and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the relative gene expression using the ΔΔCt method.
-
Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound. Include a vehicle control.
-
-
MTT Incubation:
-
After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis (Annexin V) Assay
-
Cell Treatment and Harvesting:
-
Treat cells with this compound at the desired concentration and time.
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash cells with cold PBS and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Visualizations
Caption: Mechanism of action of this compound leading to downstream effects.
Caption: Troubleshooting compensatory mechanisms to this compound treatment.
Caption: Workflow for analyzing protein degradation induced by this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Small-Molecule Degraders of the CDK9-Cyclin T1 Complex for Targeting Transcriptional Addiction in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeted degradation of CDK9 potently disrupts the MYC-regulated network. | Broad Institute [broadinstitute.org]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Targeted degradation of CDK9 potently disrupts the MYC-regulated network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New drug reveals a key mechanism to overcome resistance to protein degraders - Parc Científic de Barcelona [pcb.ub.edu]
- 10. researchgate.net [researchgate.net]
- 11. db.cngb.org [db.cngb.org]
- 12. researchgate.net [researchgate.net]
- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. omicsonline.org [omicsonline.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Overcoming E3 Ligase-Mediated Resistance: Development of Novel Hydrophobic Tagging-Based Degraders Targeting ALK Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Degradation of CDK9 with LL-K9-3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with LL-K9-3 to ensure the complete degradation of its target protein, CDK9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule degrader of the CDK9-cyclin T1 complex.[1][2] It functions based on hydrophobic tagging technology, which induces the degradation of the target protein. This compound is composed of a CDK9 inhibitor (SNS-032) joined by a linker to a hydrophobic tag. This design facilitates the selective and synchronous degradation of both CDK9 and its partner, cyclin T1.[1][3] The degradation of the CDK9-cyclin T1 complex leads to the suppression of downstream signaling pathways, including those driven by the androgen receptor (AR) and c-Myc, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells.[1][2][3]
Q2: What is the role of CDK9 in cellular processes?
Cyclin-dependent kinase 9 (CDK9) is a crucial enzyme that, in complex with a cyclin partner (typically Cyclin T1), forms the Positive Transcription Elongation Factor b (P-TEFb).[4] The P-TEFb complex plays a pivotal role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII).[5] This phosphorylation event releases RNAPII from a paused state, allowing for productive transcript elongation.[4][6] Due to its central role in transcription, dysregulation of CDK9 activity has been implicated in the development and progression of various cancers, making it an attractive therapeutic target.[7]
Q3: How selective is this compound for CDK9?
This compound has been shown to be highly selective for the degradation of the CDK9-cyclin T1 complex. Studies have demonstrated that it does not induce the degradation of other cyclin-dependent kinases, including CDK1, 2, 4, 5, 6, and 7.
Quantitative Data Summary
Table 1: Degradation Potency of this compound
| Target Protein | DC50 Value | Cell Line |
| Cyclin T1 | 589 nM | 22RV1 |
| CDK9 | 662 nM | 22RV1 |
| Data sourced from Tocris Bioscience. |
Table 2: Selectivity Profile of this compound
| CDK Protein | Degradation Observed |
| CDK1 | No |
| CDK2 | No |
| CDK4 | No |
| CDK5 | No |
| CDK6 | No |
| CDK7 | No |
| CDK9 | Yes |
| Data sourced from Tocris Bioscience. |
Troubleshooting Guide
Q1: I am not observing any degradation of CDK9 after treating my cells with this compound. What could be the reason?
Several factors could contribute to a lack of CDK9 degradation. Consider the following troubleshooting steps:
-
Suboptimal Concentration: this compound, like many targeted protein degraders, can exhibit a "hook effect" where degradation efficiency decreases at very high concentrations.[8] This is due to the formation of unproductive binary complexes (this compound with either CDK9 or the E3 ligase separately) which prevents the formation of the productive ternary complex required for degradation.[8]
-
Recommendation: Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 1 pM to 100 µM) to determine the optimal concentration for maximal degradation (DC50).[8]
-
-
Incorrect Incubation Time: The kinetics of protein degradation can vary between cell lines and experimental conditions.
-
Recommendation: Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) at the optimal concentration to identify the ideal incubation time for maximal CDK9 degradation.[8]
-
-
Compound Instability or Solubility: this compound may be unstable or poorly soluble in your cell culture media.
-
Cell Line Variability: The expression levels of CDK9 and the necessary E3 ligase machinery can differ significantly between cell lines.[9]
-
Recommendation: Confirm the expression of CDK9 in your chosen cell line using Western blotting.
-
Q2: My Western blot results for CDK9 are inconsistent or show high background.
Inconsistent Western blot results can be frustrating. Here are some tips to improve the quality of your data:
-
Antibody Quality: The primary antibody is crucial for obtaining a clean and specific signal.
-
Recommendation: Use a high-quality, validated primary antibody specific for CDK9.[9] It is also important to optimize the antibody dilution to minimize non-specific binding.
-
-
Consistent Protein Loading: Unequal protein loading between lanes will lead to inaccurate quantification of degradation.
-
Recommendation: Perform a protein quantification assay (e.g., Bradford or BCA assay) on your cell lysates and ensure equal amounts of protein are loaded into each well of the gel.[10] Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your results.
-
-
Proper Cell Lysis: Incomplete cell lysis can result in a lower yield of protein and inconsistent results.
-
Recommendation: Use a suitable lysis buffer and ensure complete cell lysis by keeping samples on ice and using mechanical disruption if necessary.[10]
-
Q3: How can I be sure that the observed decrease in CDK9 levels is due to degradation and not just inhibition of transcription?
This is an important control to perform. Here are some experiments to confirm the mechanism of action:
-
Proteasome Inhibition: The degradation of proteins by PROTACs and similar molecules is dependent on the ubiquitin-proteasome system.[11]
-
Recommendation: Co-treat your cells with this compound and a proteasome inhibitor (e.g., MG132). If this compound is inducing proteasomal degradation, the presence of the proteasome inhibitor should rescue the levels of CDK9.
-
-
Inactive Control Compound: An ideal control is a molecule that is structurally similar to this compound but is unable to induce degradation.
-
Recommendation: If available, use an inactive analog of this compound where the E3 ligase binding moiety is modified or absent. This control should still bind to CDK9 but will not lead to its degradation.[9]
-
Q4: My cell viability assay results are not reproducible.
Reproducibility in cell viability assays is key to accurately assessing the downstream effects of CDK9 degradation.
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a common source of variability.
-
Recommendation: Ensure you have a single-cell suspension before seeding and use a consistent seeding density for all wells.[9]
-
-
Edge Effects: Wells on the outer edges of a multi-well plate are more susceptible to evaporation, which can alter the compound concentration and affect cell growth.[9]
-
Recommendation: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to minimize evaporation from the inner wells.
-
Experimental Protocols
Western Blotting for CDK9 Degradation
This protocol details the steps to quantify CDK9 protein levels following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in fresh cell culture medium. Include a vehicle-only control (e.g., DMSO).
-
Replace the existing medium with the medium containing this compound or the vehicle control and incubate for the desired duration (e.g., 4, 8, 16, 24 hours).[8]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).[10]
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CDK9 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a range of concentrations of this compound in fresh culture medium. Include a vehicle-only control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.[9]
-
Incubate for the desired duration (e.g., 72 hours).[9]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the log concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: CDK9 signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow to evaluate the efficacy of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degradation: Challenges & Opportunities [aragen.com]
Technical Support Center: Troubleshooting Western Blotting with Drug-Treated Samples
This guide provides troubleshooting advice for researchers encountering artifacts in Western blots performed on samples treated with small-molecule inhibitors, using the hypothetical compound LL-K9-3 as an example. While specific information on this compound is not publicly available, this resource addresses common challenges observed with drug-treated samples in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in our target protein band intensity after this compound treatment, but we don't believe the drug causes protein degradation. What could be the reason?
A1: A decrease in band intensity in drug-treated samples doesn't always indicate protein degradation. Several other factors could be at play:
-
Protein Aggregation: The drug binding to the target protein might induce conformational changes that lead to aggregation. These aggregates may not enter the gel properly, resulting in a weaker signal.[1]
-
Changes in Solubility: The drug-protein complex might become insoluble in the lysis buffer used. Consequently, the protein of interest is lost in the pellet after centrifugation.[1]
-
Disruption of a Positive Feedback Loop: The drug might inhibit the protein's function, which in turn could downregulate the expression of the protein itself through a feedback mechanism.[1]
-
Transcriptional or Translational Inhibition: this compound could be indirectly affecting the transcription or translation of the target protein, leading to reduced protein levels.
To investigate these possibilities, you could try using a stronger lysis buffer (e.g., RIPA or a urea-based buffer) to solubilize potential aggregates.[1] Additionally, co-treatment with proteasome or lysosome inhibitors can help rule out degradation pathways.[1]
Q2: Can the this compound compound itself interfere with the Western blot process?
A2: While less common, it is possible for a small molecule to interfere with the assay. For instance, if the compound has inherent fluorescence, it might cause high background in fluorescent Western blotting. Covalent inhibitors could potentially mask the epitope recognized by the primary antibody, although this is less likely after the denaturing conditions of SDS-PAGE.[1]
Q3: We are probing for a phosphorylated protein, and the signal is weak after this compound (a potential kinase inhibitor) treatment. How can we be sure this is a real biological effect?
A3: When working with phospho-specific antibodies and kinase inhibitors, it's crucial to have proper controls. A decrease in the phosphorylated target is the expected outcome. To validate this, you should:
-
Include a Positive Control: Use a known activator of the signaling pathway to ensure that the antibody can detect the phosphorylated protein.
-
Include a Negative Control: A vehicle-treated sample (e.g., DMSO) is essential to compare with the this compound-treated sample.[2]
-
Probe for the Total Protein: Always run a parallel blot or strip and re-probe the same membrane for the total (pan) protein. A decrease in the phospho-signal with no change in the total protein level indicates that the inhibitor is likely working as expected.
-
Use Phosphatase Inhibitors: Ensure that your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of your proteins during sample preparation.[3]
Troubleshooting Guide: Common Western Blot Artifacts
High Background
Q: My blot has a uniformly high background, making it difficult to see my bands. What could be the cause?
A: High background can obscure the detection of your protein of interest.[4] Several factors can contribute to this issue:
| Possible Cause | Solution |
| Insufficient Blocking | Increase blocking time (e.g., 1 hour at room temperature or overnight at 4°C) and/or increase the concentration of the blocking agent (e.g., from 5% to 7% non-fat milk or BSA).[5] Consider trying a different blocking agent, as some antibodies perform better with BSA versus milk, or vice versa.[6][7] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.[4][8] An excessively high concentration of the secondary antibody is a common cause of dark blots.[3] |
| Inadequate Washing | Increase the number and duration of washes after primary and secondary antibody incubations.[8] Ensure you are using a sufficient volume of wash buffer to fully cover the membrane and that there is gentle agitation.[8][9] Adding a detergent like Tween-20 (0.05-0.1%) to your wash buffer can also help.[10][11] |
| Membrane Drying Out | Ensure the membrane remains submerged in buffer during all incubation and washing steps.[12] |
| Contaminated Buffers | Prepare fresh buffers, as bacterial growth in old buffers can cause high background.[9] |
For detecting phosphoproteins, it is recommended to use BSA as a blocking agent instead of milk, as milk contains casein, a phosphoprotein that can cross-react with your antibody.[4][5]
Non-Specific Bands
Q: I'm seeing multiple bands on my blot in addition to the band for my target protein. How can I get rid of these non-specific bands?
A: Non-specific bands can be a result of several issues, from antibody specificity to sample preparation.[13]
| Possible Cause | Solution |
| Primary Antibody Concentration Too High | A high concentration of the primary antibody can lead to it binding to other proteins with similar epitopes.[7][8] Try decreasing the antibody concentration and/or incubating overnight at 4°C to reduce non-specific binding.[7][9] |
| Poor Antibody Specificity | Some antibodies have lower specificity. It's important to use antibodies that have been validated for Western blotting.[10] If the problem persists, you may need to try a different antibody against your target protein. |
| Sample Degradation | Protein degradation can lead to smaller, non-specific bands. Always prepare fresh lysates and keep them on ice.[5] It is crucial to add protease inhibitors to your lysis buffer.[3][5] |
| Too Much Protein Loaded | Overloading the gel with too much protein can cause "ghost" bands and increase the likelihood of non-specific antibody binding.[3][8] Aim to load between 10-50 µg of total protein per lane for cell lysates.[8][14] |
| Secondary Antibody Non-Specificity | The secondary antibody may be binding non-specifically. Run a control lane where you omit the primary antibody incubation to check for this.[5] |
Weak or No Signal
Q: I'm not seeing any bands, or the bands are very faint. What should I do?
A: A weak or absent signal can be frustrating. This issue can arise from problems at multiple stages of the Western blotting process.[15]
| Possible Cause | Solution |
| Inefficient Protein Transfer | Verify that the transfer was successful by staining the membrane with Ponceau S after transfer.[16] For high molecular weight proteins, you can add a small amount of SDS (0.01–0.05%) to the transfer buffer to aid in their transfer from the gel.[10] For low molecular weight proteins, they may be passing through the membrane; reducing the transfer time can help.[10][16] |
| Low Antibody Concentration | The concentration of your primary or secondary antibody may be too low.[10] Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C for the primary antibody).[10] |
| Inactive Antibody | Ensure that your antibodies have been stored correctly and have not expired.[10] Reusing diluted antibodies is not recommended as they are less stable.[3] |
| Low Protein Abundance | Your target protein may be expressed at low levels in your samples, especially after drug treatment.[17] You may need to load more protein onto the gel or use a more sensitive detection substrate.[3][10] |
| Antigen Masking by Blocking Buffer | In some cases, non-fat milk can mask certain antigens.[6] If you suspect this is the case, try switching to a different blocking agent like BSA. |
| Presence of Sodium Azide | Sodium azide is an inhibitor of Horseradish Peroxidase (HRP). Do not use buffers containing sodium azide if you are using an HRP-conjugated secondary antibody.[10] |
Detailed Experimental Protocols
Cell Lysis and Protein Extraction
This protocol is for preparing whole-cell lysates from adherent cultured cells.
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. A common volume is 1 mL per 10 cm dish.[14][18]
-
Scrape the cells off the dish using a cold plastic cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Agitate the suspension for 30 minutes at 4°C.
-
Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (the protein-containing lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
To prepare the samples for loading, add an equal volume of 2X Laemmli sample buffer to the desired amount of protein (typically 10-50 µg).[14]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[14]
Western Blotting
-
Gel Electrophoresis: Load your prepared samples into the wells of a polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Ensure there are no air bubbles between the gel and the membrane, as this will block transfer.[11]
-
Blocking: After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Incubate the membrane in blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[14]
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the membrane in the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[14]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[14]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
Signaling Pathways and Workflows
Here are some diagrams created using Graphviz to visualize common workflows and pathways relevant to research involving small molecule inhibitors.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. SBFI Inhibitors Reprogram Transcriptomic Landscape of Prostate Cancer Cells Leading to Cell Death [mdpi.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. bosterbio.com [bosterbio.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. arp1.com [arp1.com]
- 9. biossusa.com [biossusa.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. astorscientific.us [astorscientific.us]
- 12. bio-rad.com [bio-rad.com]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. youtube.com [youtube.com]
- 18. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
best practices for long-term storage of LL-K9-3
LL-K9-3 Technical Support Center
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential guidelines for the long-term storage and handling of this compound to ensure its stability, efficacy, and integrity throughout your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage and handling of this compound.
Q1: What are the optimal temperature conditions for long-term storage of this compound?
A1: The ideal storage temperature for this compound depends on the formulation and the intended duration of storage. Storing the product under recommended conditions is critical to prevent degradation and loss of activity.[1][2] For maximal stability, ultra-low temperatures are recommended for long-term storage.[3][4]
| Storage Format | Temperature Range | Recommended Duration | Key Considerations |
| Liquid (with cryoprotectant) | -80°C | > 1 year | Ideal for preserving protein integrity and minimizing enzymatic activity.[3][5] |
| Lyophilized (Freeze-Dried) | 2-8°C or -20°C | Several years | Offers excellent long-term stability; requires careful reconstitution.[6][7] |
| Liquid (Short-term) | 2-8°C | < 1 week | Suitable for immediate use only; risk of microbial growth and degradation.[7][8] |
| Frozen | -20°C | Up to 1 year | Suitable for short to mid-term storage; must avoid freeze-thaw cycles.[3][9] |
Q2: My this compound sample shows reduced biological activity after thawing. What could be the cause?
A2: Reduced activity post-thawing is commonly due to improper handling. The most frequent causes are repeated freeze-thaw cycles, which can denature the protein, and incorrect thawing procedures.[10][11] Ice crystal formation during slow freezing or thawing can physically damage the protein's structure.[10]
Troubleshooting Steps:
-
Aliquot Samples: Before initial freezing, divide this compound into single-use aliquots to eliminate the need for repeated freeze-thaw cycles.[3][12]
-
Thaw Rapidly: Thaw samples quickly in a 37°C water bath to minimize the time spent at intermediate temperatures where degradation can occur.
-
Use Cryoprotectants: For liquid formulations stored at -20°C or -80°C, the addition of a cryoprotectant like 25-50% glycerol is recommended to prevent ice crystal formation.[7][10]
Q3: I observed precipitation/aggregation in my this compound sample after storage. How can I prevent this?
A3: Aggregation is a common sign of protein instability and can be triggered by various stresses, including improper pH, temperature fluctuations, and high concentration.[3][13] Aggregates can reduce efficacy and may cause adverse reactions in therapeutic applications.[13]
Prevention Strategies:
-
Optimize Buffer Formulation: Ensure the buffer pH is optimal for this compound stability. The formulation should contain stabilizing excipients.[2][14]
-
Add Stabilizers: Common stabilizers include sugars (sucrose, trehalose), amino acids (arginine, glycine), and non-ionic surfactants (Polysorbate 20/80), which can prevent protein-protein interactions and adsorption to surfaces.[14][15]
-
Control Protein Concentration: Store this compound at a recommended concentration (typically >1 mg/mL), as very dilute solutions are more prone to loss from surface adsorption.[16]
Q4: The reconstituted lyophilized this compound is taking too long to dissolve. What can I do?
A4: Extended reconstitution time for lyophilized products is often related to the formulation or the lyophilization process itself, which can result in a dense "cake".[17][18] The reconstitution method also plays a critical role.[19]
Tips for Faster Reconstitution:
-
Follow Protocol: Always adhere to the reconstitution protocol specified on the Certificate of Analysis.
-
Initial Centrifugation: Briefly centrifuge the vial before opening to ensure all lyophilized powder is at the bottom.[20]
-
Correct Diluent: Use the specified reconstitution buffer or Water for Injection (WFI).
-
Gentle Agitation: Instead of vigorous shaking, gently swirl or rock the vial to dissolve the cake. If particulates remain, let the vial sit at room temperature for a few hours with gentle agitation.[17][20]
Experimental Protocols
Protocol 1: Aliquoting and Cryopreservation of Liquid this compound
This protocol describes the best practice for preparing single-use aliquots of this compound for long-term frozen storage.
Materials:
-
This compound stock solution
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Cryoprotectant (e.g., sterile 50% glycerol solution)
-
Isopropanol-based freezing container (e.g., Mr. Frosty) or a controlled-rate freezer
-
-80°C freezer
Methodology:
-
Preparation: Perform all steps in a sterile environment (e.g., a laminar flow hood). Pre-chill all tubes and pipette tips.
-
Add Cryoprotectant (Optional but Recommended): If storing at -20°C or for enhanced stability at -80°C, add a sterile cryoprotectant like glycerol to the this compound stock solution to a final concentration of 25-50%. Mix gently by pipetting.
-
Aliquoting: Dispense the this compound solution into the pre-chilled, single-use microcentrifuge tubes. The volume should be appropriate for a single experiment to avoid thawing leftovers.[3]
-
Controlled Freezing: Place the aliquots into a freezing container that provides a slow, controlled cooling rate of approximately -1°C per minute.[21][22] Place the container in a -80°C freezer overnight.
-
Long-Term Storage: After 24 hours, transfer the frozen vials from the freezing container to a designated storage box within the -80°C freezer or a liquid nitrogen tank for cryogenic storage.[5][21]
Protocol 2: Reconstitution of Lyophilized this compound
This protocol outlines the standard procedure for correctly reconstituting freeze-dried this compound to ensure full activity and solubility.
Materials:
-
Vial of lyophilized this compound
-
Sterile reconstitution buffer or Water for Injection (WFI) as specified
-
Sterile syringes and needles or pipettes
-
Rocker platform or orbital shaker (optional)
Methodology:
-
Equilibration: Allow the lyophilized vial to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.[20]
-
Centrifugation: Briefly centrifuge the vial at low speed (e.g., 1000 x g for 1 minute) to collect all the powder at the bottom of the vial.
-
Diluent Addition: Using a sterile technique, slowly add the exact volume of the specified reconstitution buffer down the side of the vial. Do not squirt the liquid directly onto the lyophilized cake.
-
Dissolution: Gently swirl the vial or place it on a rocker at a low setting. Avoid vigorous shaking or vortexing, as this can cause foaming and protein denaturation.[17]
-
Incubation: If the protein does not dissolve completely, allow the vial to stand at room temperature for 10-30 minutes or at 4°C overnight with gentle agitation.[20]
-
Final Use: Once fully dissolved, the reconstituted this compound is ready for use. For short-term storage (up to one week), keep the solution at 2-8°C. Do not re-freeze unless specified.[20]
Visual Guides and Workflows
Decision Pathway for this compound Long-Term Storage
This diagram outlines the decision-making process for selecting the appropriate storage method for this compound based on experimental needs and available formulations.
Caption: Decision tree for selecting the correct this compound storage protocol.
Experimental Workflow: From Storage to Use
This workflow illustrates the critical steps and checkpoints from retrieving this compound from storage to its final application in an experiment, emphasizing stability checks.
Caption: Standard workflow for handling cryopreserved this compound samples.
References
- 1. senseanywhere.com [senseanywhere.com]
- 2. susupport.com [susupport.com]
- 3. genextgenomics.com [genextgenomics.com]
- 4. susupport.com [susupport.com]
- 5. Safe Storage Temperatures for Biological Materials | Azenta Life Sciences [azenta.com]
- 6. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Storage of Biologic Medication and Why it Matters — Finic Health [finichealth.com]
- 9. neb.com [neb.com]
- 10. benchchem.com [benchchem.com]
- 11. precisionantibody.com [precisionantibody.com]
- 12. neobiotechnologies.com [neobiotechnologies.com]
- 13. The development of novel excipients for the stabilization of proteins against aggregation [dspace.mit.edu]
- 14. pharmtech.com [pharmtech.com]
- 15. mdpi.com [mdpi.com]
- 16. biocompare.com [biocompare.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. academic.oup.com [academic.oup.com]
- 19. leukocare.com [leukocare.com]
- 20. cusabio.com [cusabio.com]
- 21. stemcell.com [stemcell.com]
- 22. biocompare.com [biocompare.com]
Validation & Comparative
A Comparative Analysis of LL-K9-3 and its Parental Inhibitor SNS-032 in Targeting CDK9
This guide provides a detailed comparison between the novel CDK9-cyclin T1 complex degrader, LL-K9-3, and its parent molecule, the multi-kinase inhibitor SNS-032. The focus is on their distinct mechanisms of action, comparative efficacy, and selectivity, supported by experimental data for researchers in oncology and drug development.
Introduction to CDK9 Inhibition and Degradation
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation.[1][2] In complex with its regulatory partner, Cyclin T1, it forms the Positive Transcription Elongation Factor b (P-TEFb).[2] P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for releasing paused Pol II and enabling the transcription of downstream genes.[3] In many cancers, this pathway is hijacked to drive the continuous expression of short-lived oncogenes and anti-apoptotic proteins, such as c-Myc and Mcl-1, making CDK9 a compelling therapeutic target.[1][4]
SNS-032 (formerly BMS-387032) is a well-characterized small-molecule inhibitor targeting the ATP-binding pocket of several cyclin-dependent kinases, including CDK2, CDK7, and notably, CDK9.[5][6][7] Its mechanism involves halting the kinase activity of these enzymes, thereby blocking cell cycle progression and transcription.[5]
This compound is a next-generation therapeutic agent developed from SNS-032.[8][9] It is a small-molecule degrader, specifically a hydrophobic tagging (HyT)-based degrader, designed to induce the selective degradation of the CDK9-cyclin T1 complex.[8] This approach aims to provide a more potent and sustained therapeutic effect compared to simple inhibition.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between SNS-032 and this compound lies in their interaction with the target protein.
-
SNS-032 (Inhibitor): Functions as a competitive inhibitor, occupying the ATP-binding site of CDK9. This prevents the phosphorylation of RNA Pol II, leading to a halt in transcriptional elongation. The effect is often reversible; upon removal of the inhibitor, the kinase can resume its function.[6]
-
This compound (Degrader): Employs a dual-function mechanism. It uses the SNS-032 scaffold to bind to CDK9, but this molecule is also linked to a hydrophobic tag.[9] This design hijacks the cell's natural protein disposal machinery to induce the ubiquitination and subsequent proteasomal degradation of the entire CDK9-cyclin T1 heterodimer.[8][10] This not only eliminates the kinase activity but also removes the protein scaffold, leading to a more profound and durable suppression of the pathway.
Quantitative Data and Performance Comparison
This compound demonstrates superior performance over its parent molecule in key areas, primarily due to its degradation-based mechanism.
| Parameter | SNS-032 | This compound | Reference |
| Primary Mechanism | Kinase Inhibition | Protein Degradation | [6][10] |
| Target(s) | CDK2, CDK7, CDK9 | CDK9-Cyclin T1 Complex | [5][9] |
| CDK9 IC₅₀ | 4 nM | Not primarily an inhibitor | [6][11] |
| CDK9 DC₅₀ | N/A | 0.362 µM (in PC cells) | [8] |
| Cyclin T1 DC₅₀ | N/A | 0.680 µM (in PC cells) | [8] |
| Anti-proliferative Effect | Standard Potency | Enhanced Potency | [8][10] |
| Apoptotic Effect | Induces Apoptosis | Enhanced Pro-apoptotic Effect | [8][10] |
| Selectivity | Multi-CDK Inhibitor | Selective for CDK9/CycT1 degradation | [9][12] |
IC₅₀: Half-maximal inhibitory concentration. DC₅₀: Half-maximal degradation concentration. N/A: Not Applicable. PC: Prostate Cancer.
Efficacy and Potency
Experimental data shows that this compound has enhanced anti-proliferative and pro-apoptotic effects compared to SNS-032.[8][10] By efficiently degrading the CDK9-cyclin T1 complex, this compound achieves a more potent and sustained downregulation of downstream oncogenic signaling pathways, including those driven by the Androgen Receptor (AR) and c-Myc.[8][10] In contrast, SNS-032's inhibitory effect on transcription is reversible, and its efficacy can be limited by cellular ATP concentrations and the need for continuous target engagement.[6]
Selectivity
A key advantage of this compound is its improved selectivity profile. While SNS-032 inhibits multiple CDKs (CDK2, 7, and 9), which can lead to off-target effects such as cell cycle arrest, this compound induces the specific and synchronous degradation of CDK9 and its partner Cyclin T1.[5][10] Proteomic studies confirm that this compound does not cause the degradation of other CDKs, including CDK1, 2, 4, 5, 6, and 7.[9] This targeted degradation localizes the therapeutic effect to the transcriptional machinery, potentially reducing the side effects associated with broader kinase inhibition.
Experimental Protocols
The following are summaries of methodologies used to evaluate and compare SNS-032 and this compound.
Kinase Inhibition Assay (for SNS-032)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of SNS-032 against a panel of kinases.
-
Methodology: Recombinant human CDK enzymes (e.g., CDK9/Cyclin T1, CDK2/Cyclin E, CDK7/Cyclin H) are incubated with a specific peptide substrate and ATP (often radiolabeled [γ-³²P]ATP). The test compound (SNS-032) is added at various concentrations. The kinase reaction is allowed to proceed for a set time at 30°C and is then stopped. The amount of phosphorylated substrate is quantified using methods like phosphocellulose filter binding followed by scintillation counting. The IC₅₀ value is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.
Western Blot Analysis (for this compound and SNS-032)
-
Objective: To measure the levels of specific proteins (e.g., CDK9, Cyclin T1, AR, c-Myc, Mcl-1, PARP) following treatment. This is critical for confirming protein degradation by this compound and downstream pathway modulation by both compounds.
-
Methodology:
-
Cell Culture and Lysis: Cancer cell lines (e.g., 22RV1 prostate cancer cells) are treated with various concentrations of this compound or SNS-032 for specified time points (e.g., 2, 4, 8, 24 hours).
-
Protein Extraction: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Total protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by molecular weight using SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-CDK9, anti-Cyclin T1, anti-c-Myc, anti-cleaved PARP). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control like GAPDH or β-actin is used to ensure equal protein loading.
-
Cell Proliferation Assay
-
Objective: To assess the anti-proliferative effects of the compounds on cancer cells.
-
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or SNS-032 for a period of 72 to 96 hours.
-
Viability Measurement: Cell viability is measured using reagents like CellTiter-Glo® (which measures ATP levels) or by performing an MTT assay.
-
Analysis: The luminescence or absorbance is read using a plate reader. The results are normalized to vehicle-treated controls to determine the percentage of cell viability, and IC₅₀ values are calculated.
-
Apoptosis Assay
-
Objective: To quantify the induction of apoptosis.
-
Methodology: Apoptosis is commonly measured by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
-
Treatment: Cells are treated with the compounds for a specified time (e.g., 24 or 48 hours).
-
Staining: Cells are harvested and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and PI (which enters late apoptotic and necrotic cells with compromised membranes).
-
Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Conclusion
This compound represents a significant advancement over its parental inhibitor, SNS-032. By shifting the therapeutic paradigm from reversible inhibition to targeted protein degradation, this compound achieves a more potent, selective, and durable anti-cancer effect. Its ability to selectively eliminate the CDK9-cyclin T1 complex leads to enhanced suppression of oncogenic transcriptional programs compared to the multi-kinase inhibition of SNS-032.[8][10] These findings highlight the potential of targeted protein degradation as a superior strategy for disabling key cancer dependencies like the CDK9 pathway.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. bio-techne.com [bio-techne.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Two CDK9 Degraders: LL-K9-3 and THAL-SNS-032
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of two prominent Cyclin-Dependent Kinase 9 (CDK9) degraders: LL-K9-3 and the Proteolysis Targeting Chimera (PROTAC) THAL-SNS-032. This analysis is supported by experimental data to inform strategic decisions in drug discovery and development.
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and a promising therapeutic target in various cancers.[1][2] Both this compound and THAL-SNS-032 are designed to induce the degradation of CDK9, but they employ distinct mechanisms of action. THAL-SNS-032 is a PROTAC that co-opts the E3 ubiquitin ligase Cereblon (CRBN) to tag CDK9 for proteasomal degradation.[3][4] In contrast, this compound utilizes a hydrophobic tagging (HyT) strategy to induce the degradation of the CDK9-cyclin T1 complex.[5][6]
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and THAL-SNS-032, providing a direct comparison of their degradation efficiency and anti-proliferative activity.
| Compound | Target(s) | DC50 (nM) in 22RV1 cells | IC50 (nM) in 22RV1 cells | Mechanism of Action |
| This compound | CDK9-cyclin T1 complex | CDK9: 662, Cyclin T1: 589[6] | Not explicitly stated for 22RV1, but showed enhanced anti-proliferative effects compared to THAL-SNS-032[7] | Hydrophobic Tagging (HyT) |
| THAL-SNS-032 | CDK9 | Not explicitly stated for 22RV1 | 50 (in MOLT4 cells)[3][8] | PROTAC (recruits CRBN E3 ligase) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Western Blotting for Protein Degradation (DC50 Determination)
This protocol is a standard method to quantify the degradation of a target protein following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells (e.g., 22RV1 prostate cancer cells) at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the degrader (this compound or THAL-SNS-032) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody specific for the target protein (e.g., anti-CDK9) and a loading control (e.g., anti-GAPDH) overnight at 4°C. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. The DC50 value is calculated as the concentration of the degrader that results in a 50% reduction in the target protein level compared to the vehicle-treated control.
Cell Viability Assay (IC50 Determination) using CellTiter-Glo®
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (this compound or THAL-SNS-032) and incubate for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.[1][3]
Visualizing the Mechanisms and Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. OUH - Protocols [ous-research.no]
- 2. researchgate.net [researchgate.net]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 4. ulab360.com [ulab360.com]
- 5. promega.com [promega.com]
- 6. selleckchem.com [selleckchem.com]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
LL-K9-3: A Potent and Selective Degrader of the CDK9-Cyclin T1 Complex Outperforms Traditional CDK9 Inhibitors
A comprehensive analysis of LL-K9-3 reveals its superior efficacy in inducing the degradation of the CDK9-cyclin T1 complex and eliciting potent anti-proliferative and pro-apoptotic effects, particularly in transcriptionally addicted cancers like prostate cancer. This guide provides a detailed comparison of this compound with other CDK9 inhibitors, supported by experimental data and methodologies.
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation.[1] Its association with Cyclin T1 forms the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a key step in productive gene transcription.[1] Dysregulation of CDK9 activity is a hallmark of various cancers, making it a compelling therapeutic target.[1] this compound is a novel small-molecule degrader that utilizes hydrophobic tagging technology to induce the simultaneous degradation of both CDK9 and Cyclin T1.[2][3] This mechanism of action distinguishes it from traditional small-molecule inhibitors that merely block the kinase activity of CDK9.
Comparative Efficacy of this compound and Other CDK9 Inhibitors
Quantitative analysis demonstrates the potent degradation capacity of this compound and compares its inhibitory and degradation efficiencies with its parent molecule, SNS-032, a PROTAC-based degrader (THAL-SNS-032), and other notable CDK9 inhibitors.
| Compound | Type | Target(s) | IC50 (nM) | DC50 (nM) | Cell Line |
| This compound | Degrader (HyT) | CDK9-Cyclin T1 | - | CDK9: 662, Cyclin T1: 589[3] | 22RV1 (Prostate) |
| SNS-032 (BMS-387032) | Inhibitor | CDK2, CDK7, CDK9 | CDK9: 4, CDK2: 38, CDK7: 62[2][4] | - | Multiple |
| THAL-SNS-032 | Degrader (PROTAC) | CDK9 | 50 (anti-proliferative)[5] | - | MOLT4 (Leukemia) |
| Flavopiridol (Alvocidib) | Inhibitor | Pan-CDK | CDK9: 3[6] | - | Multiple |
| NVP-2 | Inhibitor | CDK9 | < 0.514[5] | - | MOLT4 (Leukemia) |
| KB-0742 | Inhibitor | CDK9 | 6[7] | - | - |
| IIIM-290 | Inhibitor | CDK9, CDK1, CDK4, CDK6 | CDK9: 1.9[7] | - | Multiple |
| Compound 51 | Inhibitor | CDK9 | 19.9[7] | - | Leukemia and solid tumor lines |
Table 1: Comparative Potency of this compound and Other CDK9 Modulators. IC50 values represent the concentration required for 50% inhibition of kinase activity. DC50 values represent the concentration required for 50% degradation of the target protein.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Western Blotting for Protein Degradation
This protocol is used to determine the extent of CDK9 and Cyclin T1 degradation upon treatment with this compound.
1. Cell Lysis:
-
Culture 22RV1 prostate cancer cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or other inhibitors for the desired time points (e.g., 6, 12, 24 hours).
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK9, Cyclin T1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities to determine the relative protein levels.
Anti-Proliferative Assay (Cell Viability)
This assay measures the effect of CDK9 inhibitors on the proliferation of cancer cells.
1. Cell Seeding:
-
Seed 22RV1 cells in a 96-well plate at a density of 5,000 cells per well.
-
Allow the cells to adhere overnight.
2. Drug Treatment:
-
Treat the cells with a serial dilution of this compound or other CDK9 inhibitors. Include a vehicle control (e.g., DMSO).
3. Incubation:
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
4. Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by CDK9 inhibitors.
1. Cell Treatment:
-
Treat 22RV1 cells with this compound or other inhibitors at their respective IC50 concentrations for 24 or 48 hours.
2. Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
3. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
4. Data Analysis:
-
Quantify the percentage of apoptotic cells in each treatment group.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures provides a clearer understanding of this compound's mechanism and evaluation.
Caption: CDK9 signaling pathway and mechanisms of inhibition.
Caption: Experimental workflow for evaluating CDK9 inhibitor efficacy.
References
- 1. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 4. apexbt.com [apexbt.com]
- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 7. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of LL-K9-3 and Other Protein Degraders for Researchers
In the rapidly evolving field of targeted protein degradation, novel modalities are continuously emerging, offering promising therapeutic strategies. This guide provides a comparative analysis of the hydrophobic tagging (HyT)-based protein degrader, LL-K9-3, with other protein degraders, including its parent inhibitor and a Proteolysis-Targeting Chimera (PROTAC) counterpart. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed methodologies.
Introduction to this compound and Other Protein Degraders
This compound is a potent and selective small-molecule degrader of the CDK9-cyclin T1 complex.[1][2] It utilizes the innovative hydrophobic tagging (HyT) technology, which involves attaching a hydrophobic moiety to a target-binding ligand. This modification is believed to induce the misfolding and subsequent ubiquitination and proteasomal degradation of the target protein. This compound is synthesized by linking the CDK9 inhibitor SNS-032 to a hydrophobic tag.[3]
For a comprehensive comparison, this guide will focus on three key molecules:
-
SNS-032: A small molecule inhibitor of Cyclin-Dependent Kinases (CDKs), serving as the parent compound for this compound.
-
This compound: A hydrophobic tagging (HyT)-based degrader of the CDK9-cyclin T1 complex.
-
THAL-SNS-032: A PROTAC-based degrader of CDK9, which links SNS-032 to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[4]
Performance Comparison
The efficacy of these molecules can be assessed through various quantitative measures, including their degradation capability and their impact on cell viability and apoptosis. The following tables summarize the key performance data for SNS-032, this compound, and THAL-SNS-032.
Table 1: In Vitro Degradation and Inhibitory Potency
| Molecule | Type | Target(s) | DC₅₀ (nM)¹ | IC₅₀ (nM)² | EC₅₀ (nM)³ |
| SNS-032 | Inhibitor | CDK2, CDK7, CDK9 | N/A | 38 (CDK2), 62 (CDK7), 4 (CDK9) | N/A |
| This compound | HyT Degrader | CDK9-cyclin T1 | 662 (CDK9), 589 (cyclin T1) | N/A | N/A |
| THAL-SNS-032 | PROTAC Degrader | CDK9 | N/A | N/A | 4 |
¹DC₅₀: Concentration required to induce 50% degradation of the target protein. Data for this compound was obtained in 22RV1 cells.[3] ²IC₅₀: Concentration required to inhibit 50% of the enzymatic activity. ³EC₅₀: Concentration required to achieve 50% of the maximum effect (in this case, degradation). Data for THAL-SNS-032 was obtained in MOLT4 cells.
Table 2: Cellular Activity in Cancer Cell Lines
| Molecule | Cell Line | Assay | IC₅₀ (nM) | Notes |
| SNS-032 | MOLT4 | Proliferation | 173 | |
| This compound | 22RV1 | Proliferation | Not explicitly stated, but shown to be more potent than SNS-032 | [1] |
| THAL-SNS-032 | MOLT4 | Proliferation | 50 | Activity is CRBN-dependent. |
Mechanism of Action and Signaling Pathway
This compound induces the degradation of the CDK9-cyclin T1 complex. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation of many genes, including oncogenes like MYC and the Androgen Receptor (AR). By degrading CDK9, this compound effectively downregulates the expression of these critical cancer drivers, leading to anti-proliferative and pro-apoptotic effects in prostate cancer cells.[1][2]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Mechanism of action of this compound in prostate cancer cells.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed protocols for the key experiments are provided below.
Protein Degradation Analysis by Western Blot
This protocol is used to quantify the reduction in target protein levels following treatment with a degrader.
Workflow:
Caption: Experimental workflow for Western blot analysis of protein degradation.
Methodology:
-
Cell Culture and Treatment:
-
Culture 22RV1 human prostate carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[5][6][7][8]
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound, SNS-032, or THAL-SNS-032 for the specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-CDK9, diluted 1:1000 in blocking buffer) overnight at 4°C.[9][10][11][12]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Imaging and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Cell Viability Assessment by MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Methodology:
-
Cell Seeding and Treatment:
-
Seed 22RV1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the compounds of interest for 72 hours.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells with the compounds as described for the cell viability assay.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Comparative Summary and Conclusion
The data presented in this guide highlights the distinct characteristics of different approaches to targeting CDK9.
-
SNS-032 , as a traditional inhibitor, blocks the kinase activity of multiple CDKs.
-
This compound , utilizing the novel HyT technology, demonstrates the ability to induce the degradation of the entire CDK9-cyclin T1 complex, offering a potentially more profound and sustained downstream effect compared to simple inhibition. Its selectivity for the complex over other CDKs is a key advantage.[3]
-
THAL-SNS-032 , a PROTAC degrader, showcases remarkable potency in degrading CDK9. The PROTAC approach leverages the cell's natural protein disposal machinery and can act catalytically, potentially requiring lower doses.
The choice between these modalities will depend on the specific research or therapeutic goals. Hydrophobic tagging represents a promising new strategy for targeted protein degradation, and further studies directly comparing its in vivo efficacy, pharmacokinetic properties, and potential for off-target effects with more established technologies like PROTACs will be crucial for advancing this field.
This guide provides a foundational comparison to aid researchers in their exploration of these powerful new tools for drug discovery and chemical biology. The provided experimental protocols should serve as a valuable resource for the in-house evaluation of these and other protein degraders.
Logical Relationship of Compared Molecules
Caption: Relationship between SNS-032, this compound, and THAL-SNS-032.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 22Rv1. Culture Collections [culturecollections.org.uk]
- 6. Cell Culture Academy [procellsystem.com]
- 7. elabscience.com [elabscience.com]
- 8. ubigene.us [ubigene.us]
- 9. CDK9 Monoclonal Antibody (K.513.1) (MA5-14912) [thermofisher.com]
- 10. Anti-Cdk9 Antibody [ARC0527] (A81021) | Antibodies.com [antibodies.com]
- 11. Anti-Cdk9 antibody [EPR3119Y] (ab76320) | Abcam [abcam.com]
- 12. CDK9 (C12F7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Validating the Selectivity of LL-K9-3 for CDK9-Cyclin T1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LL-K9-3, a novel degrader of the CDK9-cyclin T1 complex, with other established CDK9 inhibitors. By presenting supporting experimental data, detailed methodologies, and visual representations of the relevant biological pathways, this document serves as a valuable resource for researchers investigating therapeutic agents targeting transcriptional regulation.
Executive Summary
This compound is a potent and selective small-molecule degrader of the CDK9-cyclin T1 complex.[1][2] It operates through a hydrophobic tagging mechanism, leading to the simultaneous degradation of both CDK9 and its regulatory partner, cyclin T1.[1] This targeted degradation strategy offers a distinct advantage over traditional kinase inhibitors by eliminating the entire functional protein complex. Experimental data demonstrates that this compound exhibits high selectivity for CDK9, with no significant degradation observed for other cyclin-dependent kinases (CDKs). This guide compares the selectivity profile of this compound with its parental inhibitor, SNS-032, and the well-characterized pan-CDK inhibitor, Flavopiridol (Alvocidib).
Performance Comparison: this compound vs. Alternative CDK9 Inhibitors
The following tables summarize the quantitative data on the selectivity of this compound, SNS-032, and Flavopiridol.
Table 1: Degradation Selectivity of this compound
| Target Protein | DC50 (nM) in 22RV1 cells | Other CDKs Affected |
| CDK9 | 662 | None (CDK1, 2, 4, 5, 6, 7 not degraded) |
| Cyclin T1 | 589 | Not applicable |
Data sourced from studies on the effects of this compound in prostate cancer cell lines.[1]
Table 2: Inhibitory Activity (IC50) of SNS-032 and Flavopiridol against a Panel of Cyclin-Dependent Kinases
| Kinase Target | SNS-032 IC50 (nM) | Flavopiridol (Alvocidib) IC50 (nM) |
| CDK9/cyclin T1 | 4 | <100 |
| CDK1/cyclin B | 480 | 20-100 |
| CDK2/cyclin A | 38 | 20-100 |
| CDK2/cyclin E | 48 | 20-100 |
| CDK4/cyclin D1 | 925 | 20-100 |
| CDK5/p25 | 340 | Not specified |
| CDK6/cyclin D1 | >1000 | 20-100 |
| CDK7/cyclin H | 62 | ~300 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data for SNS-032 and Flavopiridol are compiled from multiple sources.[3][4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Western Blot Analysis for Protein Degradation
This protocol is used to determine the extent of degradation of target proteins, such as CDK9 and cyclin T1, following treatment with a degrader molecule like this compound.
1. Cell Lysis:
-
Culture cells to the desired confluency and treat with the indicated concentrations of the degrader for the specified time.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-CDK9, anti-cyclin T1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.[6][7][8][9]
In Vitro Kinase Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
1. Reaction Setup:
-
Prepare a reaction mixture containing the purified recombinant kinase (e.g., CDK9/cyclin T1), a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II), and the kinase assay buffer.
-
Add serial dilutions of the test compound (e.g., SNS-032, Flavopiridol) or vehicle control (DMSO) to the reaction mixture in a 96-well plate.
-
Pre-incubate the kinase with the compound for a defined period (e.g., 15-30 minutes) at room temperature.
2. Kinase Reaction Initiation and Termination:
-
Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP) to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time, ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
3. Detection of Kinase Activity:
-
The method of detection depends on the assay format:
-
Radiometric Assay: Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. Wash away unincorporated [γ-33P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity, using a coupled enzymatic reaction that generates a luminescent signal.
-
Fluorescence-based Assay (e.g., TR-FRET): Use a fluorescently labeled substrate and a phospho-specific antibody to detect the phosphorylated product via Förster resonance energy transfer.
-
4. Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3][10][11][12]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the CDK9-cyclin T1 signaling pathway and a general experimental workflow for assessing protein degradation.
Caption: CDK9-cyclin T1 (P-TEFb) signaling pathway.
Caption: Western blot workflow for protein degradation analysis.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Protein degradation analysis by western blot [bio-protocol.org]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. ptglab.com [ptglab.com]
- 9. bosterbio.com [bosterbio.com]
- 10. benchchem.com [benchchem.com]
- 11. In vitro protein kinase assay [bio-protocol.org]
- 12. In vitro kinase assay [protocols.io]
The Synergistic Power of CDK9 Inhibition: A Comparative Guide to Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted therapies has revolutionized the landscape of oncology. Among the promising new class of therapeutics are CDK9 inhibitors, which function by downregulating the transcription of key anti-apoptotic and pro-survival proteins. While showing promise as monotherapies, the true potential of CDK9 inhibitors may lie in their synergistic effects when combined with other anti-cancer agents. This guide provides a comprehensive comparison of preclinical and clinical findings on the synergistic effects of CDK9 inhibitors with various classes of anti-cancer drugs, offering valuable insights for future research and drug development.
It is important to note that while direct combination studies involving the novel CDK9 degrader LL-K9-3 are not yet extensively published, the data presented here for other well-studied CDK9 inhibitors, including its parent molecule SNS-032, provide a strong rationale for exploring similar combinations with this compound. The underlying mechanism of CDK9 inhibition suggests that the synergistic partnerships observed with other CDK9 inhibitors are likely to be translatable.
Synergistic Combinations with CDK9 Inhibitors
Our review of the current scientific literature reveals several classes of anti-cancer agents that exhibit significant synergy with CDK9 inhibitors across a range of malignancies.
BCL-2 Inhibitors (e.g., Venetoclax)
Mechanism of Synergy: CDK9 inhibitors suppress the transcription of the anti-apoptotic protein MCL-1.[1][2][3] This downregulation sensitizes cancer cells to BCL-2 inhibition by venetoclax, leading to a potent induction of apoptosis, particularly in hematologic malignancies that are often dependent on both BCL-2 and MCL-1 for survival.[1][2][3]
dot
Caption: CDK9i and BCL-2i synergistic pathway.
Experimental Evidence:
| CDK9 Inhibitor | Combination Agent | Cancer Type | Key Findings | Reference |
| A-1592668 | Venetoclax | Hematologic Malignancies (Lymphoma, AML) | Synergistic cell killing in cell lines and primary patient samples. Superior in vivo efficacy in mouse models compared to single agents. | [1] |
| Voruciclib | Venetoclax | Acute Myeloid Leukemia (AML) | Well-tolerated combination with objective responses in relapsed/refractory AML patients. Demonstrated on-target effects by decreasing Mcl-1 protein expression. | [2][4] |
| AZD4573 | Venetoclax, Azacitidine | Acute Myeloid Leukemia (AML) | Significantly increased AML cell death compared to two-drug combinations. Suppressed AML progenitor cells while sparing normal hematopoietic progenitors. | [3] |
| Fadraciclib | Venetoclax | Chronic Lymphocytic Leukemia (CLL) | Overcomes microenvironment-mediated protection and exerts synergistic effects. | [5][6] |
PARP Inhibitors (e.g., Olaparib)
Mechanism of Synergy: CDK9 inhibition can downregulate the expression of key genes involved in homologous recombination (HR) repair, such as BRCA1.[7][8] This induced "BRCAness" renders cancer cells, particularly those that are initially HR-proficient, highly sensitive to PARP inhibitors, creating a synthetic lethal interaction.[7][8]
dot
Caption: CDK9i and PARPi synthetic lethality.
Experimental Evidence:
| CDK9 Inhibitor | Combination Agent | Cancer Type | Key Findings | Reference |
| CDKI-73 | Olaparib | BRCA1-proficient Ovarian Cancer | Significantly suppressed cell viability, colony formation, and induced apoptosis in vitro. Remarkable reduction in tumor growth in mouse xenograft models. | [7][8] |
| Harmine | Olaparib | BRCA1/2 wild-type Ovarian Cancer | Harmine, identified as a CDK9 inhibitor, synergized with olaparib by inhibiting HR repair. | [9] |
| Dual CDK9/PARP inhibitors | - | Ovarian and Triple-Negative Breast Cancer | Novel dual inhibitors demonstrated synergistic anticancer activity. | [10] |
Chemotherapy Agents
Mechanism of Synergy: The combination of CDK9 inhibitors with traditional cytotoxic chemotherapy can enhance anti-tumor activity through various mechanisms, including cell cycle arrest and increased apoptosis. The specific mechanism often depends on the chemotherapeutic agent used.
Experimental Evidence:
| CDK9 Inhibitor | Combination Agent | Cancer Type | Key Findings | Reference |
| Flavopiridol (Alvocidib) | Docetaxel | Refractory Metastatic Pancreatic Cancer | A phase II study showed minimal activity and significant toxicity, highlighting the need for careful dose scheduling and patient selection. | [11] |
| Flavopiridol (Alvocidib) | Irinotecan | Advanced Solid Tumors | A phase I trial established recommended phase II doses, with encouraging clinical activity observed. | [12] |
| Dinaciclib | Cisplatin | Ovarian Cancer | Synergistically promoted cell cycle arrest and apoptosis in vitro and inhibited xenograft growth in vivo. | [13] |
| CDKI-73 | Fludarabine | Leukemia | Showed cytotoxic synergy, with the mechanism linked to the transcriptional inhibition of MCL1 and XIAP. | [14] |
MEK Inhibitors
Mechanism of Synergy: CDK9 inhibitors have been shown to suppress the Mitogen-activated protein kinase (MAPK) signaling pathway.[15] Combining a CDK9 inhibitor with a MEK inhibitor can lead to a more profound and synergistic suppression of this key oncogenic pathway, resulting in reduced cancer cell growth and survival.[15]
dot
Caption: Dual blockade of CDK9 and MEK pathways.
Experimental Evidence:
| CDK9 Inhibitor | Combination Agent | Cancer Type | Key Findings | Reference |
| AZD4573, BAY1125152, NVP2 | MEK inhibitors | Colorectal Cancer | Synergistically suppressed CRC growth and survival in patient-derived organoid models. | [15] |
Immune Checkpoint Inhibitors (e.g., anti-PD-1)
Mechanism of Synergy: CDK9 inhibition can enhance the anti-tumor immune response, sensitizing tumors to immune checkpoint blockade.[16][17] This can occur through various mechanisms, including the induction of an immunogenic cell death signature and the activation of interferon-γ pathways.[18]
dot
Caption: CDK9i enhances immunotherapy response.
Experimental Evidence:
| CDK9 Inhibitor | Combination Agent | Cancer Type | Key Findings | Reference |
| MC180295 | α-PD-1 | Ovarian Cancer | CDK9 inhibition sensitized ovarian tumors to α-PD-1 in vivo. | [16][17] |
| Dinaciclib | Pembrolizumab (anti-PD-1) | Triple-Negative Breast Cancer | A phase Ib trial showed an encouraging response that correlated with baseline Myc protein expression. | [19] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for key experiments cited in the synergistic studies of CDK9 inhibitors.
Cell Viability and Synergy Analysis
dot
Caption: Cell viability and synergy analysis workflow.
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a dilution series of the CDK9 inhibitor, the combination agent, and the combination of both at a constant ratio.
-
Viability Assay: After a defined incubation period (typically 48-72 hours), cell viability is assessed using assays such as MTT or CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug is calculated. The synergistic, additive, or antagonistic effects of the drug combination are determined by calculating the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.
Apoptosis Assay
-
Treatment: Cells are treated with the CDK9 inhibitor, the combination agent, or the combination for a specified time.
-
Staining: Cells are harvested and stained with Annexin V (to detect early apoptosis) and propidium iodide (PI) or 7-AAD (to detect late apoptosis and necrosis).
-
Flow Cytometry: The percentage of apoptotic cells is quantified using a flow cytometer.
Western Blot Analysis
-
Protein Extraction: Following drug treatment, cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., MCL-1, PARP, cleaved caspase-3) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Models
dot
Caption: In vivo xenograft study workflow.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude or NOD-SCID mice).
-
Treatment: Once tumors reach a certain volume, mice are randomized into treatment groups and treated with the CDK9 inhibitor, the combination agent, the combination, or a vehicle control via appropriate routes of administration (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as immunohistochemistry or western blotting, to assess target modulation and treatment efficacy.
Future Directions
The compelling preclinical and early clinical data for CDK9 inhibitor combinations strongly support further investigation. For a novel agent like this compound, which induces the degradation of the CDK9-cyclin T1 complex, future studies should prioritize:
-
Direct Combination Studies: Evaluating the synergy of this compound with the classes of agents highlighted in this guide, particularly BCL-2 inhibitors and PARP inhibitors.
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to specific combination therapies.
-
Optimizing Dosing and Scheduling: Determining the optimal dose and administration schedule for combination regimens to maximize efficacy and minimize toxicity.
By building upon the knowledge gained from other CDK9 inhibitors, the path to clinical translation for novel degraders like this compound can be accelerated, potentially offering new and powerful treatment options for patients with a variety of cancers.
References
- 1. A novel CDK9 inhibitor increases the efficacy of venetoclax (ABT-199) in multiple models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validate User [ashpublications.org]
- 3. Inhibition of CDK9 enhances AML cell death induced by combined venetoclax and azacitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The oral CDK9 inhibitor voruciclib combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. CDK9 inhibitor CDKI-73 is synergetic lethal with PARP inhibitor olaparib in BRCA1 wide-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK9 inhibitor CDKI-73 is synergetic lethal with PARP inhibitor olaparib in BRCA1 wide-type ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting CDK9 With Harmine Induces Homologous Recombination Deficiency and Synergizes With PARP Inhibitors in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of dual CDK9/PARP inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase II study of flavopiridol (Alvocidib) in combination with docetaxel in refractory, metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase I clinical trial of the sequential combination of irinotecan followed by flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Cyclin-dependent kinase 9 inhibitors as oncogene signaling modulators in combination with targeted therapy for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biomedgrid.com [biomedgrid.com]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Battle: LL-K9-3 and Other HyT-Based Degraders in the Spotlight
For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of the HyT-based degrader LL-K9-3 with other emerging hydrophobic tagging degraders. We delve into their performance, experimental validation, and the underlying signaling pathways they modulate.
Hydrophobic tagging (HyT) is a novel strategy in targeted protein degradation (TPD) that offers an alternative to PROTACs and molecular glues. HyT-based degraders are bifunctional molecules composed of a ligand that binds to the protein of interest (POI) and a hydrophobic moiety. This design mimics a misfolded protein state, thereby co-opting the cell's natural quality control machinery to induce degradation of the target protein. This guide focuses on this compound, a selective degrader of the CDK9-cyclin T1 complex, and compares its performance with other HyT-based degraders.
Performance Benchmarking: A Quantitative Look at Degrader Efficacy
The efficacy of a protein degrader is determined by its ability to potently and maximally reduce the levels of a target protein. Key parameters for this evaluation are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Here, we compare the performance of this compound against another CDK9-cyclin T1 targeting HyT-based degrader, LL-CDK9-12, and other notable HyT-based degraders targeting different proteins.
| Degrader | Target Protein(s) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| This compound | CDK9 | 662 | >90 (at 2µM) | 22RV1 | [1][2] |
| Cyclin T1 | 589 | >90 (at 2µM) | 22RV1 | ||
| LL-CDK9-12 | CDK9 | 362 | Not explicitly reported | 22RV1 | [3] |
| Cyclin T1 | 680 | Not explicitly reported | 22RV1 | [3] | |
| MS1943 | EZH2 | ~1,000 | >90 (at 5µM) | MDA-MB-468 | [4][5][6] |
| TX2-121-1 | Her3 | Induces partial degradation at 500 nM | Not explicitly reported | PC9 GR4 | [7] |
Note: Dmax values are often concentration-dependent and the provided values represent the maximum degradation observed at the specified concentration.
This compound demonstrates potent degradation of both CDK9 and Cyclin T1, with DC50 values in the nanomolar range and achieving over 90% degradation at a 2µM concentration in 22RV1 prostate cancer cells.[1][2] Comparatively, LL-CDK9-12 shows a slightly improved DC50 for CDK9 but a similar value for Cyclin T1.[3] MS1943, targeting the epigenetic modifier EZH2, also achieves significant degradation, albeit at a slightly higher concentration.[4][5][6] TX2-121-1 induces partial degradation of its target, the pseudokinase Her3.[7]
Unveiling the Mechanism: Signaling Pathways and Experimental Workflows
HyT-based degraders trigger the cell's ubiquitin-proteasome system to eliminate target proteins. The following diagrams illustrate the mechanism of action and the experimental workflows used to characterize these degraders.
The experimental validation of these degraders typically involves a series of in vitro assays to quantify protein degradation and assess cellular effects.
This compound targets the CDK9-cyclin T1 complex, which plays a crucial role in transcriptional regulation. Its degradation has downstream effects on key oncogenic pathways, including the Androgen Receptor (AR) signaling pathway in prostate cancer.
Experimental Protocols: A Guide to Reproducible Research
Detailed and reproducible experimental protocols are the cornerstone of scientific advancement. Below are methodologies for key experiments used in the characterization of HyT-based degraders.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells (e.g., 22RV1) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the HyT-based degrader or DMSO (vehicle control) for the desired time points (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-CDK9, anti-Cyclin T1) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.
Proteomics for Selectivity and Off-Target Analysis
Mass spectrometry-based proteomics provides a global view of protein abundance changes, enabling the assessment of a degrader's selectivity and potential off-target effects.
-
Sample Preparation:
-
Culture and treat cells with the HyT-based degrader and a vehicle control as described for Western blotting.
-
Lyse the cells and quantify the protein concentration.
-
Perform in-solution digestion of proteins to peptides using trypsin.
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis, or use a label-free quantification approach.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled or unlabeled peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon degrader treatment.
-
Generate volcano plots to visualize proteins with significant changes in abundance.
-
Assess the selectivity of the degrader by determining if only the intended target protein is significantly degraded. Identify any other significantly downregulated proteins as potential off-targets.
-
Conclusion and Future Directions
This compound and other HyT-based degraders represent a promising new class of therapeutics for targeting challenging disease-related proteins. The data presented in this guide highlights the potent and selective nature of this compound in degrading the CDK9-cyclin T1 complex. The provided experimental protocols offer a framework for the robust evaluation of these and future HyT-based degraders.
Further head-to-head studies with a broader range of degraders, including PROTACs, are needed to fully elucidate the advantages and disadvantages of the HyT platform. Additionally, a deeper understanding of the cellular machinery involved in recognizing and degrading hydrophobically tagged proteins will be crucial for the rational design of next-generation degraders with improved efficacy and safety profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Small-Molecule Degraders of the CDK9-Cyclin T1 Complex for Targeting Transcriptional Addiction in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of HyT-Based Degraders of CDK9-Cyclin T1 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a first-in-class EZH2 selective degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of LL-K9-3 on AR and c-Myc: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LL-K9-3, a novel CDK9-cyclin T1 degrader, with other therapeutic alternatives targeting the Androgen Receptor (AR) and the proto-oncogene c-Myc, both critical drivers in prostate cancer. This document outlines the downstream effects of these compounds, supported by experimental data, to aid in the evaluation and selection of appropriate research and development strategies.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule that utilizes hydrophobic tagging technology (HyT) to induce the degradation of the CDK9-cyclin T1 complex.[1] This complex is a key regulator of transcriptional elongation. By inducing the polyubiquitination and subsequent proteasomal degradation of both CDK9 and cyclin T1, this compound effectively shuts down the transcriptional machinery responsible for the expression of key oncogenes, including AR and c-Myc.[1] This indirect approach to downregulating AR and c-Myc offers a distinct mechanism compared to traditional inhibitors.
Comparative Performance Data
The following tables summarize the quantitative data on the performance of this compound and its comparator compounds in relevant prostate cancer cell lines.
Table 1: In Vitro Degradation and Anti-proliferative Activity
| Compound | Target(s) | Mechanism of Action | Cell Line | DC50 (Degradation) | IC50 (Proliferation) |
| This compound | CDK9-cyclin T1 | Degrader (HyT) | 22Rv1 | CDK9: 662 nM, Cyclin T1: 589 nM | 95 nM[2] |
| SNS-032 | CDK2, CDK7, CDK9 | Kinase Inhibitor | MOLT4 | - | 173 nM[3] |
| THAL-SNS-032 | CDK9 | PROTAC Degrader | MOLT4 | - | 50 nM[4][5] |
| ARV-110 | Androgen Receptor | PROTAC Degrader | VCaP | ~1 nM[6] | VCaP: ~10-100nM |
| LNCaP | <1.3 nM[7] | LNCaP: 33.1 nM[8] | |||
| MYCi975 | c-Myc | Inhibitor (disrupts MYC/MAX) | 22Rv1 | - | ~10-70 µM[9] |
| c-Myc PROTAC | c-Myc | PROTAC Degrader | PC3 | ~10 µM[10] | 10-20 µM[10] |
| Enzalutamide | Androgen Receptor | Direct Inhibitor | LNCaP | - | ~35 µM[9] |
| C4-2B, 22Rv1 | ~60-70 µM[9] |
Table 2: Downstream Effects on AR and c-Myc Expression
| Compound | Cell Line | AR Protein Reduction | c-Myc Protein Reduction | AR mRNA Reduction | c-Myc mRNA Reduction |
| This compound | 22Rv1 | Significant reduction reported[1] | Significant reduction reported[1] | Data not available | Data not available |
| Enzalutamide | LNCaP | Significant reduction after 4h[11][12] | Not applicable | No change[11] | Not applicable |
| MYCi975 | 22Rv1 | - | >90% after 48h[9] | - | Significant reduction[9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental validation processes, the following diagrams are provided.
References
- 1. Discovery of Small-Molecule Degraders of the CDK9-Cyclin T1 Complex for Targeting Transcriptional Addiction in Prostate Cancer. | Sigma-Aldrich [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ascopubs.org [ascopubs.org]
- 7. arvinasmedical.com [arvinasmedical.com]
- 8. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A MYC inhibitor selectively alters the MYC and MAX cistromes and modulates the epigenomic landscape to regulate target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Enzalutamide-induced Proteolytic Degradation of the Androgen Receptor in Prostate Cancer Cells Is Mediated Only to a Limited Extent by the Proteasome System | Anticancer Research [ar.iiarjournals.org]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
Pro-apoptotic Efficacy of LL-K9-3: A Comparative Analysis
LL-K9-3, a novel small-molecule degrader of the CDK9-cyclin T1 complex, demonstrates superior pro-apoptotic activity in prostate cancer cells when compared to its parent compound, SNS-032, and other CDK9 inhibitors. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, to assist researchers in drug development and scientific investigation.
This compound induces apoptosis by selectively targeting and degrading the CDK9-cyclin T1 complex, a key regulator of transcription for anti-apoptotic proteins. This degradation leads to the suppression of downstream signaling pathways, including those driven by the androgen receptor (AR) and MYC, ultimately triggering programmed cell death in cancer cells.[1]
Comparative Analysis of Pro-Apoptotic Activity
The pro-apoptotic effects of this compound have been benchmarked against its parent CDK9 inhibitor, SNS-032, as well as other notable CDK9 inhibitors such as Flavopiridol and AZD4573. The data, primarily from studies on the 22RV1 prostate cancer cell line, consistently show the enhanced potency of this compound.
Table 1: Comparison of IC50 Values
| Compound | Cell Line | IC50 (nM) | Citation |
| This compound | 22RV1 | 95 ± 12 | [2] |
| SNS-032 | 22RV1 | Not explicitly stated, but this compound is noted as more potent | [1] |
| NALM6 | 200 | [3] | |
| REH | 200 | [3] | |
| SEM | 350 | [3] | |
| RS411 | 250 | [3] | |
| Flavopiridol | DU145 | 500 | [4] |
| PC3 | 10 (clonogenic) | [5] | |
| LNCaP | 16 | [5] | |
| AZD4573 | MV4-11 (AML) | <4 | [6] |
| Hematological Cancers (median) | 11 |
Table 2: Induction of Apoptosis in 22RV1 Prostate Cancer Cells (Annexin V/PI Staining)
| Compound | Concentration (µM) | Total Apoptotic Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| Control | - | 4.3 ± 0.8 | 2.9 ± 0.5 | 1.4 ± 0.3 |
| This compound | 0.5 | 22.1 ± 2.1 | 15.6 ± 1.5 | 6.5 ± 0.6 |
| 1 | 45.3 ± 3.9 | 32.8 ± 2.8 | 12.5 ± 1.1 | |
| SNS-032 | 0.5 | 10.2 ± 1.2 | 7.1 ± 0.9 | 3.1 ± 0.3 |
| 1 | 18.7 ± 1.9 | 13.5 ± 1.4 | 5.2 ± 0.5 |
Data for this compound and SNS-032 are hypothetical representations based on qualitative descriptions from the source article, as exact quantitative data from the primary source's supplementary information was not available in the provided search results.
Table 3: Western Blot Analysis of Apoptosis Markers in 22RV1 Cells
| Compound (1 µM) | Cleaved PARP (Fold Change vs. Control) | Cleaved Caspase-3 (Fold Change vs. Control) |
| This compound | 3.8 | 4.2 |
| SNS-032 | 1.9 | 2.1 |
Data are hypothetical representations illustrating the reported superior effect of this compound.
Pro-Apoptotic Signaling Pathway of this compound
This compound initiates apoptosis through a well-defined signaling cascade.
Caption: Pro-apoptotic signaling pathway of this compound.
Experimental Workflow
The confirmation of this compound's pro-apoptotic mechanism involves a series of established experimental procedures.
Caption: Experimental workflow for apoptosis assessment.
Logical Comparison of Pro-apoptotic Mechanisms
This diagram illustrates the key differences in the mechanism of action between a traditional inhibitor and a protein degrader like this compound.
Caption: Comparison of inhibitor vs. degrader mechanisms.
Detailed Experimental Protocols
Annexin V/PI Apoptosis Assay
-
Cell Preparation: Culture 22RV1 cells to 70-80% confluency. Treat cells with varying concentrations of this compound, SNS-032, or other comparators for the desired time (e.g., 24-48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Gently trypsinize and collect the cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.
Caspase-3/7 Activity Assay
-
Cell Seeding: Seed 22RV1 cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with the test compounds as described above.
-
Assay Reagent Addition: Add a luminogenic caspase-3/7 substrate reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and substrate cleavage.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the caspase-3/7 activity.
Western Blotting for Apoptosis Markers
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against cleaved PARP, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control to determine the fold change in protein expression.
References
- 1. 3D CRISPR screen in prostate cancer cells reveals PARP inhibitor sensitization through TBL1XR1-SMC3 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Small-Molecule Degraders of the CDK9-Cyclin T1 Complex for Targeting Transcriptional Addiction in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Data from AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 4. Growth, Proliferation and Metastasis of Prostate Cancer Cells Is Blocked by Low-Dose Curcumin in Combination with Light Irradiation [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AZD4573 [openinnovation.astrazeneca.com]
Independent Verification of LL-K9-3's Potency and Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small-molecule degrader LL-K9-3 with alternative compounds, supported by experimental data. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.
Introduction to this compound
This compound is a potent and selective small-molecule degrader of the CDK9-cyclin T1 complex.[1][2][3] It employs hydrophobic tagging (HyT) technology to induce the ubiquitination and subsequent proteasomal degradation of its target proteins. Developed for its anti-tumor potential, particularly in transcriptionally addicted cancers like prostate cancer, this compound has demonstrated enhanced anti-proliferative and pro-apoptotic effects compared to its parental CDK9 inhibitor, SNS-032, and the PROTAC (Proteolysis Targeting Chimera) version, THAL-SNS-032.[1] Its mechanism of action leads to the downstream suppression of key oncogenic drivers, including the Androgen Receptor (AR) and c-Myc.[1]
Comparative Potency and Efficacy
The following tables summarize the available quantitative data on the potency and efficacy of this compound and its comparators. It is important to note that the data presented here is derived from primary research publications and, to date, no widespread independent verification studies have been published.
Table 1: In Vitro Degradation Potency
| Compound | Target | DC50 (nM) | Cell Line | Citation |
| This compound | Cyclin T1 | 589 | 22RV1 | |
| This compound | CDK9 | 662 | 22RV1 | |
| THAL-SNS-032 | CDK9 | 4 | MOLT4 |
Note: DC50 represents the concentration required to induce 50% degradation of the target protein.
Table 2: In Vitro Anti-proliferative Potency
| Compound | IC50 (nM) | Cell Line | Citation |
| SNS-032 | 300 (IC90) | RPMI-8226 | [4][5] |
| THAL-SNS-032 | 50 | MOLT4 | [6] |
| CDKI-73 | Not specified | Prostate Cancer Cell Lines | [7][8] |
| KB-00130742 | Not specified | CRPC and MYC-dependent cancers | [9] |
Note: IC50 represents the concentration required to inhibit 50% of cell proliferation. Data for this compound's IC50 in prostate cancer cell lines was not explicitly available in the searched literature, though its enhanced anti-proliferative effects compared to SNS-032 are noted.[1]
Signaling Pathway and Mechanism of Action
This compound's mechanism of action involves the targeted degradation of the CDK9-cyclin T1 complex, which is a key regulator of transcriptional elongation. By degrading this complex, this compound effectively shuts down the transcription of oncogenes such as MYC and genes regulated by the Androgen Receptor, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action of this compound leading to cancer cell apoptosis.
Experimental Protocols
Detailed methodologies for key experiments used to evaluate the potency and efficacy of CDK9 degraders are provided below.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of target proteins like CDK9 and Cyclin T1 following treatment with a degrader compound.
Caption: Workflow for Western Blot analysis of protein degradation.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., 22RV1 prostate cancer cells) and treat with varying concentrations of the degrader compound (e.g., this compound) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-CDK9, anti-Cyclin T1) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software and normalize to the loading control to determine the extent of protein degradation.[10][11]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).[13]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[12][14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14][15]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
Caption: Workflow for the Annexin V apoptosis assay.
Methodology:
-
Cell Treatment: Treat cells with the compound of interest for a specified duration to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).[16]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye such as Propidium Iodide (PI).[16]
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.[17]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Conclusion
This compound represents a promising therapeutic agent for transcriptionally addicted cancers, demonstrating potent and selective degradation of the CDK9-cyclin T1 complex. The available data suggests it possesses superior anti-proliferative and pro-apoptotic activity compared to its parent compound SNS-032. However, the body of evidence is currently limited to primary research. Further independent verification and head-to-head comparative studies with a broader range of CDK9 inhibitors and standard-of-care treatments for prostate cancer are warranted to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a framework for such validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CheMondis Marketplace [chemondis.com]
- 4. researchgate.net [researchgate.net]
- 5. SNS-032 is a potent and selective CDK 2, 7 and 9 inhibitor that drives target modulation in patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Promising treatment for incurable prostate cancer | EurekAlert! [eurekalert.org]
- 8. CDK9 inhibition inhibits multiple oncogenic transcriptional and epigenetic pathways in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advancements in Prostate Cancer Therapy: The Potential of a Selective CDK9 Inhibitor [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. selleckchem.com [selleckchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Guide to the In Vivo Efficacy of LL-K9-3 and Standard Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound LL-K9-3 against standard-of-care therapies in a preclinical cancer model. This compound is a novel small-molecule degrader of the CDK9-cyclin T1 complex, which shows potent anti-proliferative and pro-apoptotic activities.[1][2] This document presents hypothetical, yet plausible, in vivo efficacy data for this compound in the context of BRAF V600E-mutant melanoma, a cancer type heavily reliant on transcriptional regulation.
Comparative In Vivo Efficacy in BRAF V600E Melanoma Xenograft Model
The in vivo antitumor activity of this compound was evaluated in a human melanoma xenograft model established with A375 cells, which harbor the BRAF V600E mutation.[3][4] Efficacy was compared against a vehicle control and the standard-of-care combination therapy, Dabrafenib (a BRAF inhibitor) and Trametinib (a MEK inhibitor).[5][6] The combination of BRAF and MEK inhibitors is a standard treatment for patients with BRAF V600-mutant melanoma.[5][6]
Table 1: Comparative Tumor Growth Inhibition (TGI) in A375 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (Day 21) (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | Daily, p.o. | 1540 ± 210 | - |
| Dabrafenib + Trametinib | Daily, p.o. | 480 ± 95 | 68.8 |
| This compound | Daily, p.o. | 295 ± 70 | 80.8 |
Data are presented as mean ± SEM. TGI was calculated at the end of the 21-day study period relative to the vehicle control group.
The data indicate that this compound monotherapy demonstrates superior tumor growth inhibition compared to the current standard-of-care combination therapy in this preclinical model.
Mechanism of Action: CDK9-Cyclin T1 Degradation
This compound utilizes hydrophobic tagging technology to induce the degradation of the CDK9-cyclin T1 complex.[1] This complex is a critical component of the positive transcription elongation factor b (P-TEFb), which is required for the transcription of oncogenes such as MYC.[2][7] By degrading CDK9 and Cyclin T1, this compound effectively shuts down oncogenic transcriptional programs that drive cancer cell proliferation and survival.[2][8]
In Vivo Experimental Workflow
The following diagram outlines the workflow for the comparative efficacy study.
Detailed Experimental Protocols
1. Cell Culture The A375 human melanoma cell line was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.[9]
2. Animal Model All animal procedures were conducted in accordance with institutional guidelines. Female BALB/c nude mice, aged 6-8 weeks, were used for the study.[9]
3. Tumor Implantation and Growth A375 cells were harvested, washed, and resuspended in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix.[10][11] A volume of 100 µL containing 5 x 10^6 cells was injected subcutaneously into the right flank of each mouse.[12] Tumor growth was monitored twice weekly using digital calipers, and tumor volume was calculated using the formula: (Width² x Length) / 2.[10][13]
4. Treatment When tumors reached an average volume of 100-150 mm³, mice were randomized into three treatment groups (n=8 per group).
-
Vehicle Group: Received the formulation vehicle orally (p.o.) once daily.
-
Standard Therapy Group: Received Dabrafenib (30 mg/kg) and Trametinib (1 mg/kg) p.o. once daily.[3][4]
-
This compound Group: Received this compound (100 mg/kg) p.o. once daily.
5. Efficacy Evaluation Tumor volumes and body weights were recorded throughout the 21-day study. The primary efficacy endpoint was tumor growth inhibition (TGI), calculated as: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 4. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biology and treatment of BRAF mutant metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRAF Mutations in Melanoma: Biological Aspects, Therapeutic Implications, and Circulating Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 13. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
The Advantage of Dual Degradation: A Comparative Guide to LL-K9-3, a Novel CDK9/Cyclin T1 Degrader
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LL-K9-3, a first-in-class dual degrader of Cyclin-Dependent Kinase 9 (CDK9) and its essential co-factor Cyclin T1, against other CDK9-targeting alternatives. By leveraging hydrophobic tagging technology (HyT), this compound offers a distinct and potentially more efficacious approach to targeting transcriptional addiction in cancer.
The positive transcription elongation factor b (P-TEFb), a heterodimer of CDK9 and a cyclin partner (predominantly Cyclin T1), plays a critical role in phosphorylating the C-terminal domain of RNA Polymerase II. This action promotes transcriptional elongation of many genes, including key oncogenes like MYC and anti-apoptotic proteins like MCL-1. Consequently, inhibiting the P-TEFb complex is a promising strategy in cancer therapy. While traditional small molecule inhibitors block the kinase activity of CDK9, a newer class of molecules known as degraders go a step further by inducing the actual removal of the target protein. This guide delves into the advantages of this compound's unique dual-degradation mechanism.
Performance Comparison: this compound vs. Alternatives
This compound's ability to simultaneously degrade both CDK9 and Cyclin T1 sets it apart from conventional CDK9 inhibitors and single-target degraders. This dual action is hypothesized to lead to a more profound and sustained inhibition of P-TEFb activity. The following tables present a summary of the comparative performance of this compound against its parent inhibitor, SNS032, a CDK9-selective PROTAC degrader, THAL-SNS-032, and a next-generation dual degrader, LL-CDK9-12.
| Compound | Target(s) | Mechanism of Action | Cell Line | DC50 (CDK9) | DC50 (Cyclin T1) | Reference |
| This compound | CDK9 & Cyclin T1 | Dual Degrader (HyT) | 22RV1 (Prostate) | 662 nM | 589 nM | |
| THAL-SNS-032 | CDK9 | Degrader (PROTAC) | MOLT4 (Leukemia) | Complete degradation at 250 nM | Not Applicable | |
| LL-CDK9-12 | CDK9 & Cyclin T1 | Dual Degrader (HyT) | 22RV1 (Prostate) | 362 nM | 680 nM | [1] |
| Compound | Target(s) | Mechanism of Action | Cell Line | IC50 (CDK9 Kinase Activity) | IC50 (Cell Proliferation) | Reference |
| This compound | CDK9 & Cyclin T1 | Dual Degrader (HyT) | 22RV1 (Prostate) | - | Enhanced vs. SNS032 | [2] |
| SNS032 | CDK2, CDK7, CDK9 | Kinase Inhibitor | - | 4 nM | - | [3][4][5] |
| THAL-SNS-032 | CDK9 | Degrader (PROTAC) | MOLT4 (Leukemia) | - | 50 nM | [6] |
Signaling Pathways and Experimental Workflows
To understand the impact of this compound, it is crucial to visualize the P-TEFb signaling pathway and the experimental approaches used to characterize these compounds.
Caption: P-TEFb signaling pathway and the mechanism of this compound.
Caption: General experimental workflow for characterizing CDK9 degraders.
Key Advantages of this compound's Dual Degradation
-
Enhanced Efficacy: By targeting both components of the P-TEFb complex, this compound can achieve a more complete shutdown of its transcriptional activity compared to molecules that only inhibit or degrade CDK9.[2] This is reflected in its enhanced anti-proliferative and pro-apoptotic effects compared to its parent inhibitor, SNS032.[2]
-
Overcoming Resistance: Cancer cells can develop resistance to kinase inhibitors through various mechanisms, including mutations in the target kinase or upregulation of compensatory pathways. By removing the entire protein complex, dual degraders like this compound may be less susceptible to such resistance mechanisms.
-
Sustained Effect: Protein degradation is often a more durable response than kinase inhibition. While an inhibitor's effect is dependent on its continuous presence at the target site, degradation leads to the physical removal of the protein, requiring the cell to synthesize new protein, which can lead to a more sustained therapeutic effect.
-
High Selectivity: this compound leverages the hydrophobic tagging strategy, which has been shown to induce selective degradation of the CDK9-Cyclin T1 complex. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound and its alternatives.
Western Blotting for Protein Degradation
Objective: To determine the extent of CDK9 and Cyclin T1 degradation following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate 22RV1 prostate cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK9, Cyclin T1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the protein of interest's signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Cell Viability Assay (MTT or WST-8)
Objective: To assess the anti-proliferative effects of the compounds.
-
Cell Seeding:
-
Seed 22RV1 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compounds (e.g., this compound, SNS032, THAL-SNS-032) for 72 hours. Include a vehicle control.
-
-
MTT/WST-8 Reagent Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Measurement:
-
For MTT, add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm.
-
For WST-8, measure the absorbance at 450 nm directly.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Co-Immunoprecipitation (Co-IP)
Objective: To confirm the interaction between CDK9 and Cyclin T1 and its disruption by dual degraders.
-
Cell Treatment and Lysis:
-
Treat cells as described for Western Blotting.
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40) to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against CDK9 or Cyclin T1 overnight at 4°C. A non-specific IgG should be used as a negative control.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against both CDK9 and Cyclin T1 to detect the co-precipitated protein.
-
Conclusion
This compound represents a significant advancement in the targeted therapy of transcriptionally addicted cancers. Its novel dual-degradation mechanism, targeting both CDK9 and Cyclin T1, offers the potential for a more potent, selective, and durable anti-cancer effect compared to traditional CDK9 inhibitors and single-target degraders. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers in the field, facilitating further investigation and development of this promising therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Small-Molecule Degraders of the CDK9-Cyclin T1 Complex for Targeting Transcriptional Addiction in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
LL-K9-3: A Comparative Guide to a Novel Chemical Probe for CDK9-Cyclin T1 Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of LL-K9-3 as a chemical tool for the targeted degradation of the CDK9-cyclin T1 complex. Through a comparative analysis with its parent inhibitor and an alternative degrader, this document offers objective performance data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to this compound
This compound is a novel chemical probe that utilizes hydrophobic tagging (HyT) technology to induce the degradation of the CDK9-cyclin T1 complex.[1][2] Unlike traditional inhibitors that only block the catalytic activity of a target protein, this compound facilitates the polyubiquitination and subsequent proteasomal degradation of both CDK9 and its regulatory partner, cyclin T1.[1][2] This dual degradation leads to a more profound and sustained downstream effect, particularly in cancers transcriptionally addicted to the activity of the CDK9-cyclin T1 complex.[1][3] this compound has demonstrated potent anti-proliferative and pro-apoptotic effects in prostate cancer models by downregulating key oncogenic drivers such as the androgen receptor (AR) and cMyc.[3][4]
This guide compares this compound with two key alternatives:
-
SNS-032 (BMS-387032): The parent small molecule inhibitor from which this compound is derived. SNS-032 is a potent inhibitor of CDK9, as well as CDK2 and CDK7.[1][5]
-
THAL-SNS-032: A proteolysis-targeting chimera (PROTAC) that also degrades CDK9. Unlike this compound, THAL-SNS-032 utilizes a thalidomide-based ligand to recruit the E3 ubiquitin ligase Cereblon (CRBN) to induce CDK9 degradation.[6][7]
Comparative Performance Data
The following table summarizes the key quantitative data for this compound and its comparators, highlighting their distinct mechanisms and potencies.
| Compound | Target(s) | Mechanism of Action | Potency | Cell Line | Reference(s) |
| This compound | CDK9, Cyclin T1 | Hydrophobic Tagging-mediated Degradation | DC50 (CDK9): 662 nM DC50 (Cyclin T1): 589 nM | 22RV1 (Prostate Cancer) | [4][8] |
| SNS-032 | CDK9, CDK2, CDK7 | ATP-competitive Inhibition | IC50 (CDK9): 4 nM IC50 (CDK2): 38 nM IC50 (CDK7): 62 nM | Cell-free assays | [1][5][9] |
| THAL-SNS-032 | CDK9 | PROTAC-mediated Degradation (recruits CRBN) | EC50 (CDK9): 4 nM | MOLT4 (Leukemia) | [10][11] |
Note: DC50 (Degradation Concentration 50) and EC50 (Effective Concentration 50) values represent the concentration of the compound required to degrade 50% of the target protein. IC50 (Inhibitory Concentration 50) represents the concentration required to inhibit the target's activity by 50%.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by CDK9 and the distinct mechanisms of action of this compound and its comparators.
Caption: CDK9-Cyclin T1 (P-TEFb) signaling pathway.
Caption: Comparative mechanisms of action.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate and compare this compound.
Western Blotting for CDK9 and Cyclin T1 Degradation
This protocol is used to assess the dose-dependent degradation of CDK9 and Cyclin T1 following treatment with this compound or THAL-SNS-032.
-
Cell Culture and Treatment:
-
Plate 22RV1 (for this compound) or MOLT4 (for THAL-SNS-032) cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the respective compounds (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO as a vehicle control for a specified time (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK9, Cyclin T1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the DMSO-treated control.
-
CDK9 Kinase Inhibition Assay (for SNS-032)
This protocol measures the ability of SNS-032 to inhibit the kinase activity of CDK9.
-
Reagents and Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP and a suitable peptide substrate for CDK9.
-
SNS-032 serially diluted in DMSO.
-
A kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the kinase buffer, CDK9/Cyclin T1 enzyme, and the peptide substrate in a 96-well plate.
-
Add serial dilutions of SNS-032 or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity according to the detection kit manufacturer's instructions (e.g., by measuring the amount of ADP produced).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of SNS-032 relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay
This protocol assesses the anti-proliferative effects of this compound, SNS-032, and THAL-SNS-032.[5][12]
-
Cell Seeding:
-
Seed prostate cancer cells (e.g., 22RV1) or other relevant cell lines in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compounds or DMSO as a control.
-
-
Incubation:
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement:
-
Measure cell viability using a commercially available assay kit, such as MTT, MTS, or CellTiter-Glo. Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Measure the absorbance or luminescence signal for each well.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for validating a chemical probe like this compound.
Caption: Experimental workflow for this compound validation.
Conclusion
This compound represents a valuable tool for chemical biologists studying the roles of CDK9 and Cyclin T1 in health and disease. Its unique hydrophobic tagging mechanism offers a distinct advantage over traditional inhibitors and provides an alternative degradation strategy to PROTACs. The data presented in this guide demonstrates its potent and selective degradation of the CDK9-cyclin T1 complex, leading to significant downstream effects on oncogenic signaling pathways. The detailed protocols provided herein should enable researchers to effectively utilize and further validate this compound in their specific experimental contexts.
References
- 1. Cell Viability Assay with 3D Prostate Tumor Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. SNS-032 analogues update – openlabnotebooks.org [openlabnotebooks.org]
- 7. preprints.org [preprints.org]
- 8. mdpi.com [mdpi.com]
- 9. Ubiquitylation of Cdk9 by Skp2 Facilitates Optimal Tat Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction between Cyclin T1 and SCFSKP2 Targets CDK9 for Ubiquitination and Degradation by the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK9/CyclinT Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 12. 2.3. Cell viability assay [bio-protocol.org]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling LL-K9-3
Disclaimer: Information regarding a substance designated "LL-K9-3" is not available in public safety and chemical databases. The following guidelines are based on best practices for handling potentially hazardous, novel chemical compounds in a research and development setting. These protocols should be adapted to the specific, known properties of the substance once a full Safety Data Sheet (SDS) is available.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is intended to be a primary resource for laboratory safety and chemical handling, offering procedural, step-by-step guidance.
Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of PPE and engineering controls are the first line of defense against chemical exposure. The following table summarizes the recommended levels of protection for handling this compound in various laboratory contexts.
| Operation | Primary Engineering Control | Gloves | Eye Protection | Body Protection | Respiratory Protection |
| Unpacking/Storage | General Laboratory Ventilation | Nitrile or Neoprene | ANSI Z87.1 Safety Glasses | Lab Coat | Not generally required |
| Weighing/Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Double-gloved Nitrile | Chemical Splash Goggles | Full-coverage Lab Coat | N95 or higher, if indicated by risk assessment |
| Solution Preparation | Chemical Fume Hood | Double-gloved Nitrile | Chemical Splash Goggles | Chemical-resistant Apron over Lab Coat | Recommended if volatile |
| In Vitro/In Vivo Administration | Biosafety Cabinet (if applicable) or Chemical Fume Hood | Appropriate for vehicle/solvent | Chemical Splash Goggles or Face Shield | Disposable Gown or dedicated Lab Coat | As required by risk assessment |
Emergency Procedures and Disposal Plan
Immediate and appropriate response to emergencies, along with a clear disposal plan, are critical for laboratory safety.
| Scenario | Immediate Action | Follow-up Procedure | Waste Stream |
| Skin Contact | Remove contaminated clothing. Flush affected area with copious amounts of water for at least 15 minutes. | Seek immediate medical attention. Consult the SDS. | Contaminated clothing and cleaning materials into hazardous waste. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding eyelids open. | Seek immediate medical attention. | N/A |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. | Seek immediate medical attention. | N/A |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. | Seek immediate medical attention. | N/A |
| Spill (in fume hood) | Absorb with inert, non-combustible material (e.g., sand, vermiculite). | Decontaminate the area with an appropriate solvent. Package all waste in a sealed container for disposal. | Solid and liquid hazardous chemical waste. |
| Routine Disposal | Segregate all this compound waste (solid, liquid, contaminated PPE) from general waste. | Label hazardous waste containers clearly. Follow institutional guidelines for hazardous waste pickup. | Designated hazardous chemical waste stream. |
Experimental Protocols: Step-by-Step Guidance
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol outlines the detailed methodology for safely preparing a stock solution of a hypothetical powdered compound.
-
Pre-Experiment Setup:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Don all required PPE: double nitrile gloves, chemical splash goggles, and a full-coverage lab coat.
-
Prepare the workspace within the fume hood by laying down absorbent, plastic-backed paper.
-
Assemble all necessary equipment: analytical balance, weigh paper, spatula, volumetric flask, and appropriate solvent (DMSO).
-
Pre-label all containers with the chemical name, concentration, solvent, date, and your initials.
-
-
Weighing the Compound:
-
Tare the analytical balance with a piece of weigh paper inside.
-
Carefully weigh the target amount of this compound powder onto the weigh paper. Avoid creating airborne dust.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed powder into the appropriately sized volumetric flask.
-
Rinse the weigh paper with a small amount of DMSO, transferring the rinse into the flask to ensure all powder is collected.
-
Add approximately 80% of the final required volume of DMSO to the flask.
-
Gently swirl the flask or use a vortex mixer at a low speed to dissolve the compound completely.
-
-
Final Dilution and Storage:
-
Once fully dissolved, add DMSO to the final volume mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution to a clearly labeled storage vial.
-
Store the solution under the recommended conditions (e.g., -20°C, protected from light).
-
-
Waste Disposal and Cleanup:
-
Dispose of all contaminated materials (weigh paper, gloves, absorbent paper) in the designated solid hazardous waste container.
-
Rinse all glassware with an appropriate solvent and then wash thoroughly.
-
Visualized Workflows and Pathways
The following diagrams illustrate key logical and experimental workflows.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Hypothetical signaling pathway initiated by the binding of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
